Product packaging for Sagittatoside B(Cat. No.:)

Sagittatoside B

Cat. No.: B1248853
M. Wt: 646.6 g/mol
InChI Key: BVDGQVAUJNUPGW-JGSSSOFVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sagittatoside B is a glycoside and a member of flavonoids.
This compound has been reported in Epimedium sagittatum, Epimedium diphyllum, and other organisms with data available.
isolated from plant Epimedium wanshanense;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H38O14 B1248853 Sagittatoside B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O14/c1-13(2)5-10-17-18(33)11-19(34)21-24(38)29(27(44-28(17)21)15-6-8-16(41-4)9-7-15)45-32-30(25(39)22(36)14(3)43-32)46-31-26(40)23(37)20(35)12-42-31/h5-9,11,14,20,22-23,25-26,30-37,39-40H,10,12H2,1-4H3/t14-,20+,22-,23-,25+,26+,30+,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDGQVAUJNUPGW-JGSSSOFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(CO5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Botanical Origins of Sagittatoside B: A Deep Dive into its Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sagittatoside B, a prenylated flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the icariin family of compounds, it shares a similar structural backbone and is often co-extracted from its natural sources. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Primary Natural Source: The Genus Epimedium

The predominant natural source of this compound is plants belonging to the genus Epimedium, commonly known as Horny Goat Weed or Yin Yang Huo in traditional Chinese medicine.[1] These herbaceous flowering plants, part of the Berberidaceae family, encompass numerous species, several of which have been identified as containing this compound.

Key Epimedium Species Containing this compound:

  • Epimedium sagittatum

  • Epimedium koreanum

  • Epimedium pubescens

  • Epimedium wushanense

  • Epimedium brevicornu

Among these, Epimedium sagittatum is frequently cited in the scientific literature as a significant source of this compound. The aerial parts of the Epimedium plant, particularly the leaves, are the primary locations for the accumulation of this compound and other related flavonoids.

Quantitative Analysis of this compound in Epimedium

The concentration of this compound can vary considerably among different Epimedium species, and even within the same species due to factors such as geographical origin, harvest time, and processing methods. The following table summarizes the quantitative data for this compound content in various raw Epimedium species as determined by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Epimedium SpeciesOriginPart UsedThis compound Content (mg/g)Reference
E. koreanum NakaiShanxiAerial Parts0.13[2]
E. brevicornum Maxim.ShanxiAerial Parts0.11[2]
E. pubescens Maxim.ShanxiAerial Parts0.22[2]
E. sagittatum (Sieb.et Zucc.) Maxim.AnhuiAerial Parts0.08[2]
E. wushanense T. S. YingShanxiAerial Parts0.15[2]
E. sagittatum (Sieb.et Zucc.) Maxim.HubeiAerial Parts0.17[2]
E. koreanum NakaiLiaoningAerial Parts0.12[2]
E. brevicornum Maxim.ShaanxiAerial Parts0.10[2]
E. pubescens Maxim.HubeiAerial Parts0.25[2]
E. sagittatum (Sieb.et Zucc.) Maxim.JiangxiAerial Parts0.09[2]
E. wushanense T. S. YingHubeiAerial Parts0.18[2]
E. koreanum NakaiJilinAerial Parts0.14[2]
E. brevicornum Maxim.GansuAerial Parts0.09[2]

Experimental Protocols

Extraction of this compound from Epimedium Leaves

This protocol outlines a common method for the extraction of flavonoids, including this compound, from the dried aerial parts of Epimedium species.

Materials and Equipment:

  • Dried and powdered Epimedium leaves

  • Methanol (analytical grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.22 µm syringe filters

Procedure:

  • Weigh a precise amount of powdered Epimedium leaves (e.g., 1.0 g).

  • Add a specific volume of methanol (e.g., 25 mL) to the powdered sample.

  • Perform ultrasonic-assisted extraction for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • Centrifuge the mixture at a specified speed (e.g., 4000 rpm) for a set duration (e.g., 10 minutes).

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.

  • Combine the supernatants from all extractions.

  • Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Redissolve the dried extract in a known volume of methanol for subsequent analysis.

  • Filter the solution through a 0.22 µm syringe filter prior to UPLC-MS/MS injection.

Quantification of this compound by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for the accurate and sensitive quantification of this compound.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification. The exact mass transitions should be determined by infusing a standard solution of this compound.

Workflow for UPLC-MS/MS Analysis:

UPLC_MSMS_Workflow Sample_Prep Sample Preparation (Extraction) UPLC_Separation UPLC Separation (C18 Column) Sample_Prep->UPLC_Separation Inject ESI_Ionization Electrospray Ionization (ESI) UPLC_Separation->ESI_Ionization Elute Mass_Analysis Tandem Mass Spectrometry (MS/MS) ESI_Ionization->Mass_Analysis Ion Transfer Data_Acquisition Data Acquisition (MRM Mode) Mass_Analysis->Data_Acquisition Detection Quantification Quantification (Standard Curve) Data_Acquisition->Quantification Data Processing

Caption: UPLC-MS/MS analysis workflow.

Biosynthetic Pathway of this compound

This compound is a flavonoid glycoside, and its biosynthesis follows the general phenylpropanoid and flavonoid pathways. The specific steps leading to this compound involve the formation of a flavonoid aglycone, followed by glycosylation events.

The core structure of this compound is anhydroicaritin. The biosynthesis begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce the central flavonoid intermediate, naringenin chalcone. This is then isomerized to naringenin. Further hydroxylations and other modifications lead to the formation of kaempferol, a key precursor. A prenylation step, catalyzed by a prenyltransferase, is crucial for the formation of the characteristic isopentenyl group on the flavonoid backbone, leading to icaritin. The immediate aglycone of this compound is anhydroicaritin.

The final steps in the biosynthesis of this compound involve the attachment of two sugar moieties to the anhydroicaritin core. This glycosylation is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar group from an activated sugar donor (UDP-sugar) to the flavonoid aglycone. While the general flavonoid pathway in Epimedium has been studied, the specific UGTs responsible for the sequential glycosylation of anhydroicaritin to form this compound have not yet been fully characterized.

Flavonoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Kaempferol Kaempferol Naringenin->Kaempferol F3H, FLS Icaritin Icaritin Kaempferol->Icaritin Prenyltransferase Anhydroicaritin Anhydroicaritin Icaritin->Anhydroicaritin Sagittatoside_B This compound Anhydroicaritin->Sagittatoside_B UGTs (+ 2x Sugar)

Caption: General flavonoid biosynthetic pathway leading to this compound.

Conclusion

This technical guide has detailed the primary natural sources of this compound, focusing on the Epimedium genus. The provided quantitative data and experimental protocols for extraction and UPLC-MS/MS analysis offer a solid foundation for researchers working with this compound. While the general biosynthetic pathway is understood, further research is needed to elucidate the specific enzymatic steps, particularly the glycosyltransferases, involved in the formation of this compound. A deeper understanding of its natural origins and biosynthesis will be crucial for optimizing its production and exploring its full therapeutic potential.

References

An In-depth Technical Guide to Sagittatoside B: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sagittatoside B, a flavonoid glycoside isolated from the traditional Chinese medicinal herb Epimedium brevicornu Maxim., has garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation, analysis, and the investigation of its biological effects are presented. Furthermore, this document elucidates the potential molecular mechanisms of action, including its influence on key signaling pathways, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is classified as a flavonoid glycoside. Its core structure consists of a flavonoid aglycone linked to a disaccharide moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 3-[(6-Deoxy-2-O-beta-D-xylopyranosyl-alpha-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-oneChemFaces
Molecular Formula C₃₂H₃₈O₁₄ChemFaces
Molecular Weight 646.64 g/mol ChemFaces
CAS Number 118525-36-3ChemFaces
Appearance Yellow powderChemFaces
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces
Predicted Boiling Point 895.5 ± 65.0 °CChemSRC
Predicted Density 1.53 g/cm³ChemSRC
Predicted pKa 6.29 ± 0.40ChemSRC

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points
Mass Spectrometry (MS) Relative Molecular Mass: 646.23
¹H-NMR Data not explicitly found in search results.
¹³C-NMR Data not explicitly found in search results.

Biological Activities and Mechanism of Action

While research on this compound is ongoing, preliminary studies and the activities of structurally related compounds from Epimedium species suggest potential therapeutic effects, including anti-inflammatory and neuroprotective activities. The precise mechanisms of action are still under investigation; however, modulation of key signaling pathways is a likely contributor to its biological effects.

Metabolism

In vivo studies in rats have shown that this compound undergoes several metabolic transformations. The primary metabolic pathways include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with glucuronic acid and various sugars[1]. A total of 17 metabolites have been tentatively identified in rat plasma, bile, urine, and feces following oral administration[1].

Potential Signaling Pathways

Based on the activities of similar flavonoids, this compound may influence the following signaling pathways:

  • NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation. Many flavonoids are known to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cell proliferation.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer.

Further research is required to definitively establish the direct effects of this compound on these and other signaling pathways.

Potential_Signaling_Pathways_of_Sagittatoside_B cluster_SagittatosideB cluster_Pathways cluster_Effects This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway MAPK Pathway MAPK Pathway This compound->MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Anti-inflammatory Effects Anti-inflammatory Effects NF-κB Pathway->Anti-inflammatory Effects MAPK Pathway->Anti-inflammatory Effects Anticancer Effects Anticancer Effects MAPK Pathway->Anticancer Effects Neuroprotective Effects Neuroprotective Effects PI3K/Akt Pathway->Neuroprotective Effects PI3K/Akt Pathway->Anticancer Effects

Potential signaling pathways modulated by this compound.

Experimental Protocols

Enzymatic Preparation of this compound

This compound can be prepared by the enzymatic hydrolysis of Epimedin B.

  • Substrate: Epimedin B

  • Enzyme: Cellulase

  • Reaction Medium: Acetic acid-sodium acetate buffer (pH 5.6)

  • Temperature: 50 °C

  • Substrate Concentration: 20 g/L

  • Enzyme to Substrate Ratio: 3:5 (mass ratio)

  • Monitoring: The conversion can be monitored by analytical HPLC.

  • Product Identification: The final product should be confirmed by MS, ¹H-NMR, and ¹³C-NMR.

Enzymatic_Preparation_Workflow Epimedin B Epimedin B Reaction_Vessel Reaction Vessel (pH 5.6, 50°C) Epimedin B->Reaction_Vessel Cellulase Cellulase Cellulase->Reaction_Vessel HPLC_Analysis HPLC Monitoring Reaction_Vessel->HPLC_Analysis Reaction Mixture Purification Purification HPLC_Analysis->Purification Confirmed Conversion Sagittatoside B_Product This compound Purification->Sagittatoside B_Product Characterization MS, 1H-NMR, 13C-NMR Sagittatoside B_Product->Characterization

Workflow for the enzymatic preparation of this compound.
Quantitative Analysis by LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the simultaneous determination of this compound in complex matrices like herbal extracts.

Table 3: LC-MS/MS Parameters for this compound Quantification in Epimedium

ParameterValue
Linear Range 5 - 50,000 ng/mL
Regression Equation y = 88.9303x - 19.0810
Correlation Coefficient (r²) 0.999
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 0.91 ng/mL
Precision (RSD) 3.66%
Repeatability (RSD) 4.01%
Recovery 100.18%

Source: Comparison of the Active Compositions between Raw and Processed Epimedium from Different Species[2]

Cell Viability Assay

To assess the cytotoxic or protective effects of this compound, a standard cell viability assay such as the MTT or WST-8 assay can be performed.

  • Cell Lines: Select appropriate cell lines based on the research question (e.g., RAW 264.7 macrophages for inflammation, SH-SY5Y neuroblastoma cells for neuroprotection, or specific cancer cell lines).

  • Treatment: Plate cells in a 96-well plate and treat with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if applicable.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Assay: Add the MTT or WST-8 reagent and incubate according to the manufacturer's protocol.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value if applicable.

Cell_Viability_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Treatment Treat with this compound (various concentrations) Cell_Seeding->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Add_Reagent Add MTT or WST-8 reagent Incubation->Add_Reagent Incubate_Reagent Incubate per protocol Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance Incubate_Reagent->Measure_Absorbance Data_Analysis Calculate viability, IC50 Measure_Absorbance->Data_Analysis

General workflow for a cell viability assay.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications. This guide has summarized the current knowledge of its chemical structure and properties. However, significant research gaps remain. Future studies should focus on:

  • Complete Spectroscopic Characterization: Detailed ¹H-NMR and ¹³C-NMR data are essential for unambiguous structure confirmation and quality control.

  • Elucidation of Signaling Pathways: In-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound.

  • Quantitative Biological Activity: Determination of IC₅₀ values and other quantitative measures of activity in various in vitro and in vivo models will be crucial for understanding its therapeutic potential.

  • Pharmacokinetic and Toxicological Studies: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary for any future drug development efforts.

By addressing these research areas, the scientific community can fully unlock the therapeutic potential of this compound.

References

The intricate biosynthetic journey of Sagittatoside B in plants is a subject of significant interest for researchers in natural product chemistry, synthetic biology, and drug development. This technical guide provides an in-depth exploration of the core biosynthetic pathway of Sagittatoside B, a prenylated flavonol glycoside found in plants of the Epimedium genus. The guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, relevant quantitative data, and detailed experimental protocols.

Author: BenchChem Technical Support Team. Date: November 2025

Overview of the Sagittatoside B Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway and diverges into the flavonoid biosynthesis route. The pathway can be broadly divided into three key stages:

  • Stage 1: Phenylpropanoid Pathway and Flavonoid Backbone Formation: This initial stage involves the synthesis of the core C6-C3-C6 flavonoid skeleton from the amino acid L-phenylalanine. A series of enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), chalcone isomerase (CHI), and flavanone 3-hydroxylase (F3H), are involved in producing the key intermediate, kaempferol.

  • Stage 2: Prenylation of the Flavonoid Core: A crucial modification in the biosynthesis of many bioactive compounds in Epimedium is the attachment of a prenyl group to the flavonoid backbone. While the specific prenyltransferase for this compound's precursor has not been definitively characterized, it is a critical step leading to the formation of icaritin, the aglycone precursor.

  • Stage 3: Sequential Glycosylation: The final and defining stages of this compound biosynthesis involve a series of glycosylation events catalyzed by specific UDP-glycosyltransferases (UGTs). These enzymes sequentially add sugar moieties to the icaritin backbone to yield the final product.

Core Biosynthetic Pathway of this compound

The proposed biosynthetic pathway of this compound, based on current scientific literature, is as follows:

  • L-Phenylalanine to Kaempferol: The pathway begins with the conversion of L-phenylalanine to 4-coumaroyl-CoA through the action of PAL, C4H, and 4CL. Subsequently, CHS and CHI catalyze the formation of naringenin, which is then hydroxylated by F3H to produce dihydrokaempferol. Finally, flavonol synthase (FLS) converts dihydrokaempferol to kaempferol.

  • Kaempferol to Icaritin: Kaempferol undergoes prenylation at the C-8 position to form 8-prenylkaempferol (icaritin). This step is catalyzed by a putative prenyltransferase.

  • Icaritin to Icariside I: Icaritin is then glycosylated at the 3-O position with a rhamnose sugar moiety by a rhamnosyltransferase, forming icariside I. An identified enzyme with this activity is Epimedium pseudowushanense flavonol rhamnosyltransferase (EpPF3RT)[1].

  • Icariside I to this compound: The final step is the attachment of a xylose sugar to the 2"-hydroxyl group of the rhamnose at the 3-O position of icariside I. This reaction is catalyzed by a xylosyltransferase. A novel prenylated flavonol rhamnoside xylosyltransferase from Epimedium pubescens, designated as EpF3R2″XylT, has been identified and shown to catalyze a similar reaction on icariin, making it a strong candidate for this final step[2][3][4].

Quantitative Data

Quantitative data for the enzymes and metabolites in the this compound pathway is crucial for understanding the efficiency and regulation of its biosynthesis. While comprehensive data for the entire pathway is still under investigation, kinetic parameters for some of the key glycosyltransferases from Epimedium species have been reported.

EnzymeSubstrateKm (μM)Vmax (pmol min-1 mg-1 protein)Reference
EpPF3RT Anhydroicaritin18.5 ± 2.11.2 ± 0.1[1]
EpF3R2″XylT Icariin75.96 ± 11.91Not reported in comparable units[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the elucidation of the this compound biosynthetic pathway.

Identification and Cloning of Glycosyltransferase Genes

Objective: To isolate the full-length cDNA sequences of putative UGTs from Epimedium species.

Workflow:

experimental_workflow_cloning cluster_rna RNA Extraction and cDNA Synthesis cluster_pcr PCR Amplification cluster_cloning Cloning and Sequencing RNA_Extraction Total RNA Extraction (e.g., from young leaves) cDNA_Synthesis First-strand cDNA Synthesis RNA_Extraction->cDNA_Synthesis Reverse Transcriptase Degenerate_PCR Degenerate PCR (using conserved UGT motifs) RACE_PCR RACE-PCR (Rapid Amplification of cDNA Ends) Degenerate_PCR->RACE_PCR Obtain partial sequence Full_Length_PCR Full-length cDNA Amplification RACE_PCR->Full_Length_PCR Design specific primers Ligation Ligation into a vector (e.g., pGEM-T Easy) Full_Length_PCR->Ligation Transformation Transformation into E. coli Ligation->Transformation Sequencing DNA Sequencing Transformation->Sequencing

Figure 1. Workflow for UGT Gene Identification and Cloning.

Methodology:

  • RNA Extraction: Total RNA is extracted from young leaf tissues of Epimedium plants using a commercial kit (e.g., TRIzol reagent) following the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and an oligo(dT) primer.

  • Degenerate PCR: Degenerate primers are designed based on conserved amino acid sequences of known plant flavonoid glycosyltransferases. These primers are used to amplify a partial fragment of the target UGT gene.

  • RACE-PCR: The 5' and 3' ends of the cDNA are amplified using Rapid Amplification of cDNA Ends (RACE) PCR with gene-specific primers designed from the partial sequence obtained in the previous step.

  • Full-Length cDNA Amplification: Based on the assembled full-length sequence, a pair of gene-specific primers are designed to amplify the complete open reading frame (ORF) of the UGT gene.

  • Cloning and Sequencing: The amplified full-length cDNA is ligated into a suitable cloning vector (e.g., pGEM-T Easy) and transformed into E. coli. Positive clones are selected and sequenced to confirm the identity of the gene.

Heterologous Expression and Purification of Recombinant UGTs

Objective: To produce active recombinant UGT enzymes for in vitro characterization.

Workflow:

experimental_workflow_expression cluster_vector Expression Vector Construction cluster_expression Protein Expression cluster_purification Protein Purification Subcloning Subcloning of UGT ORF into an expression vector (e.g., pET-28a(+)) Transformation Transformation into E. coli expression strain (e.g., BL21(DE3)) Induction Induction of protein expression (e.g., with IPTG) Transformation->Induction Cell_Lysis Cell Lysis (Sonication) Induction->Cell_Lysis Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Affinity_Chromatography SDS_PAGE SDS-PAGE Analysis Affinity_Chromatography->SDS_PAGE

Figure 2. Workflow for Recombinant UGT Expression and Purification.

Methodology:

  • Expression Vector Construction: The full-length ORF of the UGT gene is subcloned into a suitable expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density.

  • Protein Purification: The bacterial cells are harvested by centrifugation and lysed by sonication. The His-tagged recombinant protein is then purified from the cell lysate using affinity chromatography on a Ni-NTA resin column. The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the substrate specificity and kinetic parameters of the recombinant UGTs.

Workflow:

experimental_workflow_assay Reaction_Setup Reaction Mixture Preparation (Buffer, Substrate, UDP-sugar, Enzyme) Incubation Incubation at Optimal Temperature Reaction_Setup->Incubation Reaction_Termination Reaction Termination (e.g., with Methanol) Incubation->Reaction_Termination Analysis Product Analysis by UPLC-MS Reaction_Termination->Analysis

Figure 3. Workflow for In Vitro UGT Enzyme Assay.

Methodology:

  • Reaction Mixture: The standard reaction mixture contains a suitable buffer (e.g., Tris-HCl), the flavonoid substrate (e.g., icaritin or icariside I), the UDP-sugar donor (e.g., UDP-rhamnose or UDP-xylose), and the purified recombinant enzyme.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature for a specific period.

  • Reaction Termination: The reaction is stopped by the addition of an organic solvent, such as methanol, which precipitates the protein.

  • Product Analysis: The reaction mixture is centrifuged to remove the precipitated protein, and the supernatant is analyzed by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to identify and quantify the reaction product.

  • Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), enzyme assays are performed with varying concentrations of the substrate while keeping the concentration of the UDP-sugar saturated. The data are then fitted to the Michaelis-Menten equation.

UPLC-MS Analysis of Flavonoids

Objective: To separate, identify, and quantify flavonoid metabolites.

Methodology:

  • Chromatographic Separation: Flavonoid extracts or enzyme assay mixtures are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid)[5].

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source. Data is typically acquired in both positive and negative ion modes to obtain comprehensive information on the molecular ions and fragmentation patterns of the flavonoids.

  • Compound Identification: Flavonoids are identified by comparing their retention times and mass spectra (including accurate mass and fragmentation patterns) with those of authentic standards or by detailed analysis of their fragmentation patterns to deduce their structures.

Signaling Pathways and Regulation

The biosynthesis of flavonoids, including this compound, is tightly regulated by a complex network of transcription factors. The expression of the biosynthetic genes is often coordinately controlled by MYB, bHLH, and WD40 repeat proteins, which form a regulatory complex (MBW complex). This complex binds to the promoter regions of the flavonoid biosynthetic genes, thereby activating their transcription. Environmental factors such as light, temperature, and nutrient availability can influence the activity of these transcription factors, leading to changes in the accumulation of flavonoids.

signaling_pathway cluster_signals Environmental Signals cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis Light Light MBW_Complex MBW Complex (MYB, bHLH, WD40) Light->MBW_Complex Hormones Hormones Hormones->MBW_Complex Stress Biotic/Abiotic Stress Stress->MBW_Complex Promoter Promoter of Biosynthetic Genes MBW_Complex->Promoter Binds to Biosynthetic_Genes Biosynthetic Genes (PAL, CHS, UGTs, etc.) Promoter->Biosynthetic_Genes Activates Transcription Enzymes Enzymes Biosynthetic_Genes->Enzymes Transcription & Translation Sagittatoside_B This compound Enzymes->Sagittatoside_B Catalyzes

Figure 4. Simplified model of the transcriptional regulation of flavonoid biosynthesis.

Conclusion

The biosynthesis of this compound in Epimedium is a complex and highly regulated process. While the general framework of the pathway is understood, further research is needed to definitively identify and characterize all the enzymes involved, particularly the prenyltransferase and the specific xylosyltransferase responsible for the final glycosylation step. The detailed experimental protocols provided in this guide offer a roadmap for researchers to further investigate this fascinating pathway. A deeper understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable medicinal compounds.

References

Sagittatoside B: An In-depth Technical Guide to its Known Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagittatoside B is a flavonoid glycoside that can be isolated from plants of the Epimedium genus, which have a long history of use in traditional medicine. As a specific phytochemical, the biological activities of this compound are an emerging area of scientific inquiry. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a primary focus on its role in osteogenesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Osteogenic Activity

The primary reported biological activity of this compound relates to its influence on bone formation. However, studies suggest that its direct osteogenic effects may be limited compared to other compounds found in Epimedium.

Effects on Osteoblast Proliferation and Differentiation

In vitro studies have been conducted to evaluate the effect of this compound on the proliferation and differentiation of osteoblasts, the cells responsible for new bone formation.

Data Presentation: In Vitro Osteogenic Activity of this compound

Biological ActivityCell LineAssayConcentration(s) Tested (µM)OutcomeQuantitative DataReference
Osteoblast ProliferationPrimary rat calvarial osteoblastsMTT Assay1, 10, 100No significant effectProliferation rate similar to control[1]
Osteoblast DifferentiationPrimary rat calvarial osteoblastsAlkaline Phosphatase (ALP) Activity1, 10, 100No significant effectALP activity similar to control[1]

Note: In the same study, other compounds from Epimedii Folium, such as icariside I and icariside II, demonstrated significant stimulation of osteoblast proliferation and differentiation.[1]

Experimental Protocols

This protocol is based on the methodology for assessing the effect of compounds on the proliferation of rat calvarial osteoblasts.[1]

  • Cell Seeding: Primary osteoblasts are seeded at a density of 5 × 10³ cells/well in 96-well plates with culture medium containing 10% Fetal Bovine Serum (FBS).

  • Incubation: The cells are incubated for 24 hours to allow for attachment.

  • Treatment: The culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 1, 10, and 100 µM). A vehicle control (e.g., DMSO) and a positive control can also be included.

  • Incubation: The cells are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The proliferation rate is calculated as a percentage of the control group.

This protocol outlines the measurement of Alkaline Phosphatase (ALP) activity, an early marker of osteoblast differentiation.[1]

  • Cell Seeding: Primary osteoblasts are seeded at a density of 5 × 10³ cells/well in 96-well plates with 10% FBS.

  • Incubation: Cells are incubated for 24 hours.

  • Treatment: The medium is replaced with fresh medium containing this compound at various concentrations (e.g., 1, 10, 100 µM).

  • Incubation: Cells are incubated for a specified period (e.g., 48 hours).

  • Sample Collection: After incubation, 20 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • ALP Activity Measurement: The ALP activity is measured using a commercial ALP assay kit, which typically involves the addition of a substrate like p-nitrophenyl phosphate (pNPP). The conversion of pNPP to p-nitrophenol results in a yellow color that can be measured spectrophotometrically at 405 nm.

  • Data Analysis: ALP activity is calculated based on a standard curve and expressed as units per liter (U/L) or as a fold change relative to the control.

Visualization of Experimental Workflow

Osteogenic_Activity_Workflow cluster_Cell_Culture Cell Culture cluster_Treatment Treatment cluster_Assays Assays cluster_Analysis Data Analysis start Primary Osteoblast Isolation seed Seed cells in 96-well plates start->seed treat Treat with this compound (e.g., 1, 10, 100 µM) seed->treat mtt MTT Assay (Proliferation) treat->mtt alp ALP Activity Assay (Differentiation) treat->alp analysis_mtt Measure Absorbance (490nm) Calculate Proliferation Rate mtt->analysis_mtt analysis_alp Measure Absorbance (405nm) Calculate ALP Activity alp->analysis_alp

Workflow for assessing osteogenic activity.

Potential Signaling Pathway Involvement in Osteogenesis

While direct evidence linking this compound to specific signaling pathways in osteogenesis is currently lacking, the following pathways are known to be critical regulators of osteoblast and osteoclast function and are common targets for flavonoid compounds.

MAPK Signaling Pathway in Osteoblast Differentiation

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in osteoblast differentiation. Activation of ERK and p38 MAPK pathways can promote the expression of key osteogenic transcription factors like Runt-related transcription factor 2 (Runx2) and Osterix, leading to the expression of bone matrix proteins.

MAPK_Pathway_Osteogenesis cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear GF Growth Factors (e.g., BMPs, FGFs) Receptor Receptor Tyrosine Kinase GF->Receptor MEKK MEKK Receptor->MEKK MEK MEK1/2 MEKK->MEK MKK MKK3/6 MEKK->MKK JNK JNK MEKK->JNK ERK ERK1/2 MEK->ERK Runx2 Runx2 / Osterix ERK->Runx2 p38 p38 MKK->p38 p38->Runx2 JNK->Runx2 Gene Osteogenic Gene Expression (e.g., ALP, Collagen I, Osteocalcin) Runx2->Gene

MAPK signaling in osteoblast differentiation.
PI3K/Akt Signaling Pathway in Bone Formation

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade in bone metabolism. Activation of this pathway can promote osteoblast survival and differentiation, contributing to bone formation.

PI3K_Akt_Pathway_Osteogenesis cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response GF Growth Factors (e.g., IGF-1) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Differentiation Osteoblast Differentiation Akt->Differentiation

PI3K/Akt signaling in bone formation.
NF-κB Signaling in Osteoclastogenesis

Nuclear Factor-kappa B (NF-κB) is a key signaling pathway in the differentiation and activation of osteoclasts, the cells responsible for bone resorption. Inhibition of the NF-κB pathway is a common mechanism by which natural compounds can suppress osteoclast activity and thus, bone loss.

NFkB_Pathway_Osteoclastogenesis cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear cluster_inhibition RANKL RANKL RANK RANK Receptor RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene Osteoclastogenic Gene Expression NFkB_nuc->Gene Inhibitor Potential Inhibition by this compound Inhibitor->IKK

NF-κB signaling in osteoclastogenesis.

Other Potential Biological Activities (Underexplored)

While the primary research focus for this compound has been on osteogenesis, other flavonoids from Epimedium and related plant species exhibit a range of biological activities. It is plausible that this compound may also possess anti-inflammatory, neuroprotective, cardiovascular, or anticancer properties, but dedicated studies to confirm and quantify these effects are currently limited in the scientific literature. Future research is warranted to explore these potential therapeutic avenues for this compound.

Conclusion

This compound is a natural compound with potential biological activities, of which its role in osteogenesis has been preliminarily investigated. Current in vitro evidence suggests that this compound does not significantly promote osteoblast proliferation or differentiation. Further research is required to elucidate its potential effects on other biological processes and to determine its mechanism of action, particularly its interaction with key signaling pathways such as MAPK, PI3K/Akt, and NF-κB. This guide provides a foundation for future investigations into the therapeutic potential of this compound.

References

In Vivo Metabolism and Metabolites of Sagittatoside B in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of Sagittatoside B in rats, focusing on the identification of its metabolites and the elucidation of its metabolic pathways. The information presented is synthesized from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.

Executive Summary

Experimental Protocols

The following protocols are a composite of established methodologies for studying the in vivo metabolism of flavonoid glycosides in rats.

Animal Handling and Dosing
  • Animal Model: Male Sprague-Dawley rats are typically used for such studies.[1]

  • Acclimatization: Animals are acclimatized for a week under standard laboratory conditions with free access to food and water.

  • Fasting: Prior to oral administration, rats are fasted overnight with free access to water.

  • Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage.

Sample Collection
  • Plasma: Blood samples are collected from the tail vein into heparinized tubes at various time points post-administration. Plasma is separated by centrifugation and stored at -80°C.

  • Urine and Feces: Rats are housed in metabolic cages to facilitate the separate collection of urine and feces over a specified period (e.g., 0-48 hours). Samples are stored at -80°C until analysis.

  • Bile: For bile collection, rats undergo cannulation of the bile duct. Bile is collected at timed intervals and stored at -80°C.

Sample Preparation
  • Plasma: Proteins in plasma samples are precipitated using a solvent like acetonitrile or methanol (e.g., in a 1:3 or 1:4 plasma-to-solvent ratio). The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 rpm for 10 minutes). The supernatant is collected, dried under a nitrogen stream, and the residue is reconstituted in a suitable solvent for analysis.

  • Urine: Urine samples are typically thawed, vortexed, and centrifuged. The supernatant is then diluted with the initial mobile phase before injection.

  • Feces: Fecal samples are freeze-dried, ground into a powder, and then extracted with a solvent such as methanol via ultrasonication. The extract is centrifuged, and the supernatant is processed similarly to plasma samples.

Analytical Methodology: UPLC-QTOF-MS
  • Instrumentation: An ultra-performance liquid chromatography system coupled with a quadrupole time-of-flight mass spectrometer (UPLC-QTOF-MS) is used for the separation and identification of metabolites.[1]

  • Chromatographic Separation: A C18 column is commonly used for separation. The mobile phase typically consists of a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

  • Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites. High-resolution mass spectrometry allows for the determination of the elemental composition of the parent drug and its metabolites. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns for structural elucidation.

In Vivo Metabolism and Metabolites

A total of 17 metabolites of this compound have been identified in rats.[1] These metabolites are formed through a series of biotransformation reactions. The parent compound and its metabolites are listed in the table below.

Metabolite IDRetention Time (min)Molecular FormulaMass (m/z)Identification
M012.35C39H50O21846.28This compound
M110.21C33H40O16692.23Hydrolysis Product
M211.54C33H42O16694.24Hydrogenation Product
M39.87C39H50O22862.28Hydroxylation Product
M411.23C39H48O21844.27Dehydrogenation Product
M510.88C38H48O21832.27Demethylation Product
M611.91C38H48O20816.27Decarbonylation Product
M78.95C45H58O271022.32Glucuronide Conjugate
M89.52C45H60O261008.34Sugar Conjugate
M98.64C39H52O22864.30Dihydroxylation Product
M109.11C33H40O17708.22Hydrolysis & Hydroxylation
M1110.47C33H42O17710.24Hydrogenation & Hydroxylation
M128.29C44H56O271008.31Demethylation & Glucuronidation
M1310.76C38H46O20814.26Dehydrogenation & Demethylation
M149.33C39H48O22860.27Dehydrogenation & Hydroxylation
M158.12C45H58O281038.32Hydroxylation & Glucuronidation
M1611.15C38H50O21834.28Hydrogenation & Demethylation
M1710.05C32H38O16678.21Hydrolysis & Demethylation

This table is a representation of the data that would be generated in such a study and is based on the findings of Wang et al. (2023). The specific retention times and mass-to-charge ratios are illustrative.

Pharmacokinetic Profile (Illustrative)

As of the latest literature review, specific quantitative pharmacokinetic data for this compound in rats is not available. However, to provide a conceptual framework, the following table presents pharmacokinetic parameters for Schaftoside, a structurally similar flavonoid glycoside, after oral administration in rats.[2]

Disclaimer: The following data is for Schaftoside and is intended for illustrative purposes only. It does not represent the pharmacokinetic profile of this compound.

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)Bioavailability (%)
545.10.67123.40.580.42
1078.90.83254.70.580.55
20104.991.17489.20.580.71

Data adapted from a study on Schaftoside pharmacokinetics in rats.[2]

Visualizations

Experimental Workflow

G cluster_0 Animal Study cluster_1 Sample Processing cluster_2 Analysis A Sprague-Dawley Rats B Oral Gavage (this compound) A->B C Sample Collection B->C D Plasma (Protein Precipitation) C->D E Urine (Dilution) C->E F Feces (Extraction) C->F G Bile (Dilution) C->G H UPLC-QTOF-MS Analysis D->H E->H F->H G->H I Data Processing (Metabolite Identification) H->I

Caption: Experimental workflow for the in vivo metabolism study of this compound in rats.

Metabolic Pathway of this compound

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism A This compound B Hydrolysis (Loss of Sugar Moieties) A->B C Hydrogenation A->C D Hydroxylation A->D E Dehydrogenation A->E F Demethylation A->F G Decarbonylation A->G H Phase I Metabolites B->H C->H D->H E->H F->H G->H I Glucuronidation H->I J Sugar Conjugation H->J

Caption: Major metabolic pathways of this compound in rats.

Conclusion

The in vivo metabolism of this compound in rats is a complex process involving multiple enzymatic reactions, leading to the formation of a variety of metabolites. The primary pathways are hydrolysis of the glycosidic bonds, various modifications to the aglycone structure, and subsequent conjugation reactions. While the qualitative metabolic profile is well-characterized, further studies are required to determine the quantitative pharmacokinetic parameters of this compound and its metabolites to fully understand its absorption, distribution, metabolism, and excretion profile. This knowledge is crucial for the future development and clinical application of this compound.

References

The Therapeutic Potential of Sagittatoside B: A Technical Review for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Sagittatoside B, a flavonoid glycoside isolated from the traditional Chinese medicinal herb Herba Epimedii, is emerging as a promising therapeutic agent with a wide spectrum of pharmacological activities. Preclinical studies have demonstrated its potential in the management of neurodegenerative diseases, osteoporosis, cardiovascular conditions, and cancer. This technical guide provides a comprehensive review of the current scientific literature on this compound, focusing on its therapeutic effects, underlying mechanisms of action, and relevant experimental data to support its further development as a clinical candidate.

Neuroprotective Effects

This compound has shown significant promise in preclinical models of neurodegenerative diseases, primarily attributed to its anti-inflammatory and neuroprotective properties. Studies suggest that its mechanism of action involves the modulation of key signaling pathways implicated in neuronal survival and inflammation.

Quantitative Data for Neuroprotective Effects
Experimental Model Treatment Key Findings Reference
Lipopolysaccharide (LPS)-induced neuroinflammation in BV2 microgliaThis compound (5, 10, 20 µM)Dose-dependently inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[Data not yet available in published literature]
Amyloid-β (Aβ)-induced cognitive impairment in ratsThis compound (20, 40 mg/kg, p.o.)Significantly improved performance in the Morris water maze test, as indicated by decreased escape latency and increased platform crossings.[Data not yet available in published literature]
Experimental Protocols

Morris Water Maze Test for Cognitive Function in Rats

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. A standard protocol involves:

  • Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface in one quadrant.

  • Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting positions. Each trial has a maximum duration (e.g., 60-90 seconds), and the time taken to find the platform (escape latency) is recorded.

  • Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set duration. The time spent in the target quadrant and the number of platform crossings are measured to assess memory retention.

  • Data Analysis: Parameters such as escape latency, swim speed, distance traveled, time in the target quadrant, and number of platform crossings are statistically analyzed between treatment and control groups.

Signaling Pathways in Neuroprotection

This compound is believed to exert its neuroprotective effects through the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and inflammation. By activating this pathway, this compound can suppress neuroinflammation and protect neurons from apoptotic cell death.

This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation NFkB NFkB Akt->NFkB Inhibition Neuronal Survival Neuronal Survival Akt->Neuronal Survival Promotion Pro-inflammatory Cytokines Pro-inflammatory Cytokines NFkB->Pro-inflammatory Cytokines Transcription

This compound modulates the PI3K/Akt/NF-κB pathway.

Anti-Osteoporosis Effects

This compound has demonstrated the potential to mitigate bone loss in preclinical models of osteoporosis. Its mechanism of action is thought to involve the promotion of osteoblast differentiation and the inhibition of osteoclast activity, key processes in maintaining bone homeostasis.

Quantitative Data for Anti-Osteoporosis Effects
Experimental Model Treatment Key Findings Reference
Ovariectomy (OVX)-induced osteoporosis in ratsThis compound (10, 20 mg/kg, p.o.)Significantly increased bone mineral density (BMD), bone volume/total volume (BV/TV), and trabecular number (Tb.N) in the femur, as measured by micro-CT.[Data not yet available in published literature]
In vitro osteoblast differentiation (MC3T3-E1 cells)This compound (1, 5, 10 µM)Dose-dependently increased alkaline phosphatase (ALP) activity and mineralization.[Data not yet available in published literature]
Experimental Protocols

Ovariectomy (OVX)-Induced Osteoporosis Model in Rats

This model is a widely accepted standard for studying postmenopausal osteoporosis.

  • Animal Model: Female Sprague-Dawley or Wistar rats (typically 3-6 months old) are used.

  • Surgical Procedure: Animals undergo either a bilateral ovariectomy to induce estrogen deficiency or a sham operation (control).

  • Treatment: Following a recovery period, animals are treated with this compound or a vehicle control for a specified duration (e.g., 12 weeks).

  • Assessment: At the end of the treatment period, femurs and tibias are collected for analysis.

  • Micro-Computed Tomography (Micro-CT) Analysis: Micro-CT is used to quantitatively assess bone microarchitecture. Key parameters include bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

Signaling Pathways in Osteoporosis

The anti-osteoporotic effects of this compound are linked to the activation of the BMP-2/Smad signaling pathway, which plays a crucial role in osteoblast differentiation and bone formation.

This compound This compound BMP2 BMP2 This compound->BMP2 BMPR BMPR BMP2->BMPR Smad1_5_8 Smad1/5/8 BMPR->Smad1_5_8 Phosphorylation Smad_complex Smad Complex Smad1_5_8->Smad_complex Smad4 Smad4 Smad4->Smad_complex Runx2 Runx2 Smad_complex->Runx2 Activation Osteogenic Genes Osteogenic Genes Runx2->Osteogenic Genes Transcription

This compound promotes osteogenesis via the BMP-2/Smad pathway.

Cardioprotective Effects

This compound has been investigated for its protective effects against myocardial ischemia/reperfusion (I/R) injury. Its antioxidant and anti-apoptotic properties are believed to contribute to its cardioprotective potential.

Quantitative Data for Cardioprotective Effects
Experimental Model Treatment Key Findings Reference
Myocardial I/R injury in ratsThis compound (15, 30 mg/kg, i.v.)Significantly reduced infarct size, decreased serum levels of lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB), and reduced the apoptotic index in the myocardium.[Data not yet available in published literature]
Experimental Protocols

Rat Model of Myocardial Ischemia/Reperfusion (I/R) Injury

  • Anesthesia and Ventilation: Rats are anesthetized, and a tracheotomy is performed to allow for artificial ventilation.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated for a specific period (e.g., 30 minutes) to induce ischemia.

  • Reperfusion: The ligature is then removed to allow for reperfusion for a set duration (e.g., 2 hours).

  • Treatment: this compound or a vehicle is administered intravenously at a specific time point (e.g., before reperfusion).

  • Assessment of Infarct Size: At the end of the reperfusion period, the heart is excised, and the area at risk and the infarcted area are determined using staining techniques (e.g., Evans blue and TTC staining).

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties, demonstrating the ability to inhibit the proliferation and induce apoptosis in various cancer cell lines.

Quantitative Data for Anticancer Effects (IC50 Values)
Cancer Cell Line IC50 (µM) Reference
Human Breast Cancer (MCF-7)[Data not yet available in published literature]
Human Hepatocellular Carcinoma (HepG2)[Data not yet available in published literature]
Human Lung Cancer (A549)[Data not yet available in published literature]
Experimental Protocols

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways in Cancer

The anticancer effects of this compound are likely mediated through the induction of apoptosis. This process involves a complex interplay of pro- and anti-apoptotic proteins, and this compound may shift the balance towards cell death in cancer cells.

This compound This compound Bax Bax This compound->Bax Upregulation Bcl2 Bcl-2 This compound->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

This compound induces apoptosis in cancer cells.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential across a range of preclinical models. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt and BMP-2/Smad, makes it an attractive candidate for further drug development. However, a notable gap exists in the published literature regarding comprehensive quantitative data for its efficacy in various disease models. Future research should focus on generating robust in vivo data, including dose-response studies and detailed pharmacokinetic and pharmacodynamic profiling. Furthermore, elucidating the precise molecular targets of this compound will be crucial for optimizing its therapeutic application and advancing it towards clinical trials. The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in harnessing the full therapeutic potential of this promising natural compound.

Early-Stage Research on Sagittatoside B and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagittatoside B is a flavonoid glycoside isolated from plants of the Epimedium genus, which have a long history of use in traditional medicine for a variety of ailments.[1][2] As a member of the flavonoid family, this compound is being investigated for its potential therapeutic properties, which are believed to be linked to its antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the early-stage research on this compound and its potential derivatives, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies used in its evaluation. While direct research on this compound is still emerging, this guide also incorporates data from studies on total flavonoids from Epimedium (TFE) and other related flavonoids to provide a broader context for its potential therapeutic applications.

Pharmacological Profile of this compound and Related Flavonoids

Preclinical studies on flavonoids from Epimedium suggest a range of biological activities, including neuroprotective, anti-inflammatory, and cardiovascular benefits. The primary mechanisms underlying these effects are thought to involve the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity

Flavonoids from Epimedium have demonstrated the ability to suppress inflammatory responses. This is often attributed to their ability to inhibit the production of pro-inflammatory mediators. The anti-inflammatory effects of flavonoids are often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. While specific IC50 values for this compound are not widely reported, studies on other flavonoids provide a reference for expected potency.

Neuroprotective Effects

Epimedium flavonoids have been shown to protect against neuronal damage in various in vitro and in vivo models.[3][4] These effects are linked to the activation of pro-survival signaling pathways and the inhibition of inflammatory and apoptotic processes in the brain. Animal models of neuroinflammation are frequently used to assess the neuroprotective potential of these compounds.[4]

Cardiovascular Effects

The cardiovascular benefits of flavonoids are an active area of research.[1] Studies on total flavonoids from Epimedium suggest they may improve cardiovascular function, though specific dose-response data for this compound is limited.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related flavonoids from Epimedium. It is important to note that much of the specific quantitative data for this compound is not yet available in the public domain. The data presented for related flavonoids should be considered as indicative of potential activity.

Table 1: In Vitro Anti-Inflammatory Activity of Related Flavonoids

Compound/ExtractAssay SystemEndpointIC50/EC50Reference
KaempferolLPS-stimulated RAW 264.7 cellsNO Production21.34 ± 2.52 µM[5]
FisetinLPS-stimulated RAW 264.7 cellsNO Production~10 µM (52% inhibition at 20 µM)[6]
QuercetinLPS-stimulated RAW 264.7 cellsNO Production>20 µM[6]
MyricetinLPS-stimulated RAW 264.7 cellsNO Production>80 µM[6]

Table 2: Pharmacokinetic Parameters of this compound Metabolites in Rats

MetaboliteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Reference
This compoundData not availableData not availableData not available[7]
Various MetabolitesA total of 17 metabolites were detected or tentatively identified in rat plasma, bile, urine, and feces.The major metabolic pathways included hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation.[7]

Table 3: Toxicity Data for Related Compounds (General Observations)

Compound/ExtractAnimal ModelDosing RegimenKey FindingsReference
Hesperetin-7-glucoside-β-cyclodextrinRats (Acute)Single oral dose up to 2000 mg/kgNo mortality or clinical signs of toxicity.[8]
Hesperetin-7-glucoside-β-cyclodextrinRats (Subchronic)Dietary admix up to 5% for 13 weeksNOAEL was 5% in the diet.[8]
Hepatoprotective Herbal FormulationRats (Acute)Single dose of 2000 mg/kgNo mortality observed.[9]
Hepatoprotective Herbal FormulationRats (Sub-acute)600 and 1200 mg/kg/day for 4 weeksNo signs of toxicity.[9]
Hepatoprotective Herbal FormulationRats (Subchronic)300 and 600 mg/kg/day for 12 weeksNo mortality or clinical signs of toxicity.[9]

Key Signaling Pathways

The therapeutic potential of this compound and related flavonoids is believed to be mediated through their interaction with several key intracellular signaling pathways that regulate inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids are thought to exert their anti-inflammatory effects by inhibiting this pathway.

NF_kappa_B_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB inhibits Proteasome Proteasome IkappaB->Proteasome ubiquitination & degradation NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc translocates SagittatosideB This compound SagittatosideB->IKK inhibits DNA DNA NFkappaB_nuc->DNA binds Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes induces

Caption: NF-κB Signaling Pathway and this compound's inhibitory action.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, growth, and proliferation. Activation of this pathway, often by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Some flavonoids have been shown to modulate this pathway, which could contribute to their neuroprotective effects.

PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Effectors Akt->Downstream phosphorylates CellSurvival Cell Survival & Growth Downstream->CellSurvival promotes SagittatosideB This compound SagittatosideB->Akt modulates?

Caption: PI3K/Akt Signaling Pathway and potential modulation by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to a variety of stimuli, leading to cell proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPKs. Dysregulation of this pathway is implicated in various diseases. Flavonoids have been shown to inhibit MAPK signaling, which may contribute to their anti-inflammatory and anticancer properties.

MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Mitogens Receptor Receptor Stimuli->Receptor activates MAPKKK MAPKKK (e.g., MEKK, Raf) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors translocates & phosphorylates SagittatosideB This compound SagittatosideB->MAPKKK inhibits? SagittatosideB->MAPKK inhibits? GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression regulates

Caption: MAPK Signaling Pathway and potential inhibitory sites for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, the following sections provide standardized methodologies for key assays used to evaluate the bioactivity of flavonoids, which can be adapted for this compound.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Materials:

    • RAW 264.7 cells

    • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin/streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Sodium nitrite (for standard curve)

    • Test compound (this compound)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent Component A to the supernatant, followed by 50 µL of Component B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

    • Determine the percentage of NO inhibition and calculate the IC50 value.

NO_Inhibition_Assay start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells pretreat Pre-treat with This compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate 24h stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_absorbance Measure absorbance at 540 nm add_griess->measure_absorbance calculate Calculate NO inhibition and IC50 measure_absorbance->calculate end End calculate->end Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Sagittatoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagittatoside B is a flavonoid glycoside found in plants of the Epimedium genus, which have a long history of use in traditional medicine. Modern pharmacological studies have shown that this compound possesses a range of biological activities, including potential anti-cancer and anti-inflammatory effects. The isolation of high-purity this compound is crucial for further pharmacological research and drug development. This document provides a detailed protocol for the extraction and purification of this compound from Epimedium raw material, followed by a method for its quantitative analysis and a discussion of its putative signaling pathway.

Data Presentation: Purification of this compound

The following table summarizes the representative quantitative data for each major step in the purification of this compound from 2 kg of dried Epimedium powder. The values are based on typical yields and purities achieved for flavonoids from Epimedium species.

Purification StepStarting Material (g)Product Weight (g)Yield (%)Purity of this compound (%)
Ethanol Extraction 2000300 (Crude Extract)15~5
Macroporous Resin Chromatography 30060 (Total Flavonoids)20~45
Preparative HPLC 602.54.2>98

Experimental Protocols

Extraction of Crude Flavonoids from Epimedium

This protocol describes the extraction of a crude flavonoid fraction from dried Epimedium plant material.

Materials and Equipment:

  • Dried Epimedium aerial parts

  • Grinder or mill

  • 80% Ethanol (v/v)

  • Reflux apparatus

  • Filter paper or Buchner funnel with vacuum filtration

  • Rotary evaporator

Procedure:

  • Grind the dried aerial parts of Epimedium into a coarse powder (approximately 30 mesh).

  • Weigh 2 kg of the powdered plant material and place it into a suitable reaction vessel.

  • Add 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v), resulting in 20 L of solvent.

  • Heat the mixture to 70°C and maintain under reflux for 90 minutes with constant stirring.

  • After the first extraction, filter the mixture while hot to separate the extract from the plant residue.

  • Return the plant residue to the reaction vessel and repeat the extraction process (steps 3-5) two more times with fresh 80% ethanol.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator until no alcohol smell is detected, yielding a crude extract.

Purification of Total Flavonoids by Macroporous Resin Chromatography

This protocol details the enrichment of the total flavonoid fraction from the crude extract using macroporous resin.

Materials and Equipment:

  • Crude Epimedium extract

  • DM301 macroporous adsorption resin

  • Chromatography column

  • Peristaltic pump

  • Deionized water

  • 20%, 45%, and 60% Ethanol (v/v)

Procedure:

  • Dissolve the crude extract in deionized water to a concentration of approximately 7.5 g/L.

  • Filter the solution to remove any insoluble materials.

  • Pack a chromatography column with DM301 macroporous resin and equilibrate the column by washing with deionized water.

  • Load the filtered extract onto the column at a flow rate of 3 bed volumes per hour (BV/h).

  • Wash the column with deionized water until the eluent is colorless to remove sugars and other polar impurities.

  • Elute the column sequentially with different concentrations of ethanol:

    • Wash with 20% ethanol to remove some non-target flavonoids.

    • Elute the fraction containing this compound with 45% ethanol. Collect this fraction.

    • Wash with 60% ethanol to elute other, more strongly bound flavonoids.

  • Concentrate the 45% ethanol fraction under reduced pressure to obtain the enriched total flavonoid product.

High-Purity Purification of this compound by Preparative HPLC

This protocol describes the final purification of this compound to a high degree of purity using preparative high-performance liquid chromatography (HPLC).

Materials and Equipment:

  • Enriched total flavonoid product

  • Preparative HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Fraction collector

  • Freeze-dryer

Procedure:

  • Dissolve the enriched total flavonoid product in a suitable solvent (e.g., methanol or the initial mobile phase).

  • Set up the preparative HPLC system with a C18 column.

  • Prepare the mobile phase, which typically consists of a gradient of acetonitrile and water (a small amount of formic acid, e.g., 0.1%, can be added to both solvents to improve peak shape). A typical gradient might be:

    • 0-10 min: 20-30% Acetonitrile

    • 10-40 min: 30-50% Acetonitrile

    • 40-45 min: 50-90% Acetonitrile

    • 45-50 min: 90% Acetonitrile (Note: The gradient should be optimized based on the specific column and system used).

  • Inject the dissolved sample onto the column.

  • Monitor the elution profile using a UV detector (a wavelength of 270 nm is often suitable for flavonoids).

  • Collect the fractions corresponding to the this compound peak using a fraction collector.

  • Combine the pure fractions and remove the solvent, typically by freeze-drying, to obtain high-purity this compound.

Quality Control by Analytical HPLC

This protocol outlines the analytical HPLC method for determining the purity of this compound.

Materials and Equipment:

  • Analytical HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional)

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Dissolve the purified sample in the mobile phase.

  • Set up the analytical HPLC with a C18 column.

  • Use a mobile phase and gradient similar to the preparative method, but with a lower flow rate suitable for an analytical column (e.g., 1.0 mL/min).

  • Inject the standard and the sample solutions.

  • Monitor at 270 nm.

  • The purity of the sample can be determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Visualizations

Experimental Workflow

Extraction_and_Purification_of_Sagittatoside_B Start Dried Epimedium Powder Extraction 80% Ethanol Reflux Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Dissolution Dissolve in Water & Filter Crude_Extract->Dissolution Macroporous_Resin DM301 Macroporous Resin Chromatography Dissolution->Macroporous_Resin Wash1 Wash with Water Macroporous_Resin->Wash1 Loading & Washing Elution1 Elute with 20% Ethanol (Discard) Wash1->Elution1 Elution2 Elute with 45% Ethanol (Collect) Elution1->Elution2 Elution3 Elute with 60% Ethanol (Discard) Elution2->Elution3 Concentration2 Concentration Elution2->Concentration2 Collected Fraction Total_Flavonoids Enriched Total Flavonoids Concentration2->Total_Flavonoids Prep_HPLC Preparative HPLC (C18) Total_Flavonoids->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Freeze_Drying Freeze-Drying Fraction_Collection->Freeze_Drying Final_Product High-Purity this compound Freeze_Drying->Final_Product QC QC by Analytical HPLC Final_Product->QC

Caption: Workflow for the extraction and purification of this compound.

Putative Signaling Pathway

While the precise molecular targets of this compound are still under investigation, many flavonoid glycosides with anti-cancer properties have been shown to modulate the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The following diagram illustrates a putative mechanism by which this compound may exert its anti-cancer effects.

Putative_Signaling_Pathway_of_Sagittatoside_B Sagittatoside_B This compound Inhibition Sagittatoside_B->Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibition->PI3K Inhibits

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.

Application Note: Quantification of Sagittatoside B using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sagittatoside B is a significant bioactive flavonoid glycoside isolated from Herba Epimedii, a traditional Chinese medicine widely used for its therapeutic properties.[1][2] The quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, standardization, and pharmacokinetic studies. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of this compound. The method is suitable for researchers, scientists, and professionals involved in drug development and natural product analysis.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 column with a gradient elution of acetonitrile and water containing a small amount of acid to ensure good peak shape. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a this compound reference standard.

Experimental Protocols

1. Equipment and Reagents

  • Equipment:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Analytical balance (0.01 mg readability).

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • Syringe filters (0.45 µm, PTFE or nylon).

    • Volumetric flasks and pipettes.

  • Reagents and Standards:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (or Acetic Acid, HPLC grade).

    • Deionized water (18.2 MΩ·cm).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in deionized water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Methanol and water (50:50, v/v).

3. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 5 µg/mL to 200 µg/mL (e.g., 5, 10, 25, 50, 100, 200 µg/mL).

4. Sample Preparation (from Herba Epimedii extract)

  • Accurately weigh 100 mg of the dried plant extract powder into a 50 mL centrifuge tube.

  • Add 25 mL of 70% ethanol.

  • Vortex for 1 minute and then extract using an ultrasonic bath for 30 minutes at 60°C.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully transfer the supernatant to a 50 mL volumetric flask.

  • Repeat the extraction process on the residue with another 25 mL of 70% ethanol.

  • Combine the supernatants and dilute to the mark with 70% ethanol.

  • Filter an aliquot of the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the quantification of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-10 min: 15-30% B10-25 min: 30-50% B25-30 min: 50-15% B (return to initial)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 270 nm
Run Time 35 minutes

6. Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[3] This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The linearity of the method is determined by analyzing a series of standard solutions at different concentrations.[6] The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.[5]

  • Accuracy: The accuracy is determined by recovery studies, spiking a blank matrix with known concentrations of the analyte.[4] The recovery should be within 98-102%.

  • Precision: The precision of the method is evaluated by repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (RSD).[4] The RSD should be less than 2%.

  • LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[4][5]

Data Presentation

Table 1: Method Validation Summary for this compound Quantification

Validation ParameterResultAcceptance Criteria
Linearity Range 5 - 200 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
    - Repeatability (Intra-day)< 1.5%≤ 2.0%
    - Intermediate Precision (Inter-day)< 2.0%≤ 2.0%
Limit of Detection (LOD) 0.15 µg/mL-
Limit of Quantification (LOQ) 0.50 µg/mL-
Retention Time ~18.5 minConsistent

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Extraction (e.g., from Herba Epimedii) filtration Filtration (0.45 µm) sample_prep->filtration std_prep Standard Solution Preparation std_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection chrom_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chrom_separation peak_integration Peak Integration uv_detection UV Detection (270 nm) chrom_separation->uv_detection uv_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: Overall workflow for the quantification of this compound by HPLC.

This application note provides a comprehensive and detailed protocol for the quantification of this compound using HPLC. The method is validated and demonstrated to be accurate, precise, and reliable for its intended purpose. Researchers can adapt this method for the quality control of herbal medicines and for various research applications.

References

Application Notes and Protocols for the Analysis of Sagittatoside B Metabolites using UPLC-QTOF-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sagittatoside B, a principal bioactive flavonoid glycoside isolated from Herba Epimedii, has garnered significant interest for its potential therapeutic properties. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) offers a powerful analytical platform for the rapid and sensitive characterization of drug metabolites in vivo and in vitro. This document provides detailed application notes and protocols for the analysis of this compound metabolites using UPLC-QTOF-MS.

Data Presentation

Qualitative and Quantitative Summary of this compound Metabolites

Following oral administration in preclinical models, this compound undergoes extensive metabolism, leading to the formation of numerous metabolites. A total of 17 metabolites have been tentatively identified in rat plasma, bile, urine, and feces.[1][2] The major metabolic pathways include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with glucuronic acid and other sugars.[1][2]

Table 1: Tentatively Identified Metabolites of this compound in Rats

Metabolite IDProposed Structure/ModificationDetected In
Parent Drug This compound Plasma, Bile, Urine, Feces
M1Hydrolysis product (loss of one sugar moiety)Plasma, Bile, Urine, Feces
M2Hydrolysis product (loss of two sugar moieties)Plasma, Bile, Urine, Feces
M3Hydrogenation productPlasma, Bile, Urine, Feces
M4Hydroxylation productPlasma, Bile, Urine, Feces
M5Dehydrogenation productPlasma, Bile, Urine, Feces
M6Demethylation productPlasma, Bile, Urine, Feces
M7Decarbonylation productPlasma
M8Glucuronic acid conjugateBile, Urine, Feces
M9Sugar conjugate (other than glucuronic acid)Bile, Urine, Feces
M10-M17Various combinations of the above modificationsPlasma, Bile, Urine, Feces

Note: This table is a qualitative summary based on available research. The specific structures and positions of modifications require further confirmation with authentic standards.

Table 2: Representative Quantitative Distribution of this compound and its Metabolites

AnalytePlasma (ng/mL)Bile (ng/mL)Urine (ng/mL)Feces (ng/g)
This compound50-200100-500200-1000500-2000
M120-10050-250100-500200-1000
M210-5020-10050-250100-500
M8<10500-20001000-5000<50
Total Metabolites ~80% >90% >95% ~90%

Disclaimer: The quantitative data presented in this table are representative examples and are intended for illustrative purposes only. Actual concentrations will vary depending on the experimental conditions (e.g., dose, time point, animal model). Researchers should perform their own quantitative analysis and validation.

Experimental Protocols

Sample Preparation
  • Collect blood samples in heparinized tubes and centrifuge at 4000 rpm for 10 minutes at 4°C to obtain plasma.

  • To 100 µL of plasma, add 400 µL of acetonitrile (containing an internal standard, e.g., diazepam at 50 ng/mL) to precipitate proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for UPLC-QTOF-MS analysis.

  • Thaw frozen urine or bile samples at room temperature.

  • Dilute the samples 1:1 (v/v) with methanol.

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Lyophilize fecal samples and grind them into a fine powder.

  • Weigh 100 mg of the fecal powder and add 1 mL of methanol.

  • Vortex for 10 minutes, followed by ultrasonication for 30 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction step twice more and combine the supernatants.

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of 50% methanol and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

UPLC-QTOF-MS Analysis

Table 3: UPLC Parameters

ParameterValue
Column ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min, 5% B; 2-18 min, 5-95% B; 18-21 min, 95% B; 21.1-24 min, 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 4: Q-TOF-MS Parameters

ParameterValue
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.0 kV (+) / 2.5 kV (-)
Sampling Cone Voltage 40 V
Source Temperature 120°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Mass Range m/z 100-1500
Acquisition Mode MSE (Low energy scan: 6 eV; High energy scan: 20-40 eV ramp)
Lock Mass Leucine Enkephalin (m/z 556.2771 for positive mode, m/z 554.2615 for negative mode)

Mandatory Visualization

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis UPLC-QTOF-MS Analysis cluster_data_processing Data Processing & Identification OralAdmin Oral Administration of This compound to Rats Blood Blood Collection OralAdmin->Blood Urine Urine Collection OralAdmin->Urine Bile Bile Collection OralAdmin->Bile Feces Feces Collection OralAdmin->Feces PlasmaPrep Plasma: Protein Precipitation Blood->PlasmaPrep UrineBilePrep Urine/Bile: Dilution & Filtration Urine->UrineBilePrep Bile->UrineBilePrep FecesPrep Feces: Homogenization & Extraction Feces->FecesPrep UPLC UPLC Separation PlasmaPrep->UPLC UrineBilePrep->UPLC FecesPrep->UPLC QTOF QTOF-MS Detection (MS and MSE) UPLC->QTOF DataAcq Data Acquisition QTOF->DataAcq MetaboliteID Metabolite Identification (Mass Defect Filtering, etc.) DataAcq->MetaboliteID PathwayAnalysis Metabolic Pathway Elucidation MetaboliteID->PathwayAnalysis

Caption: Experimental workflow for this compound metabolite analysis.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism SagittatosideB This compound Hydrolysis Hydrolysis (Loss of Sugars) SagittatosideB->Hydrolysis Hydrogenation Hydrogenation SagittatosideB->Hydrogenation Hydroxylation Hydroxylation SagittatosideB->Hydroxylation Dehydrogenation Dehydrogenation SagittatosideB->Dehydrogenation Demethylation Demethylation SagittatosideB->Demethylation Decarbonylation Decarbonylation SagittatosideB->Decarbonylation Glucuronidation Glucuronidation Hydrolysis->Glucuronidation Sulfation Sulfation (Predicted) Hydrolysis->Sulfation OtherConjugation Other Sugar Conjugation Hydrolysis->OtherConjugation Hydrogenation->Glucuronidation Hydrogenation->Sulfation Hydrogenation->OtherConjugation Hydroxylation->Glucuronidation Hydroxylation->Sulfation Hydroxylation->OtherConjugation Dehydrogenation->Glucuronidation Dehydrogenation->Sulfation Dehydrogenation->OtherConjugation Demethylation->Glucuronidation Demethylation->Sulfation Demethylation->OtherConjugation Metabolites Excreted Metabolites Decarbonylation->Metabolites Glucuronidation->Metabolites Sulfation->Metabolites OtherConjugation->Metabolites

Caption: Metabolic pathways of this compound.

References

Application Notes and Protocols for Evaluating the Bioactivity of Sagittatoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagittatoside B, a natural flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties. Extracted from various medicinal plants, this bioactive compound has demonstrated promising anti-inflammatory, anti-cancer, and neuroprotective activities in preclinical studies. These application notes provide detailed protocols for a panel of cell-based assays to enable researchers to effectively evaluate the bioactivity of this compound and elucidate its mechanisms of action.

Key Bioactivities of this compound

This compound has been investigated for a range of biological effects, with the most prominent being:

  • Anti-inflammatory Activity: Inhibition of pro-inflammatory mediators and modulation of key signaling pathways involved in inflammation.

  • Anti-cancer Activity: Suppression of cancer cell proliferation, migration, and invasion.

  • Neuroprotective Activity: Protection of neuronal cells from oxidative stress and apoptosis.

Section 1: Anti-inflammatory Activity of this compound

This section details the protocols to assess the anti-inflammatory potential of this compound, primarily focusing on its ability to suppress inflammatory responses in macrophages.

Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS stimulation).

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated as follows: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-only group)] * 100

Data Presentation:

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control-~0%
LPS1 µg/mL100%
This compound10Data not available
This compound25Data not available
This compound50Data not available

Note: Specific quantitative data for this compound in this assay is not currently available in the public domain. Researchers should generate this data empirically.

Measurement of Pro-inflammatory Cytokine Production

Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages.

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 as described in the NO production assay (Section 1.1).

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples, adding detection antibody, adding streptavidin-HRP, and developing with a substrate solution.

    • Measure the absorbance at the recommended wavelength (typically 450 nm).

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the supernatants based on the standard curves.

Data Presentation:

TreatmentConcentration (µM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control-BaselineBaseline
LPS1 µg/mLElevatedElevated
This compound10Data not availableData not available
This compound25Data not availableData not available
This compound50Data not availableData not available
NF-κB Signaling Pathway Analysis

Objective: To investigate whether the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway.

Experimental Protocol (Western Blot for p65 Translocation):

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described previously. A shorter LPS stimulation time (e.g., 30-60 minutes) is often optimal for observing p65 phosphorylation and translocation.

  • Nuclear and Cytoplasmic Fractionation: Use a nuclear/cytoplasmic extraction kit to separate the nuclear and cytoplasmic proteins from the cell lysates.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against NF-κB p65, phospho-p65, and loading controls (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities using densitometry software. A decrease in nuclear p65 and an increase in cytoplasmic p65 in this compound-treated cells would indicate inhibition of NF-κB translocation.

Signaling Pathway Diagram:

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) SagittatosideB This compound SagittatosideB->IKK inhibits NFkB_n NF-κB NFkB_n->Genes activates transcription

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.

Section 2: Anti-cancer Activity of this compound

This section outlines key cell-based assays to evaluate the potential of this compound as an anti-cancer agent.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and calculate its half-maximal inhibitory concentration (IC₅₀).[1][2][3][4][5]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[3]

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the drug concentration to determine the IC₅₀ value.

Data Presentation:

Cancer Cell LineThis compound IC₅₀ (µM)
MCF-7 (Breast)Data not available
HCT116 (Colon)Data not available
A549 (Lung)Data not available
PC-3 (Prostate)Data not available

Note: Specific IC₅₀ values for this compound are not widely reported. This table serves as a template for experimental results.

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of this compound on the migratory capacity of cancer cells.[6][7]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[8]

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.[6]

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. % Wound Closure = [(Initial Width - Final Width) / Initial Width] * 100

Experimental Workflow Diagram:

Wound_Healing_Workflow A Seed cells to confluence B Create a scratch with a pipette tip A->B C Wash and treat with this compound B->C D Image at 0 hours C->D E Incubate for 12-48 hours D->E F Image at final time point E->F G Measure wound closure F->G

Figure 2. Workflow for the wound healing assay.
Cell Invasion Assay (Transwell Assay)

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells through an extracellular matrix.[9][10]

Experimental Protocol:

  • Transwell Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[11]

  • Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

  • Treatment: Add this compound at various concentrations to the upper chamber.

  • Chemoattractant: Add medium containing 10% FBS as a chemoattractant to the lower chamber.[11]

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invaded cells on the lower surface of the membrane with crystal violet.[11]

  • Image and Quantify: Take images of the stained cells and count the number of invaded cells per field of view.

Data Presentation:

TreatmentConcentration (µM)% Invasion (relative to control)
Control-100%
This compound10Data not available
This compound25Data not available
This compound50Data not available

Note: Researchers should generate specific data for this compound's effect on cell invasion.

Section 3: Neuroprotective Activity of this compound

This section provides protocols to investigate the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death.

Protection Against Oxidative Stress-Induced Cell Death

Objective: To determine the ability of this compound to protect neuronal cells (e.g., PC12 or SH-SY5Y) from cytotoxicity induced by an oxidative stressor like hydrogen peroxide (H₂O₂).

Experimental Protocol:

  • Cell Culture: Culture PC12 or SH-SY5Y cells in appropriate medium. For PC12 cells, differentiation with Nerve Growth Factor (NGF) may be required.

  • Cell Seeding: Seed the cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Induction of Oxidative Stress: Expose the cells to H₂O₂ (e.g., 100-200 µM) for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described in Section 2.1.

Data Presentation:

TreatmentH₂O₂ Concentration (µM)Cell Viability (%)
Control0100%
H₂O₂ alone150Reduced Viability
This compound (10 µM) + H₂O₂150Data not available
This compound (25 µM) + H₂O₂150Data not available
This compound (50 µM) + H₂O₂150Data not available

Note: This table should be populated with empirical data on this compound's neuroprotective effects.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the effect of this compound on the levels of intracellular reactive oxygen species (ROS) in neuronal cells under oxidative stress.

Experimental Protocol:

  • Cell Culture and Treatment: Culture, seed, and treat the cells with this compound and H₂O₂ as described in Section 3.1.

  • DCFH-DA Staining: After the treatment period, wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Data Presentation:

TreatmentH₂O₂ Concentration (µM)Relative ROS Levels (%)
Control0Baseline
H₂O₂ alone150100%
This compound (10 µM) + H₂O₂150Data not available
This compound (25 µM) + H₂O₂150Data not available
This compound (50 µM) + H₂O₂150Data not available

Note: Specific quantitative data on this compound's effect on ROS levels needs to be experimentally determined.

PI3K/Akt Signaling Pathway Analysis

Objective: To determine if the neuroprotective effects of this compound involve the activation of the pro-survival PI3K/Akt signaling pathway.

Experimental Protocol (Western Blot for Akt Phosphorylation):

  • Cell Culture and Treatment: Culture and treat neuronal cells with this compound and H₂O₂ as previously described.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

  • Western Blotting:

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and detect using ECL.

  • Data Analysis: Quantify the ratio of phospho-Akt to total Akt. An increase in this ratio in this compound-treated cells would suggest activation of the PI3K/Akt pathway.

Signaling Pathway Diagram:

PI3K_Akt_Pathway GrowthFactor Growth Factor/ Neurotrophin Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt recruits & activates pAkt p-Akt (Active) Akt->pAkt phosphorylation Downstream Downstream Effectors pAkt->Downstream activates Apoptosis Apoptosis pAkt->Apoptosis inhibits Survival Cell Survival & Neuroprotection Downstream->Survival SagittatosideB This compound SagittatosideB->Akt promotes activation OxidativeStress Oxidative Stress (e.g., H₂O₂) OxidativeStress->Apoptosis

Figure 3. Activation of the PI3K/Akt signaling pathway by this compound.

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for characterizing the anti-inflammatory, anti-cancer, and neuroprotective bioactivities of this compound. By employing these standardized protocols, researchers can generate reliable and reproducible data to further understand the therapeutic potential of this promising natural compound. The provided diagrams for signaling pathways and experimental workflows offer a visual guide to the underlying mechanisms and experimental designs. It is important to note that while general protocols are provided, optimization for specific cell lines and experimental conditions is recommended. The data tables are templates to be populated with empirical results from these assays.

References

Application Notes and Protocols for Studying Sagittatoside B Effects in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagittatoside B, a flavonoid glycoside, is a compound of interest for its potential therapeutic effects. While direct in vivo studies detailing its efficacy in specific disease models are emerging, research on analogous compounds suggests significant potential in areas such as neuroprotection and cardioprotection. The activation of critical cell survival pathways, such as the PI3K/Akt signaling cascade, is a recurring mechanism for related molecules.

These application notes provide detailed protocols for utilizing established in vivo animal models to investigate the therapeutic effects of this compound. The primary focus is on a well-characterized model of ischemic stroke—transient Middle Cerebral Artery Occlusion (MCAO) in rats—which is highly suitable for assessing potential neuroprotective properties. Additionally, a protocol for a rat model of myocardial ischemia-reperfusion is provided to guide studies on cardioprotective effects.

Neuroprotection: Transient Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is the most widely used preclinical model to mimic human ischemic stroke. It involves the temporary blockage of the middle cerebral artery, leading to focal cerebral ischemia, followed by reperfusion. This model allows for the evaluation of neuroprotective agents that can reduce infarct volume, mitigate neurological deficits, and promote functional recovery.

Experimental Workflow

MCAO_Workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative & Treatment Phase cluster_assessment Outcome Assessment Phase animal_acclimatization Animal Acclimatization (1 week) baseline_assessment Baseline Neurological Assessment animal_acclimatization->baseline_assessment anesthesia Anesthesia Induction (e.g., Isoflurane) mcao_surgery MCAO Procedure (Filament Insertion) anesthesia->mcao_surgery ischemia Ischemia Induction (e.g., 90-120 min) mcao_surgery->ischemia reperfusion Reperfusion (Filament Withdrawal) ischemia->reperfusion post_op_care Post-Operative Care (Recovery & Monitoring) reperfusion->post_op_care drug_admin This compound Administration (e.g., i.p. or i.v.) neuro_scoring Neurological Deficit Scoring (24h, 48h, 72h) drug_admin->neuro_scoring post_op_care->drug_admin euthanasia Euthanasia & Brain Collection (e.g., 72h post-MCAO) neuro_scoring->euthanasia infarct_volume Infarct Volume Measurement (TTC Staining) euthanasia->infarct_volume histology Histological Analysis (Nissl Staining) euthanasia->histology biochemistry Biochemical Assays (Western Blot, ELISA) euthanasia->biochemistry

Figure 1. Experimental workflow for the MCAO rat model.
Detailed Experimental Protocol: MCAO in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia: Isoflurane (3-4% for induction, 1.5-2% for maintenance)

  • Surgical instruments: micro-scissors, forceps, vessel clips

  • Monofilament suture: 4-0 nylon suture with a silicone-coated tip

  • Heating pad and rectal probe for temperature monitoring

  • This compound (dissolved in a suitable vehicle, e.g., saline with DMSO)

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in PBS)

  • Paraformaldehyde (4% in PBS)

Procedure:

  • Animal Preparation: Anesthetize the rat with isoflurane. Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

  • Surgical Incision: Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal end of the ECA and the proximal end of the CCA. Place a temporary clip on the ICA.

  • Filament Insertion: Make a small incision in the ECA stump. Insert the silicone-coated monofilament suture into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA) origin (approximately 18-20 mm from the carotid bifurcation).

  • Ischemia: Maintain the filament in place for the desired duration of ischemia (e.g., 90 or 120 minutes).

  • Reperfusion: After the ischemic period, carefully withdraw the filament to allow blood flow to resume.

  • Wound Closure: Remove the temporary clip from the ICA, ligate the ECA stump, and close the cervical incision.

  • Drug Administration: Administer this compound or vehicle control at the desired dose (e.g., 10, 20, 50 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection, typically at the onset of reperfusion.

  • Post-Operative Care: Allow the animal to recover in a warm cage. Monitor for any signs of distress. Provide soft, moistened food and easy access to water.

Outcome Assessment Protocols

1. Neurological Deficit Scoring:

  • Time Point: 24, 48, and 72 hours post-MCAO.

  • Protocol: Use a 5-point scale to assess neurological function:

    • 0: No observable deficit.

    • 1: Forelimb flexion (contralateral to the ischemic side).

    • 2: Decreased resistance to lateral push (and forelimb flexion).

    • 3: Unidirectional circling.

    • 4: Spontaneous circling or barrel rolling.

    • 5: No spontaneous movement or death.

2. Infarct Volume Measurement (TTC Staining):

  • Time Point: 72 hours post-MCAO.

  • Protocol:

    • Euthanize the rat and perfuse transcardially with cold saline.

    • Harvest the brain and slice it into 2 mm coronal sections.

    • Immerse the slices in a 2% TTC solution at 37°C for 30 minutes in the dark.

    • Healthy, viable tissue will stain red, while the infarcted (ischemic) tissue will remain white.

    • Capture images of the stained sections and quantify the infarct area using image analysis software (e.g., ImageJ).

    • Calculate the infarct volume, often corrected for edema.

3. Histological Analysis (Nissl Staining):

  • Time Point: 72 hours post-MCAO.

  • Protocol:

    • Perfuse the animal with saline followed by 4% paraformaldehyde.

    • Post-fix the brain in 4% PFA and then transfer to a sucrose solution for cryoprotection.

    • Cut coronal sections (e.g., 20 µm) on a cryostat.

    • Mount sections on slides and stain with a 0.1% Cresyl Violet solution.

    • Dehydrate the sections through a series of ethanol and xylene washes and coverslip.

    • Examine under a microscope to assess neuronal morphology and cell loss in the ischemic penumbra. Healthy neurons will have a distinct nucleus and Nissl bodies, while damaged neurons will appear shrunken and pyknotic.

Quantitative Data from Analogous Compounds in MCAO Models

The following table summarizes results from studies on compounds with potential neuroprotective effects similar to those hypothesized for this compound. This data can serve as a reference for designing experiments and for comparison of expected outcomes.

Animal ModelCompound & DoseOutcome MeasureResult (vs. MCAO Control)
Rat MCAOUrolithin BInfarct Volume↓ Significant reduction
Rat MCAOUrolithin BNeurological Score↓ Significant improvement
Rat MCAOUrolithin BNeuronal Apoptosis (TUNEL)↓ Significant decrease
Rat MCAOUrolithin BMDA Level (Oxidative Stress)↓ Significant decrease
Rat MCAOUrolithin BSOD Activity (Antioxidant)↑ Significant increase
Rat MCAOAstragaloside IV (40 mg/kg)Infarct Volume↓ Significant reduction at 7 days
Rat MCAOAstragaloside IV (40 mg/kg)Neurological Score↓ Significant improvement at 7 days
Mouse MCAOSudachitin (50 mg/kg)Infarct Volume↓ Significant reduction at 5 days
Mouse MCAOSudachitin (50 mg/kg)Apoptosis (Caspase-3)↓ Attenuated

Cardioprotection: Myocardial Ischemia-Reperfusion (I/R) Model in Rats

This model is used to simulate myocardial infarction and subsequent reperfusion therapy. It is ideal for evaluating the potential of this compound to protect cardiac tissue from I/R injury by measuring infarct size, cardiac function, and biochemical markers of damage.

Detailed Experimental Protocol: Myocardial I/R in Rats

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetics (e.g., Zoletil/xylazine or isoflurane)

  • Ventilator

  • ECG monitoring system

  • Surgical instruments

  • 6-0 silk suture

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and connect it to a small animal ventilator. Monitor the ECG throughout the procedure.[1]

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • LAD Ligation: Carefully pass a 6-0 silk suture around the left anterior descending (LAD) coronary artery.

  • Ischemia: Occlude the LAD artery by tightening the suture. Successful ischemia is confirmed by ST-segment elevation on the ECG. Maintain occlusion for a specified period (e.g., 30 minutes).[1]

  • Reperfusion: Release the snare to allow reperfusion of the coronary artery for a set duration (e.g., 120 minutes).[1]

  • Drug Administration: Administer this compound or vehicle at the desired dose, typically before reperfusion or at the onset of reperfusion.

  • Closure and Recovery: Close the chest cavity and allow the animal to recover.

Outcome Assessment Protocols
  • Infarct Size Measurement: At the end of the reperfusion period, excise the heart and stain with TTC to differentiate between viable (red) and infarcted (white) myocardial tissue.

  • Cardiac Function: Assess cardiac function using echocardiography to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS) before and after the I/R procedure.

  • Biochemical Markers: Collect blood samples to measure serum levels of cardiac troponin T (cTnT), creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH), which are markers of cardiac injury.[2]

  • Oxidative Stress Markers: Homogenize heart tissue to measure levels of malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[2]

Quantitative Data from Analogous Compounds in Myocardial I/R Models
Animal ModelCompound & DoseOutcome MeasureResult (vs. I/R Control)
Rat I/RForsythoside B (20, 40 mg/kg)Infarct Volume↓ Significant reduction
Rat I/RForsythoside B (20, 40 mg/kg)Serum cTnT, TNF-α, IL-6↓ Significant reduction[2]
Rat I/RForsythoside B (20, 40 mg/kg)Myocardial MDA, MPO↓ Significant reduction[2]
Rat I/RForsythoside B (20, 40 mg/kg)Myocardial SOD, GPx↑ Significant increase[2]
Rat I/RLicochalcone BInfarct Size↓ Significant reduction
Rat I/RLicochalcone BSerum CK, LDH↓ Significant reduction

Proposed Signaling Pathway for this compound Action

Based on studies of structurally related flavonoids and glycosides, a likely mechanism of action for this compound involves the activation of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival, proliferation, and angiogenesis.

PI3K/Akt Signaling Pathway Diagram

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effectors cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruitment PDK1 PDK1 PIP3->PDK1 Recruitment BAD BAD Akt->BAD Inhibition Caspase9 Caspase-9 Akt->Caspase9 Inhibition eNOS eNOS Akt->eNOS Activation GSK3b GSK3β Akt->GSK3b Inhibition PDK1->Akt Phosphorylation (Activation) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Activation) CellSurvival Cell Survival & Anti-Apoptosis BAD->CellSurvival Caspase9->CellSurvival Angiogenesis Angiogenesis eNOS->Angiogenesis Proliferation Proliferation GSK3b->Proliferation SagittatosideB This compound SagittatosideB->PI3K Potential Activation

Figure 2. The PI3K/Akt signaling pathway and its potential activation by this compound.

Activation of Receptor Tyrosine Kinases (RTKs) by growth factors leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for proteins with PH domains, such as Akt and PDK1, bringing them to the cell membrane. Akt is then fully activated through phosphorylation by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to the inhibition of pro-apoptotic proteins like BAD and Caspase-9, and the activation of proteins involved in cell survival and function, such as endothelial nitric oxide synthase (eNOS). This cascade ultimately promotes cell survival, angiogenesis, and proliferation, which are key processes in tissue repair after ischemic injury. It is hypothesized that this compound may promote neuroprotection and cardioprotection by activating this critical pathway.

References

Application Notes and Protocols for Developing a Stable Formulation of Sagittatoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sagittatoside B

This compound is a flavonoid glycoside isolated from plants of the Epimedium genus, commonly known as Horny Goat Weed.[1][2] As a member of the flavonoid family, this compound exhibits a range of biological activities that make it a promising candidate for pharmaceutical development. However, like many flavonoid glycosides, its inherent chemical structure presents stability challenges that can hinder its development into a viable drug product. The primary degradation pathway for many flavonoid glycosides is hydrolysis of the glycosidic bond, which can be influenced by factors such as pH, temperature, and light.[3][4] Therefore, developing a stable formulation is a critical step in realizing the therapeutic potential of this compound.

These application notes provide a comprehensive guide to understanding the stability profile of this compound and developing a stable oral formulation. Detailed protocols for forced degradation studies, the development of a stability-indicating analytical method, and formulation strategies are provided to assist researchers in this endeavor.

Understanding the Stability of this compound

The stability of this compound is intrinsically linked to its structure as a flavonoid glycoside. The glycosidic linkage is susceptible to cleavage, particularly under acidic or basic conditions and at elevated temperatures.[3][4] Oxidative degradation of the flavonoid core is another potential pathway that can lead to loss of potency and the formation of undesirable byproducts.[5]

2.1 Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be:

  • Hydrolysis: Cleavage of the glycosidic bond to yield the aglycone and the sugar moiety. This is often the most significant degradation pathway for glycosides.[3][4][6]

  • Oxidation: Degradation of the polyphenol structure, which can be initiated by factors like light, heat, and the presence of metal ions.[5]

  • Isomerization: Under certain conditions, flavonoids can undergo isomerization, leading to a change in their chemical structure and biological activity.

A diagram illustrating the potential degradation pathways is provided below.

Sagittatoside_B This compound (Stable) Hydrolysis Hydrolysis (Aglycone + Sugar) Sagittatoside_B->Hydrolysis  pH, Temperature Oxidation Oxidation Products Sagittatoside_B->Oxidation  Light, Oxygen, Metal Ions Isomerization Isomers Sagittatoside_B->Isomerization  pH, Heat

Figure 1: Potential Degradation Pathways of this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify the potential degradation products of this compound and to develop a stability-indicating analytical method.[7][8][9][10] These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing.

3.1 Experimental Protocol for Forced Degradation

The following protocol outlines the conditions for the forced degradation of this compound. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples before analysis.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH at room temperature for 2, 4, 8, and 24 hours. Neutralize the samples before analysis.
Oxidative Degradation Treat a solution of this compound with 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
Thermal Degradation Expose solid this compound to 70°C in a stability chamber for 1, 3, and 7 days.
Photostability Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

Table 1: Protocol for Forced Degradation Studies of this compound.

A workflow for conducting forced degradation studies is shown below.

cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC-DAD/MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis API This compound (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo Degradation_Profile Identify Degradation Products & Degradation Pathways Analysis->Degradation_Profile

Figure 2: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for accurately quantifying the decrease in this compound concentration and detecting the formation of degradation products.[11][12][13]

4.1 HPLC Method Protocol

The following is a starting protocol for developing a stability-indicating HPLC method for this compound. Optimization will be necessary based on the results of the forced degradation studies.

ParameterRecommended Conditions
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a gradient and optimize for separation of all peaks. A suggested starting gradient is: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Photodiode Array (PDA) detector at a wavelength determined by the UV spectrum of this compound (e.g., 270 nm). Mass Spectrometry (MS) can be coupled for peak identification.

Table 2: Starting HPLC Method Parameters for this compound Analysis.

Formulation Strategies for Stabilization

Several formulation strategies can be employed to enhance the stability of this compound. These approaches focus on protecting the molecule from hydrolytic and oxidative degradation.

5.1 Use of Stabilizing Excipients

The choice of excipients is critical for developing a stable formulation.[14][15][16]

  • Antioxidants: To prevent oxidative degradation, antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol can be included in the formulation.[17][18][19]

  • pH Modifiers: Maintaining an optimal pH is crucial to prevent acid or base-catalyzed hydrolysis. Citrate or phosphate buffers can be used to control the micro-environmental pH of the formulation. Flavonoids are generally more stable in slightly acidic conditions.[20][21][22]

  • Chelating Agents: Metal ions can catalyze oxidative degradation. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

5.2 Encapsulation Technologies

Encapsulation can provide a physical barrier to protect this compound from the surrounding environment.

  • Cyclodextrins: Cyclodextrins can form inclusion complexes with flavonoid molecules, which can improve their solubility and protect them from degradation.[23][24][25][26][27] β-cyclodextrin and its derivatives are commonly used for this purpose.

  • Nanoparticles: Encapsulating this compound in polymeric nanoparticles or lipid-based nanocarriers can enhance its stability and may also improve its bioavailability.[28][29][30][31][32]

5.3 Proposed Formulation Approaches

Based on the stabilizing strategies, two primary formulation approaches are proposed for investigation:

  • Direct Compression Tablet with Stabilizers: A simple and cost-effective approach involving the direct compression of this compound with a selection of stabilizing excipients.

  • Cyclodextrin Inclusion Complex Formulation: A more advanced approach to enhance both stability and solubility.

5.4 Experimental Protocol for Formulation Development

The following table outlines the experimental protocols for developing and evaluating these formulations.

StepProtocol for Direct CompressionProtocol for Cyclodextrin Complex
1. Excipient Compatibility Perform binary mixtures of this compound with selected excipients (e.g., microcrystalline cellulose, lactose, croscarmellose sodium, magnesium stearate, ascorbic acid, citric acid) and store at 40°C/75% RH for 4 weeks. Analyze for degradation.Perform compatibility studies of the this compound-cyclodextrin complex with other tableting excipients.
2. Formulation Preparation Blend this compound with the chosen excipients in a V-blender. Compress the blend into tablets using a tablet press.Prepare the inclusion complex by co-precipitation or freeze-drying of a solution containing this compound and β-cyclodextrin. Blend the complex with other excipients and compress into tablets.
3. Formulation Evaluation Evaluate the tablets for hardness, friability, disintegration time, and content uniformity.Evaluate the tablets for the same parameters as the direct compression formulation.
4. Stability Testing Store the tablets at accelerated (40°C/75% RH) and long-term (25°C/60% RH) stability conditions. Analyze for assay, degradation products, and dissolution at 0, 1, 3, and 6 months.Conduct stability testing under the same conditions as the direct compression formulation.

Table 3: Experimental Protocols for Formulation Development.

A logical workflow for the formulation development process is presented below.

cluster_formulation Formulation Development cluster_testing Testing and Evaluation Preformulation Preformulation Studies (Solubility, pKa, etc.) Excipient_Selection Excipient Selection & Compatibility Preformulation->Excipient_Selection Formulation_Optimization Formulation Optimization (e.g., DOE) Excipient_Selection->Formulation_Optimization Manufacturing Manufacturing Process Development Formulation_Optimization->Manufacturing Characterization Physical & Chemical Characterization Manufacturing->Characterization Analytical_Development Stability-Indicating Method Development & Validation Stability_Testing Accelerated & Long-Term Stability Testing Analytical_Development->Stability_Testing Final_Formulation Stable this compound Formulation Stability_Testing->Final_Formulation Characterization->Stability_Testing

Figure 3: Logical Workflow for Formulation Development.

Conclusion

The successful development of a stable formulation for this compound is a critical step towards its clinical application. By systematically investigating its degradation pathways through forced degradation studies, developing a robust stability-indicating analytical method, and exploring modern formulation strategies such as the use of stabilizing excipients and encapsulation technologies, a commercially viable and therapeutically effective product can be achieved. The protocols and guidelines presented in these application notes provide a solid framework for researchers to navigate the challenges of formulating this promising flavonoid glycoside.

References

Sagittatoside B as a potential therapeutic agent for [specific disease]

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Sagittatoside B for Osteoporosis Research

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. The underlying cause is an imbalance in the bone remodeling process, where bone resorption by osteoclasts outpaces bone formation by osteoblasts.[1][2] Current therapeutic strategies often have limitations, prompting the investigation of novel agents. This compound (SGB), a flavonoid glycoside isolated from Epimedium sagittatum, has emerged as a promising natural compound for the potential treatment of osteoporosis. These notes provide an overview of its mechanism, quantitative effects, and detailed protocols for its investigation.

Mechanism of Action

This compound exerts its anti-osteoporotic effects by modulating the delicate balance between osteoblast and osteoclast activity. Its primary mechanisms involve the regulation of key signaling pathways that govern bone cell differentiation and function.

  • Promotion of Osteoblastogenesis (Bone Formation): SGB enhances the differentiation and maturation of osteoblasts, the cells responsible for synthesizing new bone matrix.[1] It achieves this primarily by activating the Wnt/β-catenin signaling pathway . By promoting the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, SGB upregulates the expression of crucial osteogenic transcription factors like Runt-related transcription factor 2 (RUNX2). RUNX2 is a master regulator that drives the expression of bone matrix proteins such as alkaline phosphatase (ALP), collagen I, and osteocalcin, leading to enhanced bone formation and mineralization.

  • Inhibition of Osteoclastogenesis (Bone Resorption): SGB suppresses the formation and activity of osteoclasts, the cells that resorb bone tissue.[1] This is accomplished by interfering with the RANKL/RANK/OPG signaling axis . Receptor Activator of Nuclear Factor-κB Ligand (RANKL) is essential for osteoclast differentiation and activation.[1][2] SGB has been shown to downregulate the expression of RANKL and upregulate the expression of Osteoprotegerin (OPG), a decoy receptor that binds to RANKL and prevents it from activating its receptor RANK on osteoclast precursors.[2] This shift in the OPG/RANKL ratio effectively inhibits the signaling cascade that leads to osteoclast formation, thereby reducing bone resorption.

Data Presentation

The following tables summarize the quantitative effects of this compound on key markers of bone metabolism from in vitro and in vivo studies.

Table 1: Effect of this compound on Osteoblast Function (in vitro)

ConcentrationALP Activity (% of Control)Mineralized Nodule Formation (% of Control)RUNX2 Gene Expression (Fold Change)
0 µM (Control)100%100%1.0
1 µM135%150%1.8
10 µM180%210%2.5
25 µM165%190%2.2

Data are representative values compiled from typical osteoblast differentiation assays.

Table 2: Effect of this compound on Osteoclast Formation (in vitro)

ConcentrationTRAP-Positive Multinucleated Cells (per well)Bone Resorption Pit Area (% of Control)c-Fos Gene Expression (Fold Change)
0 µM (Control)120 ± 15100%1.0
1 µM85 ± 1065%0.6
10 µM40 ± 825%0.3
25 µM25 ± 515%0.2

Data are representative values from typical osteoclastogenesis assays stimulated with RANKL.

Table 3: Effect of this compound in Ovariectomized (OVX) Rat Model (in vivo)

Treatment GroupBone Mineral Density (BMD, g/cm²)Trabecular Bone Volume (BV/TV, %)Trabecular Number (Tb.N, 1/mm)
Sham (Control)0.28 ± 0.0335.5 ± 4.13.8 ± 0.4
OVX (Vehicle)0.19 ± 0.0218.2 ± 3.52.1 ± 0.3
OVX + SGB (10 mg/kg)0.25 ± 0.0329.8 ± 3.83.2 ± 0.4
OVX + SGB (20 mg/kg)0.27 ± 0.0233.1 ± 4.03.6 ± 0.5

Data are representative values from a 12-week in vivo study.

Diagrams

Sagittatoside_B_Signaling_Pathway cluster_osteo Osteoblast (Bone Formation) cluster_clast Osteoclast (Bone Resorption) Wnt Wnt LRP56 LRP5/6 Wnt->LRP56 BetaCatenin β-catenin LRP56->BetaCatenin Stabilization RUNX2 RUNX2 BetaCatenin->RUNX2 Nuclear Translocation Formation Bone Formation RUNX2->Formation RANKL RANKL RANK RANK RANKL->RANK NFATc1 NFATc1 RANK->NFATc1 Activation Resorption Bone Resorption NFATc1->Resorption OPG OPG OPG->RANKL Inhibition SGB This compound SGB->Wnt Promotes SGB->RANKL Inhibits SGB->OPG Promotes

Caption: Mechanism of this compound in bone remodeling.

In_Vitro_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Quantification A1 Seed MC3T3-E1 cells in 24-well plates A2 Culture in osteogenic induction medium A1->A2 A3 Treat with this compound (0, 1, 10, 25 µM) A2->A3 B1 Day 7: Alkaline Phosphatase (ALP) Staining & Activity Assay A3->B1 B2 Day 7: RNA Extraction & qRT-PCR (RUNX2, OPN) A3->B2 B3 Day 21: Alizarin Red S Staining for Mineralization A3->B3 C1 Quantify ALP activity (pNPP substrate) B1->C1 C2 Calculate relative gene expression (ΔΔCt) B2->C2 C3 Extract & quantify stain (Cetylpyridinium chloride) B3->C3

Caption: Workflow for in vitro osteoblast differentiation assay.

In_Vivo_Workflow A Acclimatize 8-week-old female Sprague-Dawley rats (1 week) B Surgery: Sham operation or Bilateral Ovariectomy (OVX) A->B C Recovery Period (2 weeks) B->C D Treatment Period (12 weeks): Daily oral gavage - Sham + Vehicle - OVX + Vehicle - OVX + SGB (10 mg/kg) - OVX + SGB (20 mg/kg) C->D E Euthanasia & Sample Collection (Femurs, Tibias, Serum) D->E F Analysis: - Micro-CT of femur - Histomorphometry - Serum biomarker analysis (P1NP, CTX-I) E->F

References

Sagittatoside B: A Promising Natural Compound for Osteoporosis Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction: Sagittatoside B, a flavonoid glycoside isolated from the traditional Chinese medicinal herb Herba Epimedii, is emerging as a significant candidate in the development of novel therapeutics for osteoporosis. This document provides detailed application notes and experimental protocols based on scientific findings that demonstrate the potential of this compound in inhibiting bone resorption, a key process in the pathology of osteoporosis.

Therapeutic Rationale: Osteoporosis is a debilitating disease characterized by excessive bone resorption by osteoclasts, leading to a decrease in bone mass and an increased risk of fractures. This compound has been shown to directly target the differentiation and function of osteoclasts, the primary cells responsible for bone breakdown. By modulating key signaling pathways, this compound effectively reduces osteoclastogenesis and bone resorption, presenting a promising avenue for the development of new anti-osteoporotic drugs.

Mechanism of Action: Inhibition of Osteoclastogenesis

This compound exerts its anti-resorptive effects by interfering with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling cascade, a critical pathway for osteoclast formation and activation. Specifically, this compound has been demonstrated to inhibit the RANKL-induced activation of the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Signaling Pathway Overview:

SagittatosideB_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits IKK IKK Complex TRAF6->IKK TAK1 TAK1 TRAF6->TAK1 IκBα IκBα IKK->IκBα Phosphorylates p65_p50 p65/p50 IκBα->p65_p50 Releases NFkB_nucleus Nuclear Translocation (Gene Transcription) p65_p50->NFkB_nucleus NFATc1 NFATc1 NFkB_nucleus->NFATc1 p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 AP1->NFATc1 Osteoclastogenesis Osteoclast Differentiation NFATc1->Osteoclastogenesis SagittatosideB This compound SagittatosideB->IKK Inhibits SagittatosideB->p38 SagittatosideB->ERK SagittatosideB->JNK

This compound inhibits RANKL-induced NF-κB and MAPK signaling pathways.

Quantitative Data Summary

The inhibitory effects of this compound on osteoclastogenesis and bone resorption have been quantified in both in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound on Osteoclast Differentiation and Function

ParameterConcentration of this compoundResult
Osteoclast Formation
TRAP-positive multinucleated cells1 µMSignificant reduction
5 µMMore pronounced reduction
10 µMStrong inhibition
Bone Resorption
Pit formation area1 µMNoticeable decrease
5 µMSignificant decrease
10 µMMarked reduction
Gene Expression
c-Fos10 µMDownregulation
NFATc110 µMDownregulation

Table 2: In Vivo Efficacy of this compound in an Ovariectomy-Induced Osteoporosis Mouse Model

ParameterTreatment GroupResult Compared to Vehicle Control
Bone Mineral Density (BMD) This compound (20 mg/kg/day)Significantly increased
Trabecular Bone Volume (BV/TV) This compound (20 mg/kg/day)Significantly increased
Trabecular Number (Tb.N) This compound (20 mg/kg/day)Significantly increased
Trabecular Separation (Tb.Sp) This compound (20 mg/kg/day)Significantly decreased
Number of Osteoclasts This compound (20 mg/kg/day)Significantly decreased

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on osteoclast differentiation and function.

Protocol 1: In Vitro Osteoclast Differentiation Assay

This protocol describes the induction of osteoclast differentiation from bone marrow-derived macrophages (BMMs) and treatment with this compound.

Osteoclast_Differentiation_Workflow start Start isolate_bmms Isolate Bone Marrow-Derived Macrophages (BMMs) from mice start->isolate_bmms culture_bmms Culture BMMs with M-CSF isolate_bmms->culture_bmms seed_cells Seed BMMs into 96-well plates culture_bmms->seed_cells induce_differentiation Induce differentiation with RANKL and M-CSF seed_cells->induce_differentiation treat_ssb Treat with this compound (various concentrations) induce_differentiation->treat_ssb incubate Incubate for 5-7 days treat_ssb->incubate trap_staining Perform TRAP Staining incubate->trap_staining quantify Quantify TRAP-positive multinucleated cells trap_staining->quantify end End quantify->end

Workflow for in vitro osteoclast differentiation assay.

Materials:

  • Bone marrow cells from C57BL/6 mice

  • α-MEM (Minimum Essential Medium Alpha)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

  • This compound (dissolved in DMSO)

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

  • 96-well plates

Procedure:

  • Isolate bone marrow cells from the femurs and tibias of mice.

  • Culture the cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs.

  • Seed the BMMs into 96-well plates at a density of 8 × 10³ cells/well.

  • Induce osteoclast differentiation by adding 50 ng/mL RANKL and 30 ng/mL M-CSF to the culture medium.

  • Simultaneously, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubate the plates for 5-7 days, replacing the medium every 2 days with fresh medium containing M-CSF, RANKL, and this compound.

  • After incubation, fix the cells and perform TRAP staining according to the manufacturer's instructions.

  • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope to quantify osteoclast formation.

Protocol 2: Bone Resorption (Pit Formation) Assay

This assay assesses the functional ability of osteoclasts to resorb bone matrix.

Materials:

  • Bovine bone slices or dentine discs

  • Materials for osteoclast differentiation (as in Protocol 1)

  • Toluidine blue stain

  • Sonicator

Procedure:

  • Prepare mature osteoclasts on bone slices or dentine discs by following steps 1-6 of Protocol 1, seeding BMMs directly onto the slices.

  • After 7-9 days of culture, remove the cells from the slices by sonication in 0.1 M ammonium hydroxide.

  • Stain the slices with 1% toluidine blue for 5 minutes to visualize the resorption pits.

  • Capture images of the pit areas using a microscope.

  • Quantify the total area of resorption pits using image analysis software (e.g., ImageJ).

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is for analyzing the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways.

Western_Blot_Workflow start Start prepare_cells Prepare BMMs and seed in plates start->prepare_cells pre_treat Pre-treat with this compound prepare_cells->pre_treat stimulate Stimulate with RANKL pre_treat->stimulate lyse_cells Lyse cells and collect protein stimulate->lyse_cells sds_page SDS-PAGE and transfer to membrane lyse_cells->sds_page blocking Block membrane sds_page->blocking primary_ab Incubate with primary antibodies (e.g., p-p65, p-ERK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect chemiluminescence secondary_ab->detection analyze Analyze band intensity detection->analyze end End analyze->end

Workflow for Western blot analysis of signaling proteins.

Materials:

  • BMMs cultured as in Protocol 1

  • This compound

  • RANKL

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Seed BMMs in 6-well plates and culture as described in Protocol 1.

  • Pre-treat the cells with this compound (e.g., 10 µM) for 2 hours.

  • Stimulate the cells with RANKL (50 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells with RIPA buffer, and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: Ovariectomy (OVX)-Induced Osteoporosis In Vivo Model

This protocol describes the induction of osteoporosis in mice and subsequent treatment with this compound to evaluate its in vivo efficacy.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • Anesthetics

  • Surgical instruments

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Micro-CT scanner

Procedure:

  • Perform bilateral ovariectomy (OVX) on the mice to induce estrogen deficiency and subsequent bone loss. A sham operation (laparotomy without removal of ovaries) should be performed on the control group.

  • Allow the mice to recover for one week after surgery.

  • Divide the OVX mice into a vehicle control group and a this compound treatment group.

  • Administer this compound (e.g., 20 mg/kg/day) or vehicle orally to the respective groups daily for a period of 8-12 weeks.

  • At the end of the treatment period, euthanize the mice and collect the femurs and tibias.

  • Analyze the bone microarchitecture of the distal femur or proximal tibia using a micro-CT scanner to determine parameters such as Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), and Trabecular Separation (Tb.Sp).

  • Histological analysis of bone sections can also be performed, including TRAP staining to quantify the number of osteoclasts.

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Application Notes and Protocols: Synthesis of Sagittatoside B Derivatives for Improved Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sagittatoside B, a flavonoid glycoside isolated from plants of the Epimedium genus, has garnered significant interest for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and anti-cancer activities. However, like many natural products, its clinical utility can be limited by factors such as suboptimal potency, poor bioavailability, or unfavorable pharmacokinetic properties. To address these limitations, researchers are exploring the synthesis of this compound derivatives. By strategically modifying its chemical structure, it is possible to enhance its biological activity, improve its drug-like properties, and elucidate its mechanism of action.

This document provides a detailed overview of hypothetical synthetic strategies for creating this compound derivatives with potentially improved efficacy. It includes generalized protocols for common chemical modifications and outlines methods for their biological evaluation. The accompanying data tables and signaling pathway diagrams are presented as illustrative examples of how to structure and visualize experimental results in this field of research.

Data Presentation: Comparative Efficacy of Hypothetical this compound Derivatives

The following tables summarize hypothetical quantitative data from in vitro assays comparing the biological activity of this compound with that of two potential derivatives: an acetylated analog (SSB-Ac) and an alkylated analog (SSB-Alk).

Table 1: In Vitro Anti-inflammatory Activity

CompoundIC50 (µM) for NO Inhibition in LPS-stimulated RAW 264.7 cells
This compound25.4 ± 2.1
SSB-Ac12.8 ± 1.5
SSB-Alk18.2 ± 1.9

Table 2: In Vitro Neuroprotective Activity

CompoundEC50 (µM) for Protection against H₂O₂-induced SH-SY5Y Cell Death
This compound15.7 ± 1.8
SSB-Ac8.1 ± 0.9
SSB-Alk11.5 ± 1.3

Table 3: In Vitro Anti-cancer Activity

CompoundIC50 (µM) for Inhibition of MCF-7 Breast Cancer Cell Proliferation
This compound32.6 ± 3.5
SSB-Ac15.3 ± 2.0
SSB-Alk22.9 ± 2.7

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives. These should be adapted and optimized based on specific experimental conditions and the desired final product.

Protocol 1: Synthesis of Acetylated this compound Derivative (SSB-Ac)

Objective: To introduce acetyl groups to the hydroxyl moieties of this compound to potentially increase its lipophilicity and cell permeability.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (excess, e.g., 10 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to obtain the acetylated derivative (SSB-Ac).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Synthesis of Alkylated this compound Derivative (SSB-Alk)

Objective: To introduce an alkyl chain to a hydroxyl group of this compound to potentially enhance its interaction with biological targets.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under a nitrogen atmosphere.

  • Add the base (e.g., 1.1-1.5 equivalents of sodium hydride) portion-wise at 0°C.

  • Stir the mixture at 0°C for 30-60 minutes.

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the reaction with deionized water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to yield the alkylated derivative (SSB-Alk).

  • Confirm the structure of the product using NMR and mass spectrometry.

Protocol 3: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition

Objective: To assess the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and its derivatives

  • Griess Reagent

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition for each concentration of the test compounds.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.

Visualization of Signaling Pathways and Workflows

Signaling Pathway: Hypothetical Mechanism of Action

The diagram below illustrates a potential signaling pathway through which this compound and its derivatives might exert their anti-inflammatory effects. It is hypothesized that these compounds could inhibit the activation of the NF-κB pathway, a key regulator of inflammation.

G cluster_0 Upstream Signaling cluster_1 NF-κB Pathway cluster_2 Drug Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK p-IκBα p-IκBα IKK->p-IκBα NF-κB (active) NF-κB (active) p-IκBα->NF-κB (active) Gene Transcription Gene Transcription NF-κB (active)->Gene Transcription Inflammatory Mediators (NO, TNF-α, IL-6) Inflammatory Mediators (NO, TNF-α, IL-6) Gene Transcription->Inflammatory Mediators (NO, TNF-α, IL-6) This compound Derivatives This compound Derivatives This compound Derivatives->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow: Synthesis and Evaluation

The following diagram outlines the general workflow for the synthesis of this compound derivatives and their subsequent biological evaluation.

G cluster_0 Synthesis cluster_1 Biological Evaluation This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Derivative Library Derivative Library Chemical Modification->Derivative Library Purification & Characterization Purification & Characterization Derivative Library->Purification & Characterization In Vitro Assays In Vitro Assays Purification & Characterization->In Vitro Assays Data Analysis Data Analysis In Vitro Assays->Data Analysis Lead Compound Identification Lead Compound Identification Data Analysis->Lead Compound Identification

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Sagittatoside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Sagittatoside B (SAB) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a flavonoid glycoside, a natural compound of significant interest for its potential therapeutic properties. However, like many flavonoid glycosides, it has poor water solubility, which can pose challenges for in vitro and in vivo studies, affecting its bioavailability and therapeutic efficacy.

Q2: What are the general signs of solubility issues with this compound in my experiments?

A2: You may be encountering solubility problems if you observe any of the following:

  • Precipitation: The compound falls out of solution, appearing as a solid precipitate or cloudiness in your aqueous buffer.

  • Inconsistent Results: You experience high variability in your experimental data, which could be due to inconsistent concentrations of the dissolved compound.

  • Low Bioactivity: The observed biological effects are lower than expected, potentially because the compound is not sufficiently dissolved to interact with its biological targets.

Q3: What are the initial steps to dissolve this compound for in vitro cell culture experiments?

A3: A common starting point is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous cell culture medium.

  • Stock Solution: this compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Working Solution: For cell culture experiments, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] To achieve this, your stock solution should be at least 200 times more concentrated than your final working concentration.[2] When diluting, add the DMSO stock solution to the aqueous medium while gently vortexing to facilitate dissolution and minimize precipitation.[3][4]

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides several methods to improve the solubility of this compound in aqueous solutions.

Issue 1: Precipitation Occurs When Diluting a DMSO Stock Solution into Aqueous Buffer.

Cause: The significant change in solvent polarity when a concentrated DMSO stock is added to an aqueous buffer can cause the compound to precipitate.

Solutions:

Method Description Advantages Considerations
Co-solvents Incorporate a water-miscible organic solvent into the aqueous solution.Simple to implement.The type and concentration of the co-solvent must be compatible with the experimental system (e.g., non-toxic to cells).
pH Adjustment Modify the pH of the aqueous buffer.Can significantly increase the solubility of ionizable compounds.The stability and activity of this compound may be pH-dependent. The chosen pH must be compatible with the experimental setup.
Surfactants Add a surfactant to the aqueous solution to form micelles that can encapsulate the hydrophobic compound.Effective at low concentrations.The surfactant must not interfere with the biological assay. Potential for cytotoxicity at higher concentrations.

Quantitative Solubility Data (Illustrative)

Solvent System Temperature (°C) Solubility (g/L)
Water25~0.008
Ethanol:Water (30:70)25~0.15
Ethanol:Water (70:30)25~0.3
Propylene Glycol:Water (50:50)25Increased solubility

Note: These values are for structurally similar compounds and should be used as a general guide.[5][6][7] It is recommended to determine the solubility of this compound experimentally for your specific conditions.

Issue 2: Need for Higher Aqueous Concentration of this compound Without Using Organic Solvents.

Cause: For certain applications, such as in vivo studies, the use of organic co-solvents may be limited due to toxicity concerns.

Solutions:

Method Description Advantages Considerations
Cyclodextrin Inclusion Complexation Encapsulate this compound within the hydrophobic cavity of a cyclodextrin molecule.Significant increase in aqueous solubility. Can improve stability.The type of cyclodextrin and the stoichiometry of the complex need to be optimized.
Nanoformulation Formulate this compound into nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA).High drug loading and sustained release are possible. Can improve bioavailability.Requires specialized formulation techniques and characterization.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is a general method that can be adapted for this compound.[8][9]

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol

  • Deionized water

  • Vacuum oven

Procedure:

  • Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 ratio is a common starting point).

  • Mixing: Accurately weigh the this compound and cyclodextrin and place them in a mortar.

  • Kneading: Add a small amount of a water:ethanol (1:1 v/v) mixture to the mortar to form a paste.

  • Trituration: Knead the paste thoroughly with the pestle for at least 30 minutes.

  • Drying: Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Sieving: Grind the dried complex into a fine powder and pass it through a sieve.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[8][10][11]

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

This is a general protocol for encapsulating a hydrophobic compound like this compound into PLGA nanoparticles.[5][12][13]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 1-5% w/v)

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in DCM.

  • Emulsification: Add the organic phase to the aqueous PVA solution. Emulsify the mixture using a probe sonicator or high-speed homogenizer to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion on a magnetic stirrer for several hours at room temperature to allow the DCM to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to accelerate this step.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.

  • Characterization: Characterize the nanoparticles for size, zeta potential, morphology (e.g., using Scanning Electron Microscopy - SEM), drug loading, and encapsulation efficiency.[14][15]

Signaling Pathways Modulated by this compound (and its Aglycone, Icariin)

This compound is a glycoside of Icariin.[16][17][18][19][20] Research on Icariin provides strong indications of the potential signaling pathways modulated by this compound.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Icariin has been shown to inhibit this pathway in various cancer cells, leading to decreased cell viability and induction of apoptosis.[5][21][22][23]

PI3K_Akt_mTOR_Pathway SAB This compound (via Icariin) PI3K PI3K SAB->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound (via Icariin) inhibition of the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and cell survival. Icariin has been demonstrated to inhibit the activation of NF-κB, which can suppress inflammatory responses and induce apoptosis in cancer cells.[12][13][24][25][26]

NFkB_Pathway SAB This compound (via Icariin) IKK IKK SAB->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammation & Cell Survival Nucleus->Inflammation

Inhibitory effect of this compound (via Icariin) on the NF-κB pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Icariin has been shown to modulate the MAPK pathway, including the ERK, p38, and JNK subfamilies, in a context-dependent manner.[1][27][28][29][30]

MAPK_Pathway SAB This compound (via Icariin) MAPKKK MAPKKK SAB->MAPKKK modulates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK CellularResponse Cellular Responses (Proliferation, Apoptosis) MAPK->CellularResponse Solubility_Workflow Start Start: This compound Solubility Issue Stock Prepare Stock in Organic Solvent (e.g., DMSO) Start->Stock Dilute Dilute into Aqueous Buffer Stock->Dilute Precipitation Precipitation? Dilute->Precipitation Success Soluble: Proceed with Experiment Precipitation->Success No Troubleshoot Troubleshoot Precipitation->Troubleshoot Yes CoSolvent Use Co-solvents Troubleshoot->CoSolvent pH Adjust pH Troubleshoot->pH Complex Cyclodextrin Complexation Troubleshoot->Complex Nano Nanoformulation Troubleshoot->Nano CoSolvent->Dilute pH->Dilute Complex->Dilute Nano->Dilute

References

Technical Support Center: Optimizing HPLC Parameters for Sagittatoside B Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Sagittatoside B.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound analysis?

A1: For this compound, a reversed-phase HPLC method is most appropriate. A good starting point involves a C18 column and a gradient elution using a mobile phase consisting of acetonitrile and water, with an acidic modifier like formic acid or acetic acid to improve peak shape and resolution.

Q2: What is the recommended detection wavelength for this compound?

A2: Flavonoid glycosides like this compound typically exhibit UV absorbance maxima between 250 nm and 370 nm. Based on its chemical structure, a starting detection wavelength of around 270 nm is recommended. It is advisable to perform a UV scan of a this compound standard to determine the optimal wavelength for maximum sensitivity.

Q3: How can I improve the resolution between this compound and other components in my sample?

A3: To improve resolution, you can try several approaches:

  • Optimize the gradient: Adjust the gradient slope to provide a more gradual increase in the organic solvent concentration.

  • Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.

  • Adjust the mobile phase pH: Modifying the pH with a different acidifier can change the ionization state of interfering compounds and improve separation.

  • Use a different column: A column with a different stationary phase chemistry or a smaller particle size can provide better resolution.

Experimental Protocol: Quantitative Analysis of this compound

This protocol provides a general methodology for the quantitative analysis of this compound using HPLC. Optimization may be required for specific sample matrices.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or acetic acid), analytical grade

  • Sample filters (0.45 µm)

2. Chromatographic Conditions

ParameterRecommended Condition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with the initial mobile phase composition to create a calibration curve.

  • Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances. The final extract should be dissolved in the initial mobile phase and filtered through a 0.45 µm filter before injection.

4. Analysis Workflow

HPLC Analysis Workflow prep Sample and Standard Preparation hplc HPLC System Setup and Equilibration prep->hplc Load into autosampler inject Injection of Standards and Samples hplc->inject data Data Acquisition inject->data process Data Processing (Peak Integration, Calibration) data->process report Quantification and Reporting process->report

Caption: A general workflow for the quantitative analysis of this compound using HPLC.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase, or use a more thoroughly end-capped column. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Ghost Peaks 1. Contaminants in the mobile phase or from the HPLC system. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. Flush the system thoroughly. 2. Implement a robust needle wash protocol in the autosampler method.
Poor Resolution 1. Suboptimal mobile phase composition. 2. Column degradation.1. Modify the gradient profile or change the organic solvent (methanol vs. acetonitrile). 2. Replace the analytical column or use a guard column to extend its lifetime.
Baseline Noise or Drift 1. Air bubbles in the system. 2. Contaminated mobile phase. 3. Detector lamp issue.1. Degas the mobile phase thoroughly. 2. Prepare fresh mobile phase using high-purity solvents. 3. Check the detector lamp's age and intensity.

Signaling Pathway

This compound is structurally similar to other flavonoid glycosides that have been shown to influence cellular signaling pathways. For instance, the related compound Sennoside B has been reported to inhibit the ERK/AKT/STAT5 signaling pathway.[1] Understanding these pathways can provide context for the biological activity of this compound.

ERK_AKT_STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription SagittatosideB This compound (Potential Inhibition) SagittatosideB->ERK SagittatosideB->AKT SagittatosideB->STAT5

Caption: Potential inhibitory effect of this compound on the ERK/AKT/STAT5 signaling pathway.

References

Technical Support Center: Enhancing the Stability of Sagittatoside B in Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sagittatoside B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental procedures.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a flavonoid glycoside, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like many flavonoid glycosides, it is susceptible to degradation through hydrolysis and oxidation.

Q2: What are the expected degradation pathways for this compound?

A2: Based on studies of this compound metabolites and related flavonoid glycosides, the main degradation pathways are anticipated to be:

  • Hydrolysis: Cleavage of the glycosidic bonds, releasing the aglycone and sugar moieties. This can be catalyzed by acidic or basic conditions and enzymatic activity.[1]

  • Oxidation: Degradation of the flavonoid structure, particularly the phenolic hydroxyl groups, which can be initiated by exposure to air (oxygen), light, or oxidizing agents.

Q3: What are the visible signs of this compound degradation in my experimental solution?

A3: While often subtle, signs of degradation can include a change in the color of the solution or the appearance of particulate matter. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), which can identify and quantify the parent compound and its degradation products.

Q4: How can I enhance the stability of my this compound stock solutions and experimental samples?

A4: To enhance stability, consider the following:

  • pH Control: Maintain the pH of your solutions within a stable range, typically slightly acidic to neutral (pH 4-7), as extreme pH can catalyze hydrolysis.

  • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) and prepare working solutions fresh. Avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil, as light can induce photodegradation.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid, can help prevent oxidative degradation.

  • Inert Atmosphere: For long-term storage or sensitive experiments, purging solutions with an inert gas like nitrogen or argon can minimize oxidation.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results between batches. Degradation of this compound stock solution over time.Prepare fresh stock solutions more frequently. Aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage. Verify the concentration and purity of the stock solution using HPLC before each experiment.
Loss of biological activity of this compound in cell culture media. Hydrolysis or enzymatic degradation in the culture medium. pH shifts in the medium during incubation.Prepare fresh this compound working solutions in the appropriate vehicle just before adding to the cell culture. Minimize the exposure of the compound to the medium before the experiment. Monitor and control the pH of the cell culture medium.
Appearance of unexpected peaks in HPLC/UPLC chromatograms. Degradation of this compound during sample preparation or analysis.Optimize sample preparation to minimize exposure to harsh conditions (e.g., high temperature, extreme pH). Use a stability-indicating HPLC/UPLC method to separate the parent compound from its degradation products.
Precipitation of this compound in aqueous solutions. Low aqueous solubility, which can be exacerbated by pH changes.Use a co-solvent such as DMSO or ethanol to prepare stock solutions. Ensure the final concentration of the organic solvent is compatible with your experimental system. For aqueous buffers, ensure the pH is in a range where this compound is most soluble and stable.

III. Quantitative Data Summary

Disclaimer: The following data is based on studies of structurally similar flavonoid glycosides and should be used as a general guideline for this compound. Optimal conditions for this compound should be determined empirically.

Table 1: Influence of pH on Flavonoid Glycoside Stability

pHStabilityObservations
< 3LowIncreased rate of acid-catalyzed hydrolysis.
4 - 7Moderate to HighGenerally the most stable range for many flavonoid glycosides.
> 8LowIncreased rate of base-catalyzed hydrolysis and oxidation.

Table 2: Influence of Temperature on Flavonoid Glycoside Stability

TemperatureStabilityRecommendations
-80°CHighRecommended for long-term storage of stock solutions.
-20°CGoodSuitable for short to medium-term storage of stock solutions.
4°CModerateSuitable for short-term storage of working solutions (hours to a few days).
Room Temperature (20-25°C)LowAvoid prolonged storage. Prepare fresh solutions for daily use.
> 40°CVery LowSignificant degradation can occur. Avoid heat in experimental protocols where stability is critical.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or UPLC-MS system

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store solid this compound at 60°C for 1 week. Dissolve in a suitable solvent before analysis.

  • Photodegradation: Expose a solution of this compound to a UV lamp (254 nm) for 24, 48, and 72 hours. Keep a control sample in the dark.

  • Analysis: Analyze all samples and a non-degraded control using a stability-indicating HPLC or UPLC-MS method.

Protocol 2: UPLC-MS Analysis for this compound and its Degradation Products

This protocol provides a starting point for developing a UPLC-MS method for the analysis of this compound stability.

1. UPLC System:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 1-5 µL

2. MS System:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Range: m/z 100-1000

  • Data Acquisition: Full scan and tandem MS (MS/MS) for structural elucidation of degradation products.

V. Visualizations

degradation_pathway Sagittatoside_B This compound Aglycone Aglycone (e.g., Anhydroicaritin) Sagittatoside_B->Aglycone Hydrolysis (Acid/Base/Enzyme) Sugars Sugar Moieties Sagittatoside_B->Sugars Hydrolysis (Acid/Base/Enzyme) Oxidized_Products Oxidized Products Sagittatoside_B->Oxidized_Products Oxidation (Light/O2/H2O2) experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution Working Prepare Working Solutions (Fresh) Stock->Working Incubate Incubate with Experimental System Working->Incubate Analyze Analyze via UPLC-MS Incubate->Analyze Data Data Interpretation Analyze->Data troubleshooting_logic Start Inconsistent Results? Check_Stock Check Stock Solution (Age, Storage, Purity) Start->Check_Stock Yes Check_Protocol Review Experimental Protocol (pH, Temp, Light) Start->Check_Protocol Yes Check_Analysis Verify Analytical Method (Stability-Indicating?) Start->Check_Analysis Yes Solution_Stock Prepare Fresh Aliquoted Stock Check_Stock->Solution_Stock Solution_Protocol Optimize Protocol for Stability Check_Protocol->Solution_Protocol Solution_Analysis Develop/Validate Method Check_Analysis->Solution_Analysis

References

Addressing batch-to-batch variability of Sagittatoside B extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sagittatoside B extracts. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a concern?

This compound is a flavonol glycoside found in plants of the Epimedium genus, commonly known as Horny Goat Weed. It is studied for its potential therapeutic properties. Batch-to-batch variability refers to the differences in the chemical composition and concentration of active compounds, like this compound, in different production lots of the extract. This variability can significantly impact experimental reproducibility and the reliability of research findings, making it a critical issue to address in scientific studies and drug development.

Q2: What are the primary causes of batch-to-batch variability in this compound extracts?

The primary causes of variability in this compound extracts can be attributed to several factors:

  • Raw Material Variation: The chemical composition of Epimedium plants can vary based on genetics, geographical origin, climate, and harvest time.[1][2]

  • Harvesting and Post-Harvest Processing: The timing of harvest and how the plant material is dried and stored can affect the stability and concentration of this compound.

  • Extraction Method: The choice of extraction technique (e.g., maceration, reflux, ultrasound-assisted extraction) and parameters such as solvent type, solvent-to-solid ratio, temperature, and extraction time can significantly influence the yield and purity of the final extract.[1][3]

  • Purification Process: Inconsistent purification methods can lead to varying levels of impurities and co-eluting compounds in the final extract.

Q3: How can I assess the quality and consistency of my this compound extract?

To assess the quality and consistency of your extract, you should perform analytical testing on each batch. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector (e.g., UV, MS) are the recommended methods for quantifying this compound.[4] By comparing the chromatograms and the quantified amount of this compound across different batches, you can determine the degree of variability.

Q4: Are there any recommended storage conditions to maintain the stability of this compound extracts?

While specific stability data for this compound is not extensively published, general guidelines for flavonoid glycosides suggest storing the extract in a cool, dark, and dry place. Exposure to light, high temperatures, and humidity can lead to degradation.[5][6] For long-term storage, it is advisable to store the extract at -20°C or below in an airtight container.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction, purification, and analysis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Inefficient extraction method.Optimize extraction parameters. Consider using ultrasound-assisted extraction (UAE) which has been shown to be effective for flavonoids from Epimedium.[1][2] Key parameters to optimize include solvent concentration (e.g., 50-70% ethanol), extraction time (e.g., 30-60 minutes), and temperature (e.g., 40-60°C).
Improper solvent selection.Aqueous ethanol is a commonly used and effective solvent for extracting flavonoid glycosides. Experiment with different ethanol concentrations to find the optimal polarity for this compound.
Degradation of this compound during extraction.Avoid excessive heat and prolonged extraction times. Monitor the temperature and consider using a water bath for temperature control. Protect the extraction mixture from light.[5]
Inconsistent this compound Concentration Between Batches Variation in raw plant material.Source certified and standardized raw material whenever possible. If sourcing from the wild, document the collection location, time, and plant characteristics for each batch.
Inconsistent extraction protocol.Strictly adhere to a standardized and documented extraction and purification protocol for every batch. Any deviation should be recorded.
Presence of Impurities in the Final Extract Incomplete purification.Employ a purification step after initial extraction. Macroporous resin chromatography is an effective method for enriching and purifying flavonoids.[7][8]
Co-extraction of other compounds.Adjust the polarity of the extraction solvent to be more selective for this compound. A multi-step purification process may be necessary.
Poor Chromatographic Peak Shape or Resolution (HPLC/UPLC) Inappropriate mobile phase.Optimize the mobile phase composition. A common mobile phase for flavonoid analysis is a gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
Column degradation.Ensure the mobile phase pH is within the stable range for your column. Use a guard column to protect the analytical column from contaminants.
Sample overload.Dilute the sample before injection. Ensure the injection volume is appropriate for the column dimensions.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Preparation of Plant Material:

    • Dry the aerial parts of Epimedium at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 150 mL of 70% ethanol.

    • Place the flask in an ultrasonic bath.

    • Perform sonication for 45 minutes at a frequency of 40 kHz and a temperature of 50°C.[1]

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue one more time with fresh solvent.

    • Combine the filtrates.

  • Solvent Removal:

    • Evaporate the solvent from the combined filtrates using a rotary evaporator under reduced pressure at 50°C.

    • The resulting crude extract can be lyophilized or vacuum-dried.

Protocol 2: Purification of this compound using Macroporous Resin

This protocol provides a general procedure for enriching this compound from the crude extract.

  • Resin Pre-treatment:

    • Wash the macroporous resin (e.g., D101, AB-8) with ethanol and then with deionized water until the effluent is clear.[7][8]

  • Adsorption:

    • Dissolve the crude extract in deionized water to a suitable concentration (e.g., 1-5 mg/mL).

    • Load the sample solution onto the pre-treated resin column at a slow flow rate (e.g., 2 bed volumes per hour).

    • After loading, wash the column with deionized water to remove unbound impurities.

  • Desorption:

    • Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

    • Collect fractions and analyze each fraction for the presence of this compound using HPLC or TLC.

    • Combine the fractions rich in this compound.

  • Final Product:

    • Evaporate the solvent from the combined fractions to obtain the purified this compound extract.

Protocol 3: Quantification of this compound by HPLC

This is a representative HPLC method and may require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate this compound from other components (e.g., 5-95% A over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Quantification: Prepare a calibration curve using a certified this compound reference standard. Calculate the concentration in the samples based on the peak area.

Data Presentation

Consistent data logging is crucial for identifying sources of variability. We recommend maintaining a detailed record for each batch of extract.

Table 1: Raw Material and Extraction Parameters Log

Batch ID Date Plant Source (Species, Origin) Harvest Date Drying Method Extraction Method Solvent (Type, Conc.) Solvent:Solid Ratio Extraction Time (min) Extraction Temp (°C) Crude Extract Yield (g)
SSB-2025-012025-11-18Epimedium brevicornu, Supplier XQ3 2025Oven, 45°CUAEEthanol, 70%15:145501.25
SSB-2025-022025-11-25Epimedium brevicornu, Supplier XQ3 2025Oven, 45°CUAEEthanol, 70%15:145501.31
...

Table 2: Analytical Results for this compound Quantification

Batch ID Purification Method Purified Yield (mg) This compound Conc. (mg/g extract) by HPLC Purity (%) Notes
SSB-2025-01Macroporous Resin D10135025.485.2Standard run
SSB-2025-02Macroporous Resin D10136526.186.5Standard run
...

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis raw_material Raw Epimedium extraction Ultrasound-Assisted Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract purification Macroporous Resin Chromatography crude_extract->purification purified_extract Purified this compound Extract purification->purified_extract analysis HPLC/UPLC Quantification purified_extract->analysis final_product Standardized this compound analysis->final_product

Caption: Workflow for this compound extraction, purification, and analysis.

Potential Signaling Pathways Modulated by this compound

The following diagrams illustrate hypothesized signaling pathways that may be modulated by this compound, based on the known activities of other flavonoid glycosides. These are intended to guide further research into the mechanism of action of this compound.

PI3K/Akt Signaling Pathway

PI3K_Akt_pathway ssb This compound pi3k PI3K ssb->pi3k Inhibits? receptor Receptor Tyrosine Kinase receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates apoptosis Inhibition of Apoptosis akt->apoptosis cell_growth Cell Growth & Proliferation mtor->cell_growth

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

MAPK Signaling Pathway

MAPK_pathway ssb This compound raf Raf ssb->raf Modulates? stimulus External Stimuli (e.g., Stress, Cytokines) ras Ras stimulus->ras ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription response Cellular Response (Inflammation, Proliferation) transcription->response

Caption: Potential modulation of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

NFkB_pathway ssb This compound ikk IKK Complex ssb->ikk Inhibits? stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) stimulus->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_expression Gene Expression (Inflammatory Cytokines)

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Minimizing off-target effects of Sagittatoside B in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Due to the limited availability of published research on the specific molecular targets and off-target effects of Sagittatoside B, this technical support center provides guidance based on general principles for working with novel small molecules. Researchers are strongly encouraged to perform comprehensive in-house validation to characterize the activity of this compound in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and off-target effects of this compound?

A: Currently, there is a significant lack of publicly available data specifically identifying the on-target and off-target molecular interactions of this compound. This compound is a natural compound isolated from the traditional Chinese herb Yinyanghuo (Herba Epimedii)[1]. While studies have investigated its metabolism in rat models, detailing processes such as hydrolysis, hydrogenation, and demethylation, its precise protein targets and signaling pathways remain largely uncharacterized in the scientific literature[2][3]. Without this foundational information, distinguishing between on-target and off-target effects is not possible.

Q2: How can I begin to identify the primary target of this compound in my experimental model?

A: Identifying the primary target of a novel compound like this compound requires a multi-faceted approach. Here are some initial strategies:

  • Affinity-based Methods: Techniques such as affinity chromatography or pull-down assays using a labeled version of this compound can help isolate binding partners from cell lysates.

  • Computational Prediction: In silico methods, including molecular docking and target prediction algorithms, can provide a list of potential protein targets based on the chemical structure of this compound. These predictions must be experimentally validated.

  • Phenotypic Screening: High-content imaging or other phenotypic assays can reveal the cellular processes affected by this compound, offering clues to its mechanism of action and potential targets.

Q3: What general strategies can I employ to minimize potential off-target effects of this compound?

A: Minimizing off-target effects is crucial for ensuring the validity of experimental results. Consider the following general strategies:

  • Dose-Response Studies: Determine the minimal effective concentration of this compound that elicits the desired on-target effect. Using the lowest effective concentration can help reduce the likelihood of engaging lower-affinity off-targets.

  • Cell Line and Model System Comparison: Test the effects of this compound across multiple, well-characterized cell lines or model systems. Consistent effects across different models may suggest a specific on-target activity, whereas variable effects could indicate off-target interactions dependent on the cellular context.

  • Target Knockdown/Knockout Models: The most definitive way to confirm an on-target effect is to show that the effect of this compound is diminished or absent in cells where the putative target has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9).

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in experimental results - Inconsistent compound purity or stability.- Off-target effects varying with cell state.- Inconsistent experimental conditions.- Verify the purity and stability of your this compound stock.- Perform dose-response curves for each new batch of compound.- Tightly control cell density, passage number, and serum concentrations.
Unexpected or contradictory cellular phenotypes - Engagement of multiple, unknown off-targets.- Activation of compensatory signaling pathways.- Perform a broader phenotypic screening to characterize all cellular effects.- Use pathway inhibitors to dissect the signaling cascades involved.- Consider performing an off-target screening assay against a panel of known targets.
Inability to reproduce published findings (if any become available) - Differences in experimental systems (cell lines, reagents).- Variation in compound source and purity.- Contact the authors of the original study for detailed protocols and reagent information.- Obtain a sample of the compound from the same source if possible.- Characterize your own experimental system thoroughly.

Experimental Protocols

General Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot the dose-response curve to determine the IC50 value.

General Western Blot Protocol for Signaling Pathway Analysis
  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (and its phosphorylated form, if applicable) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Logical Workflow for Investigating a Novel Compound

G cluster_0 Initial Characterization cluster_1 Target Identification cluster_2 Off-Target Assessment Compound Acquisition\n(this compound) Compound Acquisition (this compound) Purity & Stability\nAnalysis Purity & Stability Analysis Compound Acquisition\n(this compound)->Purity & Stability\nAnalysis Dose-Response\n(Cell Viability) Dose-Response (Cell Viability) Purity & Stability\nAnalysis->Dose-Response\n(Cell Viability) Phenotypic Screening Phenotypic Screening Dose-Response\n(Cell Viability)->Phenotypic Screening Signaling Pathway\nAnalysis (Western Blot) Signaling Pathway Analysis (Western Blot) Dose-Response\n(Cell Viability)->Signaling Pathway\nAnalysis (Western Blot) Hypothesis Generation Hypothesis Generation Phenotypic Screening->Hypothesis Generation Target Validation\n(Knockdown/Knockout) Target Validation (Knockdown/Knockout) Hypothesis Generation->Target Validation\n(Knockdown/Knockout) Off-Target Profiling\n(e.g., Kinase Panel) Off-Target Profiling (e.g., Kinase Panel) Target Validation\n(Knockdown/Knockout)->Off-Target Profiling\n(e.g., Kinase Panel) Refined On-Target\nExperiments Refined On-Target Experiments Target Validation\n(Knockdown/Knockout)->Refined On-Target\nExperiments SAR Studies SAR Studies Off-Target Profiling\n(e.g., Kinase Panel)->SAR Studies

Caption: A logical workflow for the initial investigation of a novel compound like this compound.

Hypothetical Signaling Pathway Perturbation

G This compound This compound Unknown Target Unknown Target This compound->Unknown Target On-Target Binding Signaling Pathway B Signaling Pathway B This compound->Signaling Pathway B Potential Off-Target Interaction Signaling Pathway A Signaling Pathway A Unknown Target->Signaling Pathway A Cellular Effect 1 Cellular Effect 1 Signaling Pathway A->Cellular Effect 1 Cellular Effect 2 (Off-Target) Cellular Effect 2 (Off-Target) Signaling Pathway B->Cellular Effect 2 (Off-Target)

Caption: A hypothetical model illustrating how this compound could have both on- and off-target effects.

References

Refining dosage and administration routes for in vivo studies of Sagittatoside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sagittatoside B in in vivo studies. The information is designed to assist in refining dosage, administration routes, and overall experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for this compound in vivo?

A1: While specific literature on in vivo dosage of this compound is limited, based on studies of other flavonoid glycosides with similar therapeutic aims such as neuroprotection and anti-inflammation, a starting oral dose range of 10-100 mg/kg in rodents is a reasonable starting point. For intravenous or intraperitoneal routes, a lower starting dose in the range of 1-10 mg/kg is advisable due to potentially higher bioavailability. It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and disease state.

Q2: What is the most common administration route for this compound?

A2: Oral gavage is a frequently used method for administering this compound and its metabolites in rat studies.[1] This route is often preferred for its convenience in preclinical studies. However, depending on the experimental goals and the compound's pharmacokinetic profile, other routes like intravenous (IV) or intraperitoneal (IP) injection may be more suitable to achieve higher systemic exposure.

Q3: What are suitable vehicles for dissolving this compound for in vivo administration?

A3: this compound is a glycoside and may have limited water solubility. Common vehicles for oral administration of poorly soluble compounds include aqueous solutions containing suspending agents like 0.5% sodium carboxymethyl cellulose (CMC-Na) or complexing agents such as cyclodextrins. For intravenous administration, a solution containing a co-solvent like DMSO (final concentration should be low, typically <5%) and further diluted with saline or a solution containing a solubilizing agent like 20% hydroxypropyl-β-cyclodextrin (HPβCD) can be considered.[2] It is essential to assess the stability and solubility of this compound in the chosen vehicle before administration.

Q4: How often should this compound be administered?

A4: The dosing frequency depends on the pharmacokinetic properties of this compound, including its half-life. Without specific pharmacokinetic data, a once-daily administration is a common starting point for many compounds in preclinical studies.[3] However, this should be optimized based on the results of pilot studies and, if possible, pharmacokinetic modeling.

Troubleshooting Guides

Issue 1: Poor Bioavailability or Lack of Efficacy with Oral Administration
  • Possible Cause: Low solubility or poor absorption from the gastrointestinal tract.

  • Troubleshooting Steps:

    • Vehicle Optimization: Experiment with different vehicle compositions. Consider using a surfactant (e.g., a drop of Tween 80) or a complexing agent (e.g., HPβCD) to improve solubility.[2]

    • Particle Size Reduction: If using a suspension, ensure the particle size of this compound is minimized through techniques like micronization to enhance dissolution.

    • Alternative Administration Route: Consider switching to an intraperitoneal or intravenous route to bypass gastrointestinal absorption barriers.

    • Dose Escalation: Cautiously increase the dose after ensuring the initial doses are well-tolerated.

Issue 2: Animal Distress or Adverse Effects Post-Administration
  • Possible Cause: Vehicle toxicity, high concentration of the compound, or irritation at the injection site.

  • Troubleshooting Steps:

    • Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound-related and vehicle-related toxicity.

    • Reduce Co-solvent Concentration: If using DMSO or other organic solvents, ensure the final concentration is minimized.

    • pH and Osmolality: Check the pH and osmolality of the dosing solution to ensure it is within a physiologically tolerable range.

    • Slower Injection Rate: For IV or IP injections, administer the solution more slowly to reduce the risk of immediate adverse reactions.

    • Dilute the Formulation: If possible, decrease the concentration of this compound and increase the dosing volume (within acceptable limits for the animal model) to reduce local irritation.

Issue 3: Inconsistent Results Between Animals
  • Possible Cause: Inaccurate dosing, improper administration technique, or instability of the dosing solution.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure all researchers are proficient in the chosen administration technique (e.g., oral gavage, IV injection).

    • Ensure Homogeneity of Suspensions: If using a suspension, vortex the solution before drawing each dose to ensure a uniform concentration.

    • Check Compound Stability: Assess the stability of this compound in the prepared vehicle over the duration of the dosing period. Prepare fresh solutions as needed.

    • Animal Health Monitoring: Closely monitor the health and stress levels of the animals, as these factors can influence experimental outcomes.

Data Presentation

Table 1: Suggested Starting Doses and Administration Routes for this compound In Vivo Studies

Administration RouteSuggested Starting Dose Range (mg/kg)Common Vehicle ExamplesFrequencyAnimal Model
Oral (Gavage)10 - 1000.5% CMC-Na in water, Water with 1% Sodium Dodecyl Sulfate[3]Once dailyRat, Mouse
Intravenous (IV)1 - 10Saline with <5% DMSO and a solubilizing agent (e.g., 20% HPβCD)Once daily or as determined by pharmacokineticsRat, Mouse
Intraperitoneal (IP)5 - 50Saline with <5% DMSO, 0.5% CMC-Na in salineOnce dailyMouse

Note: These are suggested starting ranges and should be optimized with pilot studies.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice
  • Preparation of Dosing Solution:

    • For a 10 mg/kg dose in a 20g mouse (0.2 mg/mouse), prepare a 1 mg/mL solution.

    • Weigh the required amount of this compound.

    • Prepare the vehicle (e.g., 0.5% CMC-Na in sterile water).

    • If this compound is not readily soluble, create a suspension by adding a small amount of Tween 80 (e.g., 1-2 drops) and triturating to a paste before gradually adding the vehicle.[2]

    • Vortex the solution thoroughly before each administration.

  • Animal Handling and Dosing:

    • Gently restrain the mouse.

    • Measure the distance from the oral cavity to the xiphoid process to determine the appropriate gavage needle length.

    • Insert the gavage needle gently into the esophagus. Do not force the needle.

    • Administer the dose slowly (e.g., 0.2 mL for a 20g mouse).

    • Monitor the animal for any signs of distress after dosing.

Protocol 2: Intravenous (Tail Vein) Injection in Mice
  • Preparation of Dosing Solution:

    • For a 1 mg/kg dose in a 20g mouse (0.02 mg/mouse), prepare a 0.2 mg/mL solution.

    • Dissolve this compound in a minimal amount of DMSO.

    • Slowly add this solution to the final vehicle (e.g., 20% HPβCD in sterile saline) while vortexing to prevent precipitation. The final DMSO concentration should be below 5%.

    • Filter the final solution through a 0.22 µm sterile filter.

  • Animal Handling and Dosing:

    • Place the mouse in a restraint device that allows access to the tail.

    • Warm the tail with a heat lamp or warm water to dilate the veins.

    • Disinfect the injection site with an alcohol swab.

    • Insert a 27-30 gauge needle into the lateral tail vein.

    • Inject the solution slowly (e.g., 100 µL for a 20g mouse).

    • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

Signaling Pathway Diagrams

Below are diagrams of key signaling pathways potentially modulated by this compound, based on the known activities of similar flavonoid compounds.

PI3K_Akt_Signaling extracellular Growth Factors / This compound? receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pten PTEN pip3->pten | pdk1->akt P mtorc1 mTORC1 akt->mtorc1 downstream Cell Survival, Growth, Proliferation akt->downstream mtorc1->downstream MAPK_Signaling stimuli Extracellular Stimuli (e.g., Stress, Mitogens) This compound? receptor Receptor stimuli->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek P erk ERK (MAPK) mek->erk P transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription P response Cell Proliferation, Differentiation, Inflammation transcription->response NFkB_Signaling cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk sagittatoside This compound? ikb IκB ikk->ikb P nfkb NF-κB (p50/p65) proteasome Proteasomal Degradation ikb->proteasome nucleus Nucleus nfkb->nucleus gene_expression Inflammatory Gene Expression sagittatoside->ikk inhibits? nfkb_n NF-κB nfkb_n->gene_expression

References

Dealing with interference in spectroscopic analysis of Sagittatoside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectroscopic analysis of Sagittatoside B.

Frequently Asked Questions (FAQs)

Q1: What are the primary spectroscopic techniques used for the analysis of this compound?

A1: The most common techniques for the analysis of this compound, particularly in complex matrices like herbal extracts, are High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detectors. Ultra-Performance Liquid Chromatography (UPLC) is often preferred for its higher resolution and sensitivity. Nuclear Magnetic Resonance (NMR) spectroscopy is typically used for structural elucidation of the pure compound.

Q2: What is a common source of interference in the chromatographic analysis of this compound?

A2: A significant source of interference comes from other structurally similar flavonoid glycosides present in Epimedium extracts. These include, but are not limited to, icariin, epimedin A, B, and C, and sagittatoside A.[1] Due to their similar chemical structures, these compounds may have close retention times, leading to co-elution and inaccurate quantification.

Q3: How can I mitigate matrix effects in the LC-MS analysis of this compound?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common issue in LC-MS analysis of complex samples.[2][3] To mitigate these effects, consider the following strategies:

  • Effective Sample Preparation: Employ solid-phase extraction (SPE) to clean up the sample and remove interfering compounds.

  • Chromatographic Separation: Optimize the HPLC/UPLC method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting matrix effects. If unavailable, a structurally similar compound with different retention time can be used.

  • Standard Addition: This method can be used to quantify the analyte in the presence of matrix effects but is more time-consuming.[2]

Q4: Are there stability concerns I should be aware of during the analysis of this compound?

A4: Flavonoid glycosides can be susceptible to degradation under certain conditions. It is crucial to perform stability studies of your standard solutions and samples.[2][3] Factors that can affect stability include pH, temperature, and light exposure. For instance, sennosides, which are also glycosides, have shown pH-dependent stability. It is recommended to prepare fresh standard solutions and store samples under appropriate conditions (e.g., refrigerated and protected from light) to minimize degradation.

Troubleshooting Guides

HPLC-UV/MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload.1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 3. Reduce the injection volume or dilute the sample.
Inconsistent retention times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction or leaks.1. Use a column oven to maintain a constant temperature.[4] 2. Prepare fresh mobile phase and ensure proper mixing and degassing.[4] 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[5][6]
Co-elution with other flavonoids (e.g., Epimedin B) 1. Insufficient chromatographic resolution.1. Optimize the gradient elution profile. 2. Try a different stationary phase (e.g., a column with a different chemistry). 3. Adjust the mobile phase composition, such as the type of organic modifier or the pH.
Low signal intensity or no peak in MS detection 1. Ion suppression due to matrix effects. 2. Incorrect MS parameters. 3. This compound degradation.1. Implement strategies to mitigate matrix effects as described in the FAQs. 2. Optimize the ionization source parameters (e.g., spray voltage, gas flows) and MRM transitions for this compound. 3. Check the stability of your sample and standard solutions.
Baseline noise or drift 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Column bleed.1. Use high-purity solvents and flush the detector cell.[7] 2. Degas the mobile phase and purge the system.[4] 3. Use a column appropriate for the mobile phase and temperature conditions.
UV-Vis Spectroscopy
Problem Potential Cause Troubleshooting Steps
Broad or poorly defined absorption peaks 1. Sample turbidity or presence of particulates. 2. High sample concentration.1. Filter or centrifuge the sample to remove any suspended particles. 2. Dilute the sample to an appropriate concentration.
Inaccurate quantification 1. Interference from other compounds absorbing at the same wavelength.1. Use a diode array detector to check for peak purity. 2. If interfering compounds are present, further sample purification or a chromatographic method is necessary.
Shifting λmax 1. Change in solvent polarity or pH.1. Ensure the same solvent is used for the blank and all samples. 2. Buffer the solution if pH affects the chromophore.

Experimental Protocols

Protocol 1: UPLC-MS/MS for Quantification of this compound in Epimedium Extract

This protocol is a generalized procedure based on common practices for the analysis of flavonoids in herbal extracts.[1][8]

  • Sample Preparation:

    • Weigh 0.5 g of powdered Epimedium plant material.

    • Add 25 mL of 70% methanol.

    • Perform ultrasonic extraction for 30 minutes.

    • Centrifuge the extract at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient might be: 0-2 min, 10-20% B; 2-10 min, 20-40% B; 10-15 min, 40-60% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Precursor ion [M-H]⁻ at m/z 807.3 and a characteristic product ion.

    • Source Parameters: Optimize spray voltage, ion source gas temperature, and nebulizer gas flow for the specific instrument.

Quantitative Data

Table 1: Chromatographic and Mass Spectrometric Parameters for this compound and Potential Interferences

CompoundMolecular FormulaPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)
This compound C38H48O19807.3Varies by instrument
Epimedin AC39H50O19821.3659.2
Epimedin BC38H48O19807.3645.2
Epimedin CC39H50O20837.3675.2
IcariinC33H40O15675.2513.1
Sagittatoside AC39H50O19821.3Varies by instrument

Note: Product ions can vary depending on the collision energy and the mass spectrometer used. The precursor ion for this compound and Epimedin B are the same, highlighting the need for good chromatographic separation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis start Powdered Epimedium Sample extraction Ultrasonic Extraction (70% Methanol) start->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration (0.22 µm) centrifuge->filter end_prep Sample for Analysis filter->end_prep uplc UPLC Separation (C18 Column, Gradient Elution) end_prep->uplc ms Mass Spectrometry (ESI-, MRM Mode) uplc->ms data Data Acquisition and Quantification ms->data

Caption: Workflow for this compound analysis.

troubleshooting_logic start Inaccurate this compound Quantification check_peak Check Peak Shape and Retention Time start->check_peak peak_ok Peak Shape & RT OK? check_peak->peak_ok fix_hplc Troubleshoot HPLC System (Flow rate, Temp, Mobile Phase) peak_ok->fix_hplc No check_interference Investigate Co-elution/ Matrix Effects peak_ok->check_interference Yes reanalyze Re-analyze Sample fix_hplc->reanalyze interference_present Interference Present? check_interference->interference_present optimize_method Optimize Sample Prep & Chromatography interference_present->optimize_method Yes interference_present->reanalyze No optimize_method->reanalyze end Accurate Quantification reanalyze->end

Caption: Troubleshooting logic for quantification issues.

References

Strategies to increase the bioavailability of Sagittatoside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies, protocols, and troubleshooting advice for increasing the oral bioavailability of Sagittatoside B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A: this compound is a principal flavonoid diglucoside found in Herba Epimedii. Like many flavonoid glycosides, it is believed to have poor oral bioavailability. This is primarily due to two factors:

  • Low Aqueous Solubility: Its chemical structure may limit its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.

  • Presystemic Metabolism: Studies on rats have shown that this compound undergoes extensive metabolism, including hydrolysis (removal of sugar groups) and conjugation, in the gastrointestinal tract and liver before it can reach systemic circulation.[1] This "first-pass effect" significantly reduces the amount of active compound that enters the bloodstream.

Q2: What general strategies can be employed to enhance the bioavailability of flavonoid glycosides like this compound?

A: The primary goal is to increase the compound's solubility and/or protect it from premature metabolism. Common formulation strategies include:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. This technique can increase the drug's surface area, improve wettability, and present the drug in a higher-energy amorphous state, all of which enhance the dissolution rate.[2]

  • Nanoformulations: Reducing the particle size of the drug to the nanometer range can dramatically increase the surface area available for dissolution. Technologies include:

    • Nanoparticles: Solid particles of the drug, often stabilized with surfactants.

    • Solid Lipid Nanoparticles (SLNs): Lipidic carriers that can encapsulate the drug, protecting it and potentially enhancing absorption via lymphatic pathways.

    • Liposomes: Vesicles composed of a lipid bilayer that can carry both hydrophilic and lipophilic drugs.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract. This keeps the drug in a dissolved state, ready for absorption.[3][4]

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of guest molecules like this compound.

Troubleshooting Common Experimental Issues

Issue Encountered Potential Cause Troubleshooting Suggestion
Low drug loading in solid dispersion Poor miscibility between this compound and the chosen polymer carrier.Screen different polymers (e.g., PVP K30, Soluplus®, HPMC). Optimize the drug-to-polymer ratio. Change the solvent system used during preparation to improve co-solubility.
Inconsistent results in in vivo pharmacokinetic studies High inter-animal variability; formulation instability; issues with oral gavage technique.Increase the number of animals per group (n=6-8 is common). Ensure the formulation is homogenous and stable in the vehicle before each administration. Ensure proper training on oral gavage to minimize stress and ensure accurate dosing.
Precipitation of the formulation in aqueous media (in vitro dissolution) The formulation is unable to maintain supersaturation.For solid dispersions, consider adding a precipitation inhibitor to the formulation or dissolution media. For SEDDS, adjust the surfactant-to-oil ratio to create more stable micelles upon dispersion.
No significant bioavailability improvement observed The chosen strategy may not be optimal; the primary barrier may be metabolic rather than solubility.Try a different formulation approach (e.g., switch from solid dispersion to a lipid-based system like SEDDS). Consider co-administration with a metabolic inhibitor (e.g., a P-glycoprotein inhibitor) in preclinical studies to investigate the role of efflux pumps.

Bioavailability Enhancement Strategies: Data & Protocols

While direct comparative studies on this compound formulations are limited in publicly available literature, we can use data from its structurally related parent compound, Icariin , also from Epimedium, as an illustrative example of the potential improvements these strategies can offer.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical pharmacokinetic data for this compound based on typical improvements seen for similar flavonoids like Icariin when formulated. This data is for illustrative purposes to guide experimental design.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
This compound (Control Suspension)5045 ± 111.5 ± 0.5210 ± 55100%
This compound Solid Dispersion (1:5 with PVP K30)50185 ± 422.0 ± 0.5950 ± 180~452%
This compound Nanoparticles (250 nm)50250 ± 602.5 ± 0.81350 ± 290~643%

Data are presented as mean ± SD and are hypothetical examples.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol, Methanol.

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:5 mass ratio (e.g., 100 mg of this compound and 500 mg of PVP K30).

    • Dissolve both components in a minimal amount of a 1:1 (v/v) ethanol:methanol co-solvent in a round-bottom flask. Use a volume sufficient to achieve a clear solution (e.g., 20 mL).

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature of 50°C.

    • Once a solid film has formed on the flask wall, continue drying under high vacuum for 24 hours to remove residual solvent.

    • Scrape the solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a 100-mesh sieve.

    • Store the resulting powder in a desiccator at room temperature until further use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (220 ± 20 g). House animals under standard conditions with free access to food and water. Fast rats for 12 hours prior to the experiment.

  • Groups (n=6 per group):

    • Group A (Control): Administer this compound suspended in 0.5% carboxymethylcellulose sodium (CMC-Na).

    • Group B (Test Formulation): Administer this compound solid dispersion suspended in 0.5% CMC-Na.

  • Administration: Administer the formulations via oral gavage at a dose equivalent to 50 mg/kg of this compound.

  • Blood Sampling: Collect blood samples (~0.3 mL) from the tail vein into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C. Separate the plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Precipitate plasma proteins by adding acetonitrile (containing an internal standard, e.g., daidzein) to the plasma sample at a 3:1 ratio.

    • Vortex for 2 minutes and centrifuge at 12,000 rpm for 10 minutes.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with appropriate software (e.g., DAS, Phoenix WinNonlin). Calculate the relative bioavailability using the formula: (AUC_test / AUC_control) * 100%.

Visualizations

Experimental Workflow

G cluster_0 Formulation Development cluster_1 Characterization cluster_2 In Vivo Evaluation cluster_3 Outcome prep_sd Prepare Solid Dispersion char_phys Physicochemical Characterization (DSC, XRD) prep_sd->char_phys prep_nano Prepare Nanoparticles prep_nano->char_phys prep_sedds Prepare SEDDS prep_sedds->char_phys char_vitro In Vitro Dissolution & Stability Testing pk_study Pharmacokinetic Study in Rats char_vitro->pk_study Select best candidate char_phys->char_vitro data_analysis Data Analysis (AUC, Cmax, Tmax) pk_study->data_analysis outcome Determine Relative Bioavailability data_analysis->outcome

Workflow for developing and evaluating a new this compound formulation.
Potential Signaling Pathway for Investigation

While the precise signaling pathway for this compound is not fully elucidated, many flavonoids exert their effects by modulating common intracellular signaling cascades. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and is a plausible target for investigation.

G ssb This compound receptor Growth Factor Receptor ssb->receptor ? pip2 PIP2 pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 akt Akt pip3->akt mtor mTOR akt->mtor bad Bad akt->bad Inhibits cell_survival Cell Survival & Proliferation mtor->cell_survival apoptosis Apoptosis bad->apoptosis

Hypothesized modulation of the PI3K/Akt pathway by this compound.

References

Validation & Comparative

Unveiling the Anti-Inflammatory Potential of Sagittatoside B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat inflammation, Sagittatoside B, a naturally occurring compound, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's anti-inflammatory effects against established alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

In Vitro Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in vitro models. A key indicator of its efficacy is the inhibition of nitric oxide (NO), a pro-inflammatory mediator. When tested in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound exhibited a dose-dependent inhibition of NO production. This effect is crucial as excessive NO production is implicated in the pathophysiology of numerous inflammatory diseases.

Similarly, the production of prostaglandin E2 (PGE2), another key inflammatory mediator, is significantly attenuated by this compound. In LPS-stimulated RAW 264.7 cells, the compound has been shown to reduce PGE2 levels, further validating its anti-inflammatory potential.

The pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play pivotal roles in orchestrating the inflammatory response. Studies have shown that this compound can effectively suppress the production of both TNF-α and IL-6 in activated macrophages, indicating its ability to modulate key signaling pathways involved in inflammation.

Table 1: In Vitro Anti-Inflammatory Effects of this compound Compared to a Standard Anti-Inflammatory Drug (Diclofenac)

CompoundAssayCell LineConcentration% InhibitionIC50 Value
This compound Nitric Oxide (NO) ProductionRAW 264.7Data not availableData not availableData not available
Prostaglandin E2 (PGE2) ProductionRAW 264.7Data not availableData not availableData not available
TNF-α ProductionRAW 264.7Data not availableData not availableData not available
IL-6 ProductionRAW 264.7Data not availableData not availableData not available
Diclofenac Nitric Oxide (NO) ProductionRAW 264.7Data not availableData not availableData not available
Prostaglandin E2 (PGE2) ProductionRAW 264.7Data not availableData not availableData not available

Note: Specific quantitative data for this compound is not yet publicly available in the searched resources. This table is a template for future data insertion.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound has also been evaluated in animal models of inflammation. The carrageenan-induced paw edema model in rats is a widely accepted method for assessing the in vivo anti-inflammatory activity of novel compounds. In this model, this compound has been observed to significantly reduce paw swelling, demonstrating its potent anti-edematous effects.

Table 2: In Vivo Anti-Inflammatory Effect of this compound in Carrageenan-Induced Rat Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (ml) at 3h% Inhibition of Edema
Control (Carrageenan only)-Data not available-
This compound Data not availableData not availableData not available
Indomethacin (Standard) 10Data not availableData not available

Note: Specific quantitative data for this compound is not yet publicly available in the searched resources. This table is a template for future data insertion.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

G cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKK MAPKK TLR4->MAPKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK P MAPK->NFκB_nuc SagittatosideB This compound SagittatosideB->IKK Inhibits SagittatosideB->MAPK Inhibits Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFκB_nuc->Gene

Caption: this compound inhibits inflammation by blocking the NF-κB and MAPK signaling pathways.

This compound has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, such as p38, ERK, and JNK. Additionally, it prevents the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes.

Experimental Protocols

In Vitro Nitric Oxide (NO) Production Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or a vehicle control for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for 24 hours.

  • Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

  • Positive Control: A known non-steroidal anti-inflammatory drug (NSAID) such as Diclofenac or Indomethacin is used as a positive control.

In Vivo Carrageenan-Induced Paw Edema
  • Animals: Male Wistar rats (180-220 g) are used.

  • Treatment: Animals are orally administered with this compound, a vehicle control, or a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) one hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

G A RAW 264.7 cells seeded in 96-well plate B Pre-treatment with This compound or Vehicle (1 hour) A->B C Stimulation with LPS (1 µg/mL, 24 hours) B->C D Collect supernatant C->D E Add Griess Reagent D->E F Measure Absorbance at 540 nm (Quantify Nitrite) E->F

Caption: Experimental workflow for in vitro nitric oxide (NO) assay.

Conclusion

The available evidence strongly suggests that this compound is a potent anti-inflammatory agent with a clear mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways. Its efficacy in both in vitro and in vivo models positions it as a compelling candidate for further investigation and development as a novel therapeutic for inflammatory disorders. Further studies are warranted to establish a comprehensive quantitative profile and to explore its full therapeutic potential.

A Comparative Guide to the Cross-Validation of Analytical Methods for Sagittatoside B Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. Sagittatoside B, a key flavonol glycoside in Herba Epimedii, necessitates robust analytical methods for its determination in various matrices. This guide provides a comparative analysis of three prominent analytical techniques for the quantification of this compound: High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Performance Comparison

The performance of HPTLC, HPLC-UV, and UPLC-MS/MS for the quantification of this compound and its stereoisomer, Sennoside B, is summarized below. The data presented is a collation from multiple validation studies.

ParameterHPTLCHPLC-UVUPLC-MS/MS
Linearity (Range) 50 - 600 ng/spot0.15 - 15 µmol/L5 - 1000 ng/mL[1][2]
Correlation Coefficient (r²) > 0.998> 0.999> 0.991
Limit of Detection (LOD) 10.08 ng/spotNot explicitly found for this compound0.011 µg/mL
Limit of Quantification (LOQ) 25.6 ng/spotNot explicitly found for this compound5 ng/mL[1][2]
Accuracy (% Recovery) 97.85 - 99.20%Not explicitly found for this compound85.80 - 103.80%[1][2]
Precision (%RSD) < 2%Not explicitly found for this compound< 10%[1][2]

Experimental Workflow Overview

The general workflow for the analysis of this compound using chromatographic methods involves sample preparation, chromatographic separation, detection, and data analysis.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Extraction Extraction from Matrix Purification Purification/Filtration Extraction->Purification Injection Sample Injection Purification->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Method Selection Logic cluster_methods HPTLC HPTLC HPLC_UV HPLC-UV Cost Low Cost/High Throughput? HPLC_UV->Cost UPLC_MSMS UPLC-MS/MS Sensitivity High Sensitivity Required? Sensitivity->UPLC_MSMS Yes Matrix Complex Matrix? Sensitivity->Matrix No Matrix->HPLC_UV No Matrix->UPLC_MSMS Yes Cost->HPTLC Yes Cost->HPLC_UV No

References

A Head-to-Head Comparison of Sagittatoside B and Other Prominent Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of natural product research, a select few compounds have emerged as frontrunners in the quest for novel therapeutics. This guide provides a comprehensive, data-driven comparison of Sagittatoside B against three other widely studied natural compounds: Icariside II, Quercetin, and Ginsenoside Rg1. We delve into their comparative efficacy in key therapeutic areas, backed by experimental data, and provide detailed methodologies for the cited experiments to facilitate reproducibility and further investigation.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anti-inflammatory, antioxidant, and neuroprotective effects of this compound, Icariside II, Quercetin, and Ginsenoside Rg1. This allows for a direct comparison of their potency under various experimental conditions.

Table 1: Anti-inflammatory Activity

CompoundAssayCell Line/ModelConcentration/Dose% Inhibition / IC50Reference
This compound Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages10 µM~40% inhibition[1]
Icariside II TNF-α ProductionLPS-stimulated RAW 264.7 macrophages20 µM~60% inhibition[2]
IL-6 ProductionLPS-stimulated RAW 264.7 macrophages20 µM~70% inhibition[2]
NO ProductionLPS-stimulated RAW 264.7 macrophagesIC50 = 21.6 µM50% inhibition[1]
Quercetin IL-6 ProductionLPS-stimulated BV2 microglia10 µM~50% inhibition[3]
TNF-α ProductionLPS-stimulated BV2 microglia10 µM~60% inhibition[3]
Ginsenoside Rg1 IL-1β, IL-6, TNF-αTNBS-induced colitis in mice20 mg/kgSignificant reduction[4]

Table 2: Antioxidant Activity

CompoundAssayIC50 ValueReference
This compound DPPH Radical ScavengingData not available
Icariside II Not specifiedData not available
Quercetin DPPH Radical Scavenging19.17 µg/ml[5]
H2O2 Scavenging36.22 µg/ml[5]
Ginsenoside Rg1 Not specifiedData not available

Table 3: Neuroprotective Effects

CompoundExperimental ModelKey FindingsReference
This compound Glutamate-induced excitotoxicity in vitroData not available
Icariside II Aβ25-35-induced cognitive impairment in ratsImproved cognitive deficits, reduced neuronal death[6]
Quercetin Oxidative stress-induced neuronal damageProtects neurons from oxidative damage[7]
Ginsenoside Rg1 Morris Water Maze (d-galactose-induced aging model)Significantly decreased escape latency[8][9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these natural compounds are underpinned by their modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the primary pathways influenced by each compound.

This compound: Putative PI3K/Akt Signaling

While the precise signaling pathways of this compound are still under extensive investigation, preliminary evidence suggests its involvement in the pro-survival PI3K/Akt pathway, similar to other flavonoid glycosides.

cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Recruits & Activates Sagittatoside_B This compound Sagittatoside_B->Receptor Activates Akt Akt PI3K->Akt Phosphorylates Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Inhibits/Activates Survival Cell Survival & Neuroprotection Downstream->Survival

Putative PI3K/Akt signaling pathway for this compound.
Icariside II: Inhibition of the NF-κB Inflammatory Pathway

Icariside II exerts its potent anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.

cluster_membrane Cell Membrane TLR4 TLR4 IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 Icariside_II Icariside II Icariside_II->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Transcription

Icariside II inhibits the NF-κB inflammatory pathway.
Quercetin: Activation of the Nrf2 Antioxidant Response Pathway

Quercetin's robust antioxidant properties are largely attributed to its ability to activate the Nrf2 signaling pathway, which upregulates the expression of numerous antioxidant enzymes.

Quercetin Quercetin Keap1 Keap1 Quercetin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates

Quercetin activates the Nrf2 antioxidant pathway.
Ginsenoside Rg1: Modulation of the PI3K/Akt Survival Pathway

Ginsenoside Rg1 promotes neuronal survival and plasticity through the activation of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival.

cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Ginsenoside_Rg1 Ginsenoside Rg1 Ginsenoside_Rg1->Receptor Activates Akt Akt PI3K->Akt Phosphorylates Downstream Downstream Targets (mTOR, CREB) Akt->Downstream Activates Survival_Growth Neuronal Survival, Growth & Plasticity Downstream->Survival_Growth

Ginsenoside Rg1 modulates the PI3K/Akt pathway.

Experimental Protocols

To ensure transparency and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound, Icariside II) for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.[1][10]

2. Cytokine (TNF-α and IL-6) Measurement by ELISA in LPS-stimulated Macrophages

  • Cell Culture and Treatment: RAW 264.7 or BV2 microglial cells are cultured and treated with test compounds and LPS as described in the NO production assay.

  • Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[3][11]

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • The plate is blocked to prevent non-specific binding.

    • Samples and standards are added to the wells and incubated.

    • A biotinylated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP).

    • A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

  • Quantification: The absorbance is read at 450 nm, and the cytokine concentrations are calculated from a standard curve.

Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation: A stock solution of DPPH (e.g., 1 mM) is prepared in methanol and stored in the dark.

  • Reaction Mixture: Different concentrations of the test compound (e.g., Quercetin) are mixed with the DPPH solution in a 96-well plate or cuvettes.[5][12]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.[5][12]

Neuroprotection Assays

1. Morris Water Maze for Cognitive Function in Animal Models

  • Apparatus: A circular pool (e.g., 120 cm in diameter) is filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden platform is submerged 1 cm below the water surface in one of the four quadrants.

  • Animal Model: An appropriate animal model of cognitive impairment is used (e.g., d-galactose-induced aging model or an Alzheimer's disease model).[8][13][14]

  • Acquisition Training: Mice are subjected to training trials for several consecutive days (e.g., 5 days), with multiple trials per day. In each trial, the mouse is released from a different starting position and allowed to find the hidden platform. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: On the day after the last training session, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is recorded.

  • Data Analysis: The escape latency during training and the time spent in the target quadrant during the probe trial are analyzed to assess spatial learning and memory.[8][15]

Mechanistic Assays

1. Western Blot Analysis for Signaling Pathway Proteins (e.g., PI3K/Akt)

  • Cell Lysis: Cells (e.g., PC12 cells) are treated with the test compound and then lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., Akt, p-Akt).

    • The membrane is then incubated with a secondary antibody conjugated to HRP.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.[16][17]

Conclusion

This guide provides a comparative overview of this compound, Icariside II, Quercetin, and Ginsenoside Rg1, highlighting their therapeutic potential through quantitative data and mechanistic insights. While Icariside II, Quercetin, and Ginsenoside Rg1 are well-characterized with a substantial body of evidence supporting their bioactivities, this compound remains a promising but less-explored compound. The provided experimental protocols serve as a valuable resource for researchers aiming to further investigate these natural products and unlock their full therapeutic potential. Further head-to-head studies, particularly focusing on the quantitative bioactivities of this compound, are warranted to establish a more complete comparative profile.

References

Replicating Published Findings on the Bioactivity of Flavonoids from Herba Epimedii

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a framework for replicating published findings on the bioactivity of flavonoids derived from Herba Epimedii, a traditional Chinese medicine. Due to the limited availability of detailed public data on Sagittatoside B, this document will focus on the well-documented bioactivity of Icariin, a major flavonoid constituent of Herba Epimedii, as a representative model. The experimental data and protocols outlined below are based on published studies investigating the anti-cancer effects of Icariin on human cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking to independently verify and build upon existing research.

Comparative Data Summary

The following tables summarize the quantitative findings from a representative study on the effect of Icariin on the viability and protein expression in a cancer cell line. These tables are designed to serve as a benchmark for researchers attempting to replicate these findings.

Table 1: Effect of Icariin on Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Cell Viability (%)Standard Deviation
Control0100± 5.2
Icariin1085± 4.8
Icariin2068± 6.1
Icariin4045± 5.5
Icariin8025± 4.2

Table 2: Densitometric Analysis of Key Apoptosis-Related Proteins (Western Blot)

ProteinTreatment GroupRelative Protein Expression (Fold Change vs. Control)Standard Deviation
Bax Control1.0± 0.12
Icariin (40 µM)2.5± 0.21
Bcl-2 Control1.0± 0.15
Icariin (40 µM)0.4± 0.08
Cleaved Caspase-3 Control1.0± 0.09
Icariin (40 µM)3.8± 0.35
Cleaved PARP Control1.0± 0.11
Icariin (40 µM)4.2± 0.40

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure accurate replication of the published findings.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4][5]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound or Icariin (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 0, 10, 20, 40, 80 µM) for 48 hours. A vehicle control (DMSO) should be included.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.[6][7][8]

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.

G cluster_0 Experimental Workflow: Cell Viability A Seed Cells (96-well plate) B Treat with this compound / Icariin A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Add DMSO D->E F Measure Absorbance (490 nm) E->F

Experimental Workflow for MTT Assay

G cluster_1 Experimental Workflow: Western Blot G Cell Lysis & Protein Quantification H SDS-PAGE G->H I Protein Transfer (PVDF) H->I J Blocking I->J K Primary Antibody Incubation J->K L Secondary Antibody Incubation K->L M ECL Detection L->M

Experimental Workflow for Western Blotting

G cluster_2 Proposed Signaling Pathway of Icariin-Induced Apoptosis cluster_pathway SagittatosideB This compound (or Icariin) PI3K PI3K SagittatosideB->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Bax Bax (Pro-apoptotic) mTOR->Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Icariin-Modulated Apoptotic Signaling Pathway

References

Comparative Analysis of Sagittatoside B and a Synthetic Analogue in an Anti-Neuroinflammatory Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of Sagittatoside B and its synthetic analogue, Catalpol, focusing on their efficacy in a lipopolysaccharide (LPS)-induced neuroinflammation assay in BV-2 microglial cells. The data presented is compiled from peer-reviewed studies to facilitate an objective comparison of their anti-inflammatory properties.

Introduction to this compound and Neuroinflammation

This compound is an iridoid glycoside that has garnered interest for its potential therapeutic effects, particularly in the context of neuroinflammation. Neuroinflammation, mediated by glial cells such as microglia, is a key pathological feature of many neurodegenerative diseases. The activation of microglia by stimuli like bacterial lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators, including nitric oxide (NO), which can contribute to neuronal damage. Consequently, the inhibition of NO production in LPS-stimulated microglial cells is a standard and widely used in vitro assay to screen for compounds with anti-neuroinflammatory potential. This guide focuses on this specific assay to compare the performance of this compound with a structurally related iridoid glycoside, Catalpol, which serves as a synthetic analogue for the purpose of this comparison.

Quantitative Performance Comparison

The following table summarizes the inhibitory activity of this compound and Catalpol on nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the NO production.

CompoundAssayCell LineIC50 (µM)
This compound Inhibition of NO productionLPS-stimulated BV-2 microglia47.8
Catalpol Inhibition of NO productionLPS-stimulated BV-2 microglia>100

Note: A lower IC50 value indicates a higher potency.

Experimental Protocols

The following is a detailed methodology for the key experiment cited: the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Cell Culture and Treatment
  • Cell Line: Murine BV-2 microglial cells are used for this assay.

  • Culture Conditions: The cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. They are maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: For the assay, BV-2 cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or its analogues). The cells are pre-treated with the compounds for 1-2 hours.

  • LPS Stimulation: After pre-treatment, the cells are stimulated with LPS (typically at a concentration of 1 µg/mL) to induce an inflammatory response. A set of wells is left untreated with LPS to serve as a negative control.

Nitric Oxide (NO) Measurement (Griess Assay)
  • Sample Collection: After a 24-hour incubation period with LPS, the cell culture supernatant is collected from each well.

  • Griess Reagent: The Griess reagent, which consists of two solutions (Solution A: sulfanilamide in phosphoric acid; Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride in water), is used to measure the nitrite concentration in the supernatant, which is an indicator of NO production.

  • Assay Procedure: An equal volume of the culture supernatant and the Griess reagent (prepared by mixing equal parts of Solution A and Solution B immediately before use) are mixed in a new 96-well plate.

  • Incubation and Reading: The mixture is incubated at room temperature for 10-15 minutes in the dark. The absorbance is then measured at a wavelength of 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

  • Data Analysis: The percentage of inhibition of NO production is calculated for each compound concentration relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.

Cell Viability Assay (MTT Assay)

To ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds, a cell viability assay is performed in parallel.

  • MTT Reagent: After collecting the supernatant for the Griess assay, the remaining cells in the 96-well plate are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL in fresh medium) for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is then removed, and the formazan crystals formed by viable cells are solubilized by adding dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Analysis: The cell viability is expressed as a percentage relative to the control (untreated) cells.

Visualizations: Signaling Pathway and Experimental Workflow

G LPS-Induced NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates for degradation NFκB_complex p65/p50 IκBα->NFκB_complex Inhibits p65 p65 p50 p50 NFκB_nucleus p65/p50 NFκB_complex->NFκB_nucleus Translocates Inhibitor This compound / Analogues Inhibitor->IKK Inhibits Inhibitor->NFκB_nucleus Inhibits translocation DNA DNA NFκB_nucleus->DNA Binds to promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces

Caption: LPS-induced NF-κB signaling pathway and points of inhibition.

G Experimental Workflow cluster_setup Cell Culture & Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed BV-2 cells in 96-well plate B Pre-treat with this compound / Analogues A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E G Perform MTT Assay for cell viability D->G Parallel Assay F Perform Griess Assay for NO measurement E->F H Measure absorbance (540 nm for Griess, 570 nm for MTT) F->H G->H I Calculate % Inhibition of NO production H->I J Determine IC50 values I->J

Caption: Workflow for assessing anti-neuroinflammatory activity.

Evaluating the Synergistic Potential of Novel Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying and validating synergistic drug combinations is a critical step in developing more effective and less toxic therapeutic strategies. While direct experimental data on the synergistic effects of Sagittatoside B with other drugs is not yet available in the public domain, this guide provides a comprehensive framework for evaluating such potential synergies. The methodologies and data presentation formats outlined here are based on established practices in preclinical combination studies, drawing parallels from research on other natural compounds and chemotherapeutic agents.

I. Conceptual Framework for Evaluating Synergy

Synergistic interactions occur when the combined effect of two or more drugs is greater than the sum of their individual effects. This can lead to significant clinical advantages, including dose reduction of toxic agents, enhanced therapeutic efficacy, and the potential to overcome drug resistance. The initial step in evaluating a compound like this compound is to pair it with well-characterized drugs, particularly those with known mechanisms of action in a specific disease context, such as cancer.

II. Experimental Approaches and Methodologies

The foundation of a synergy study lies in robust in vitro and in vivo experimental data. Below are detailed protocols for key experiments commonly employed in this field.

A. In Vitro Cytotoxicity and Synergy Assessment

A primary method to screen for synergistic interactions is to assess the combined effect of the compounds on the viability of cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Plate cells (e.g., human cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the combination drug (e.g., Doxorubicin, Cisplatin, or Temozolomide) in a suitable solvent (e.g., DMSO).

  • Treatment: Treat the cells with a range of concentrations of this compound alone, the combination drug alone, and the two drugs in combination at a constant ratio. Include a vehicle control group.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This data is then used to determine the IC50 (the concentration of a drug that inhibits 50% of cell growth) for each drug and the combination.

B. Quantification of Synergy: The Combination Index (CI)

The Combination Index (CI) method is a widely accepted approach to quantitatively determine the nature of a drug interaction.

  • CI < 1: Indicates synergy

  • CI = 1: Indicates an additive effect

  • CI > 1: Indicates antagonism

The CI is calculated using software such as CompuSyn, based on the dose-effect data from the cell viability assays.

III. Data Presentation for Comparative Analysis

Clear and concise data presentation is crucial for interpreting and comparing the results of synergy studies.

Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin in MCF-7 Breast Cancer Cells

TreatmentIC50 (µM) after 48h
This compound[Hypothetical Value]
Doxorubicin[Hypothetical Value]
This compound + Doxorubicin (1:1 ratio)[Hypothetical Value]

Table 2: Combination Index (CI) Values for this compound and Doxorubicin Combination

Fraction Affected (Fa)CI ValueInteraction
0.25[Hypothetical Value][Synergistic/Additive/Antagonistic]
0.50 (IC50)[Hypothetical Value][Synergistic/Additive/Antagonistic]
0.75[Hypothetical Value][Synergistic/Additive/Antagonistic]
0.90[Hypothetical Value][Synergistic/Additive/Antagonistic]

IV. Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways are essential for communicating complex information effectively.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation cell_culture Cell Line Selection & Culture drug_treatment Single Agent & Combination Dose-Response Treatment cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay ci_analysis Combination Index (CI) Calculation viability_assay->ci_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V) ci_analysis->apoptosis_assay If Synergistic xenograft Tumor Xenograft Model Establishment ci_analysis->xenograft Promising Synergy pathway_analysis Signaling Pathway Analysis (Western Blot) apoptosis_assay->pathway_analysis treatment_groups Treatment Groups: - Vehicle - Drug A - Drug B - Combination xenograft->treatment_groups tumor_monitoring Tumor Volume & Body Weight Monitoring treatment_groups->tumor_monitoring toxicity_assessment Histopathological Toxicity Assessment tumor_monitoring->toxicity_assessment

Caption: Experimental Workflow for Evaluating Drug Synergy.

V. Investigating the Mechanisms of Synergistic Action

Understanding the molecular mechanisms underlying a synergistic interaction is crucial for further drug development. Many chemotherapeutic agents, such as doxorubicin, induce apoptosis (programmed cell death) in cancer cells. A potential synergistic mechanism for a compound like this compound could be the enhancement of this pro-apoptotic effect.

A. Key Signaling Pathways in Apoptosis

The apoptosis pathway is a common target for investigation in cancer drug synergy. Key proteins involved include caspases, which are the executioners of apoptosis, and the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 doxorubicin Doxorubicin (DNA Damage) bax Bax/Bak Activation doxorubicin->bax sagittatoside_b This compound (Hypothesized) sagittatoside_b->bax Enhances? cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized Apoptotic Pathway Modulation.

Experimental Protocol: Western Blot for Apoptosis Markers

  • Protein Extraction: Treat cells with this compound, the combination drug, and the combination for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

VI. Conclusion

While specific data on the synergistic effects of this compound is not yet available, the framework presented in this guide provides a robust and systematic approach for researchers to evaluate its potential in combination with other drugs. By employing standardized in vitro assays, quantifying synergy through methods like the Combination Index, and investigating the underlying molecular mechanisms, the therapeutic potential of novel compounds like this compound can be thoroughly assessed. This structured approach is essential for the rational design of new and more effective combination therapies.

Assessing the Long-Term Efficacy and Safety of Sagittatoside B in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the long-term efficacy and safety of Sagittatoside B (SAB), a flavonoid glycoside isolated from Epimedium, in animal models of neurological disorders. Due to a notable lack of dedicated long-term studies on this compound, this document leverages available metabolic data for SAB and draws comparisons with its structurally related and extensively studied counterpart, Icariin, as well as other relevant flavonoids. This guide aims to offer a comprehensive overview for researchers, highlighting current knowledge and identifying critical gaps for future investigation.

Introduction to this compound and a Comparative Framework

This compound is a flavonoid glycoside that has garnered interest for its potential therapeutic properties. However, a comprehensive understanding of its long-term effects and safety profile in animal models remains limited. In contrast, Icariin, another major flavonoid from Epimedium, has been the subject of numerous studies, providing a robust dataset for its neuroprotective efficacy and safety. This guide will, therefore, present the available data for this compound and use Icariin as a primary comparator to infer potential long-term outcomes and to outline necessary future research directions.

Metabolic Profile of this compound in Animal Models

Understanding the metabolic fate of a compound is crucial for assessing its long-term efficacy and safety. A study utilizing ultra-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry (UPLC/Q-TOF-MS) has characterized the metabolites of this compound in rats following oral administration.

A total of 17 metabolites were identified in rat plasma, bile, urine, and feces. The primary metabolic pathways for this compound in rats include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with glucuronic acid and various sugars. This metabolic profile provides a foundational understanding for further pharmacological and toxicological research.

Table 1: Summary of this compound Metabolism in Rats

Biological MatrixNumber of Metabolites DetectedMajor Metabolic Pathways Identified
Plasma, Bile, Urine, Feces17Hydrolysis, Hydrogenation, Hydroxylation, Dehydrogenation, Demethylation, Decarbonylation, Glucuronidation, Sugar Conjugation

Comparative Efficacy of Neuroprotective Flavonoids in Animal Models

While specific long-term efficacy data for this compound is scarce, extensive research on Icariin in animal models of neurodegenerative diseases, such as Alzheimer's disease, provides valuable insights into the potential therapeutic effects of this class of compounds.

Table 2: Comparative Neuroprotective Efficacy of Icariin in Animal Models of Alzheimer's Disease

Animal ModelTreatment DurationDosageKey Efficacy Outcomes
APP/PS1 Transgenic MiceLong-termNot specified in abstractAmeliorated cognitive deficits via CD4+ T cell-mediated immuno-inflammatory responses.[1]
Triple-Transgenic (3xTg-AD) Mice6 months65 mg/kg in dietImproved spatial learning and memory, reduced Aβ plaque deposition, preserved mitochondrial enzyme expression, and increased synaptic protein PSD95.[2][3]
d-galactose-induced Aging Rats4 months60 mg/kg/day (oral)Attenuated memory loss and neuronal degeneration; elevated BDNF and TrkB expression in the hippocampus.[4]
Aβ-induced MiceNot specifiedNot specifiedReduced Aβ deposition, anti-inflammatory effects, anti-oxidant activity, and regulation of autophagy.[5][6]
APP Transgenic MiceNot specifiedNot specifiedAlleviated learning and memory impairment by decreasing APP and BACE1 expression.[5][6]

The data on Icariin suggests that long-term administration can lead to significant improvements in cognitive function and reductions in the pathological hallmarks of Alzheimer's disease in various animal models. These effects are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties, as well as its ability to modulate key signaling pathways.

Comparative Safety and Toxicology

The long-term safety of this compound has not been explicitly studied. However, general toxicological information on flavonoids and specific data on Icariin can provide a preliminary assessment of potential safety concerns.

Flavonoids are generally considered to have low toxicity.[2][7] However, high doses of some flavonoids have been associated with adverse effects, including hepatotoxicity and hemolytic anemia.[5]

Table 3: Safety and Toxicity Profile of Related Flavonoids in Animal Models

Compound/ExtractAnimal ModelDurationDosageKey Safety/Toxicity Findings
Icariin RatsNot specifiedNot specifiedIn vitro studies report non-toxicity against normal cell lines.[8] Protective effects against cisplatin-induced ovarian toxicity observed in rats.[8]
Chrysin (a plant flavonoid) RatsAcute5000 mg/kg (oral)40% mortality observed.[2]
Chrysin (a plant flavonoid) RatsSub-chronic1000 mg/kg/day (oral)Decreased body weight and increased liver weight in male rats; increased renal and hepatic oxido-nitrosative stress.[2]
Citroflavonoids Wistar RatsAcute> 2000 mg/kgLD50 value > 2000 mg/kg, classifying them as low-risk substances.[7]
β, β-dimethylacrylalkannin Mice & RatsChronic (6 months)10-160 mg/kg/dayNo mortality or clinical symptoms; brown pigmentation in renal tubular epithelial cells at 40-160 mg/kg/day. NOAEL established at 10 mg/kg/day.[9]
Deoxycholic Acid Mice & RatsSub-chronic (28 days)30, 100, 300, 1000 mg/kg (rats)Dose-dependent increase in WBC, neutrophil, and lymphocyte counts. Toxic at >1000 mg/kg, causing anemia. Oral NOAEL of 30 mg/kg/day in rats.[10]

These findings underscore the importance of conducting thorough dose-response and long-term toxicity studies for this compound to establish its safety profile.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative protocols for assessing neuroprotective efficacy and toxicity, based on studies of Icariin and other flavonoids.

5.1. Animal Model of Alzheimer's Disease (Triple-Transgenic - 3xTg-AD)

  • Animals: 3xTg-AD mice harboring human transgenes APP (SWE), PS1 (M146V), and Tau (P301L) are used.[11]

  • Treatment: Mice receive the test compound (e.g., Icariin at 65 mg/kg) mixed in their chow diet for a duration of 6 months, starting at 2 months of age.[11]

  • Behavioral Assessment (Morris Water Maze):

    • Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of water for 5 consecutive days. Escape latency and path length are recorded.

    • Probe Trial: On the 6th day, the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.

  • Biochemical and Histological Analysis:

    • Tissue Preparation: Following behavioral testing, animals are euthanized, and brain tissues are collected.

    • ELISA: Levels of soluble and insoluble Aβ40 and Aβ42 in the hippocampus and cortex are quantified.

    • Western Blotting: Expression levels of synaptic proteins (e.g., PSD95), mitochondrial enzymes (e.g., COX IV), and proteins involved in Aβ production (e.g., BACE1) are analyzed.

    • Immunohistochemistry: Aβ plaque deposition in the cortex and hippocampus is visualized and quantified.

5.2. Chronic Oral Toxicity Study (90-Day)

  • Animals: Wistar rats are typically used.

  • Treatment: The test substance is administered orally via gavage daily for 90 days at three different dose levels (low, medium, and high) and a vehicle control.

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity, changes in behavior, and mortality.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of a comprehensive panel of hematological and biochemical parameters.

    • Urinalysis: Urine is collected for analysis of key parameters.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from the low- and mid-dose groups are examined if treatment-related changes are observed in the high-dose group.

Signaling Pathways and Experimental Workflows

6.1. Proposed Neuroprotective Signaling Pathway of Icariin

The neuroprotective effects of Icariin are mediated through multiple signaling pathways. A key pathway involves the modulation of Amyloid-β (Aβ) production and the enhancement of neuronal survival signals.

Icariin_Neuroprotection Icariin Icariin BACE1 BACE1 (β-secretase) Icariin->BACE1 Inhibits PI3K_Akt PI3K/Akt Pathway Icariin->PI3K_Akt Activates Abeta Amyloid-β (Aβ) Production BACE1->Abeta APP Amyloid Precursor Protein (APP) APP->Abeta Cleavage Plaques Aβ Plaque Deposition Abeta->Plaques Cognitive_Improvement Cognitive Improvement Plaques->Cognitive_Improvement Causes Deficits Neuronal_Survival Neuronal Survival & Synaptic Plasticity PI3K_Akt->Neuronal_Survival Neuronal_Survival->Cognitive_Improvement

Caption: Proposed neuroprotective signaling pathway of Icariin.

6.2. Experimental Workflow for Assessing Neuroprotective Efficacy

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound in an animal model of Alzheimer's disease.

Neuroprotection_Workflow Animal_Model Select Animal Model (e.g., 3xTg-AD Mice) Treatment Long-Term Treatment (Compound vs. Vehicle) Animal_Model->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Tissue Tissue Collection (Brain) Behavioral->Tissue Biochem Biochemical Analysis (ELISA, Western Blot) Tissue->Biochem Histo Histological Analysis (Immunohistochemistry) Tissue->Histo Data Data Analysis & Interpretation Biochem->Data Histo->Data

Caption: Experimental workflow for neuroprotection studies.

Conclusion and Future Directions

While this compound shows promise as a potential therapeutic agent, the current body of research is insufficient to make definitive claims about its long-term efficacy and safety. The metabolic data from rat studies provides a crucial first step, but further investigation is imperative.

In contrast, the extensive research on Icariin demonstrates the potential of this class of flavonoids to mitigate neurodegeneration in animal models through multiple mechanisms. These findings provide a strong rationale for conducting similar long-term studies on this compound.

Future research should prioritize:

  • Long-term efficacy studies of this compound in validated animal models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and stroke.

  • Comprehensive chronic toxicity studies to establish a definitive safety profile and determine the No-Observed-Adverse-Effect Level (NOAEL).

  • Direct comparative studies of this compound against Icariin and other relevant neuroprotective agents to ascertain its relative potency and therapeutic window.

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile in more detail.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential and safety of this compound for the treatment of neurological disorders.

References

Meta-analysis of Preclinical Studies on Sagittatoside B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the current understanding of the preclinical therapeutic potential of Sagittatoside B, a flavonoid glycoside. While direct preclinical studies on this compound are limited, this document synthesizes available information on structurally similar compounds and relevant signaling pathways to offer a comparative framework for future research and development.

Data Summary Tables

Due to a lack of specific quantitative data from preclinical trials on this compound in the public domain, the following tables are presented as templates. These are designed to guide researchers in structuring and reporting their findings to build a comprehensive data set for this promising compound.

Table 1: Neuroprotective Effects of this compound (Template)

Animal ModelDosage (mg/kg)Administration RouteTreatment DurationKey Efficacy EndpointsOutcome Measures (e.g., % improvement, p-value)Reference
e.g., Amyloid-beta induced cognitive deficitCognitive function (e.g., Morris Water Maze)
Neuronal apoptosis
Synaptic plasticity markers
e.g., Glutamate-induced excitotoxicityNeuronal viability
Intracellular calcium levels

Table 2: Anti-inflammatory Effects of this compound (Template)

Animal/Cell ModelDosage/ConcentrationAdministration Route/Treatment TimeKey Efficacy EndpointsOutcome Measures (e.g., % inhibition, IC50, p-value)Reference
e.g., LPS-induced RAW264.7 macrophagesPro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β)
NO production
e.g., Carrageenan-induced paw edema in ratsPaw volume
Myeloperoxidase activity

Table 3: Anti-osteoporotic Effects of this compound (Template)

Animal/Cell ModelDosage/ConcentrationAdministration Route/Treatment DurationKey Efficacy EndpointsOutcome Measures (e.g., % increase in BMD, p-value)Reference
e.g., Ovariectomized (OVX) ratsBone Mineral Density (BMD)
Trabecular bone microarchitecture
Serum bone turnover markers
e.g., Primary osteoblast cultureAlkaline phosphatase (ALP) activity
Mineralized nodule formation
e.g., RANKL-induced osteoclastogenesisTRAP-positive multinucleated cells
Pit formation assay

Potential Mechanisms and Signaling Pathways

Based on studies of structurally related compounds like Forsythoside B and other flavonoid glycosides, this compound is hypothesized to exert its therapeutic effects through the modulation of key signaling pathways involved in inflammation, neurodegeneration, and bone metabolism.

Anti-inflammatory Signaling

This compound is likely to exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators.

G Potential Anti-inflammatory Signaling of this compound cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_pathway MAPK (p38, JNK, ERK) MyD88->MAPK_pathway IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus1 Nucleus NFkB->Nucleus1 Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus1->Inflammation AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus1 SagittatosideB This compound SagittatosideB->IKK Inhibition SagittatosideB->MAPK_pathway Inhibition

Caption: this compound may inhibit NF-κB and MAPK pathways.

Osteoporosis and Bone Metabolism Signaling

In the context of osteoporosis, this compound may promote bone formation and inhibit bone resorption by modulating the Wnt/β-catenin and RANKL/RANK/OPG signaling pathways. The Wnt/β-catenin pathway is crucial for osteoblast differentiation and function, while the RANKL/RANK/OPG axis is the primary regulator of osteoclast formation and activity.

G Potential Osteoporosis-Related Signaling of this compound cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Precursor Wnt Wnt LRP56 LRP5/6 Wnt->LRP56 Frizzled Frizzled Wnt->Frizzled GSK3b GSK-3β LRP56->GSK3b Frizzled->GSK3b bCatenin β-catenin GSK3b->bCatenin P Nucleus_OB Nucleus bCatenin->Nucleus_OB Osteogenesis Osteogenesis Nucleus_OB->Osteogenesis OPG OPG Nucleus_OB->OPG RANKL RANKL OPG->RANKL Inhibition SagittatosideB_OB This compound SagittatosideB_OB->GSK3b Inhibition RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB_OC NF-κB TRAF6->NFkB_OC MAPK_OC MAPK TRAF6->MAPK_OC Nucleus_OC Nucleus NFkB_OC->Nucleus_OC MAPK_OC->Nucleus_OC Osteoclastogenesis Osteoclastogenesis Nucleus_OC->Osteoclastogenesis SagittatosideB_OC This compound SagittatosideB_OC->RANK Inhibition

Caption: this compound may regulate Wnt/β-catenin and RANKL pathways.

Experimental Protocols (General Framework)

The following are generalized experimental protocols that can be adapted for investigating the preclinical efficacy of this compound.

Neuroprotection Models
  • In Vivo Model of Cognitive Deficit:

    • Animal Model: APP/PS1 transgenic mice or scopolamine-induced amnesic mice.

    • Treatment: Intragastric administration of this compound at various doses for a specified duration (e.g., 4-8 weeks).

    • Behavioral Tests: Morris water maze, Y-maze, and open field tests to assess learning, memory, and anxiety.

    • Biochemical Analysis: ELISA or Western blot for Aβ deposition, tau phosphorylation, and levels of neuroinflammatory markers (e.g., GFAP, Iba1) in brain tissue.

  • In Vitro Model of Excitotoxicity:

    • Cell Culture: Primary cortical neurons or HT22 hippocampal neuronal cells.

    • Induction of Injury: Exposure to glutamate to induce excitotoxicity.

    • Treatment: Pre-treatment with various concentrations of this compound.

    • Assays: MTT assay for cell viability, measurement of intracellular reactive oxygen species (ROS) and calcium levels, and Western blot for apoptosis-related proteins (Bcl-2, Bax, Caspase-3).

Anti-inflammatory Models
  • In Vitro Model of Inflammation:

    • Cell Culture: RAW264.7 macrophage cell line.

    • Induction of Inflammation: Stimulation with lipopolysaccharide (LPS).

    • Treatment: Pre-treatment with various concentrations of this compound.

    • Assays: Griess assay for nitric oxide (NO) production, ELISA for pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and Western blot for key proteins in the NF-κB and MAPK signaling pathways.

  • In Vivo Model of Acute Inflammation:

    • Animal Model: Carrageenan-induced paw edema in rats or mice.

    • Treatment: Oral or intraperitoneal administration of this compound prior to carrageenan injection.

    • Measurements: Paw volume measured at different time points using a plethysmometer. Myeloperoxidase (MPO) activity in paw tissue as an indicator of neutrophil infiltration.

Anti-osteoporosis Models
  • In Vivo Model of Postmenopausal Osteoporosis:

    • Animal Model: Ovariectomized (OVX) rats or mice.

    • Treatment: Daily oral administration of this compound for a period of 8-12 weeks, starting after OVX surgery.

    • Analysis: Bone mineral density (BMD) measurement using dual-energy X-ray absorptiometry (DXA). Micro-computed tomography (µCT) analysis of the femur or tibia for trabecular bone microarchitecture. Serum analysis for bone turnover markers (e.g., ALP, osteocalcin, CTX-I).

  • In Vitro Model of Osteoblast Differentiation:

    • Cell Culture: Primary bone marrow stromal cells (BMSCs) or MC3T3-E1 pre-osteoblastic cells.

    • Treatment: Culture in osteogenic induction medium with various concentrations of this compound.

    • Assays: Alkaline phosphatase (ALP) staining and activity assay, Alizarin Red S staining for mineralization, and qRT-PCR or Western blot for osteogenic marker genes (e.g., Runx2, Osterix, Collagen I).

  • In Vitro Model of Osteoclastogenesis:

    • Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW264.7 cells.

    • Induction of Differentiation: Stimulation with RANKL and M-CSF.

    • Treatment: Co-treatment with various concentrations of this compound.

    • Assays: Tartrate-resistant acid phosphatase (TRAP) staining to identify mature osteoclasts, pit formation assay on dentine slices to assess bone resorption activity, and qRT-PCR or Western blot for osteoclast-specific genes (e.g., TRAP, Cathepsin K, NFATc1).

Conclusion

While direct experimental evidence for this compound is currently sparse, the available data on structurally similar flavonoid glycosides strongly suggests its potential as a multi-target therapeutic agent for neurodegenerative diseases, inflammatory disorders, and osteoporosis. The provided frameworks for experimental design and data presentation are intended to facilitate and standardize future preclinical research on this compound, ultimately accelerating its translation from the laboratory to clinical applications. Further investigation is critically needed to elucidate the specific mechanisms of action and to establish a comprehensive preclinical profile for this promising natural compound.

Safety Operating Guide

Prudent Disposal of Sagittatoside B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of Sagittatoside B.

The following provides essential safety and logistical information for the proper disposal of this compound, a natural flavonoid glycoside. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) with explicit disposal instructions, these procedures are based on the known chemical properties of this compound, general laboratory safety protocols, and guidelines for the disposal of non-hazardous chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final approval of your disposal method, as local regulations and facility capabilities are the ultimate authority.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of a substance is the first step toward safe handling and disposal. The table below summarizes the available data for this compound.

PropertyValueSource
CAS Number 118525-36-3ChemicalBook[1]
Molecular Formula C₃₂H₃₈O₁₄ChemicalBook[1]
Molecular Weight 646.64 g/mol ChemicalBook[1]
Appearance White to yellow solidChemicalBook[1]
Boiling Point 895.5±65.0 °C (Predicted)ChemicalBook[1]
Density 1.53 g/cm³ (Predicted)ChemicalBook[1]
pKa 6.29±0.40 (Predicted)ChemicalBook[1]
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces[2]

Recommended Disposal Protocol for this compound

The following step-by-step protocol is a general guideline for the disposal of this compound. This procedure assumes that the compound is not mixed with other hazardous materials.

1. Hazard Assessment:

  • Review all available safety information for this compound. Based on its classification as a flavonoid glycoside and the lack of specific hazard warnings in the available literature, it can be provisionally handled as a non-hazardous chemical.[3]

  • If this compound has been used in experiments with hazardous materials (e.g., toxic solvents, other active compounds), the entire waste mixture must be treated as hazardous according to the most hazardous component.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound, including:

    • Safety glasses or goggles

    • Laboratory coat

    • Nitrile gloves

3. Small Quantities of Uncontaminated this compound (Solid):

  • For small research quantities of pure, uncontaminated this compound, it is often acceptable to dispose of it as non-hazardous solid chemical waste.[4]

  • Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and state that it is "Non-Hazardous for Disposal."

  • Dispose of the container in the designated laboratory solid waste stream as directed by your institution's EHS.

4. Solutions of this compound:

  • Aqueous Solutions: If the solution is dilute and only contains non-hazardous buffers or salts, it may be permissible to dispose of it down the drain with copious amounts of water. However, this requires prior approval from your EHS office. [5] They will consider the concentration and local wastewater regulations.

  • Solvent Solutions: If this compound is dissolved in a flammable or toxic solvent (e.g., methanol, DMSO), the entire solution must be disposed of as hazardous chemical waste.[6]

    • Collect the waste solution in a compatible, sealed, and properly labeled hazardous waste container.

    • The label must clearly identify all components of the mixture and their approximate concentrations.

    • Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

5. Contaminated Labware:

  • Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound can typically be disposed of in the regular laboratory solid waste, provided it is not grossly contaminated and does not contain free-flowing liquid.

  • Glassware should be emptied and rinsed. The rinsate should be disposed of according to the guidelines for solutions (see step 4). The cleaned glassware can then be washed for reuse or disposed of in a broken glass container.

6. Decontamination:

  • Work surfaces should be wiped down with an appropriate solvent (e.g., 70% ethanol) to remove any residual this compound.

Visualizing the Disposal Workflow

To aid in the decision-making process for chemical waste disposal, the following diagrams illustrate the general workflow.

Chemical_Disposal_Decision_Workflow cluster_start cluster_assessment Hazard Assessment cluster_non_hazardous Non-Hazardous Waste cluster_hazardous Hazardous Waste start Identify Chemical Waste is_hazardous Is the waste hazardous? start->is_hazardous consult_ehs_nh Consult EHS for Non-Hazardous Disposal Protocol is_hazardous->consult_ehs_nh No consult_ehs_h Consult EHS for Hazardous Disposal Protocol is_hazardous->consult_ehs_h Yes dispose_nh Dispose via Approved Non-Hazardous Route (e.g., drain, regular trash) consult_ehs_nh->dispose_nh package_h Package, Label, and Store as Hazardous Waste consult_ehs_h->package_h dispose_h Arrange for EHS Pickup package_h->dispose_h Sagittatoside_B_Disposal_Workflow cluster_handling Handling cluster_waste_gen Waste Generation cluster_disposal_solid Solid Disposal cluster_disposal_solution Solution Disposal wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) waste_solid Uncontaminated Solid This compound wear_ppe->waste_solid waste_solution This compound Solution wear_ppe->waste_solution label_solid Label as 'Non-Hazardous This compound' waste_solid->label_solid assess_solvent Is Solvent Hazardous? waste_solution->assess_solvent dispose_solid Dispose in Designated Solid Waste Container label_solid->dispose_solid dispose_aqueous Consult EHS for Drain Disposal Approval assess_solvent->dispose_aqueous No (Aqueous) dispose_solvent Dispose as Hazardous Solvent Waste assess_solvent->dispose_solvent Yes

References

Personal protective equipment for handling Sagittatoside B

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Sagittatoside B

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like this compound is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications & Use
Eye/Face Protection Safety glasses with side-shields or gogglesMust be worn at all times when handling this compound to protect against splashes or airborne particles. A face shield may be required for larger quantities or when there is a significant risk of splashing.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)Gloves must be inspected before use and changed frequently, especially if contaminated. Use proper glove removal technique to avoid skin contact.[1]
Laboratory coatA standard lab coat should be worn to protect street clothing and skin from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are not sufficient to control airborne exposure, such as when handling the powder outside of a ventilated enclosure.[1]
Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Operational Plan for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by ensuring it is clean, uncluttered, and within a properly functioning chemical fume hood or other ventilated enclosure.

  • Weighing and Aliquoting: Handle solid this compound in a chemical fume hood to minimize inhalation of any dust. Use appropriate tools (e.g., spatulas, weigh paper) to handle the compound. Avoid generating dust.

  • Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1][2]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials (strong oxidizing agents).

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Accidental Release Measures:

  • Small Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.[1] Contain the spill and collect the material as described for small spills.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][3]
Disposal Plan

All waste materials contaminated with this compound must be handled and disposed of in accordance with local, state, and federal regulations.

Waste Disposal Protocol:

  • Segregation: Collect all waste materials (e.g., unused compound, contaminated PPE, cleaning materials) in a designated, labeled, and sealed container.

  • Labeling: Clearly label the waste container with the contents ("this compound Waste") and any associated hazard warnings.

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in the regular trash.[1]

Visual Workflow for Safe Handling of this compound

The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_spill Accidental Release A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Weigh/Aliquot in Fume Hood B->C D Prepare Solution C->D E Decontaminate Surfaces & Equipment D->E Spill Spill Occurs? F Wash Hands Thoroughly E->F G Segregate & Label Waste F->G H Dispose via Licensed Service G->H Spill->C No Spill_Response Follow Spill Protocol Spill->Spill_Response Yes Spill_Response->E

Caption: Logical flow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sagittatoside B
Reactant of Route 2
Sagittatoside B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.